Flupentixol Dihydrochloride
Descripción
Flupentixol is an antipsychotic neuroleptic drug. It is a thioxanthene, and therefore closely related to the phenothiazines. Its primary use is as a long acting injection given two or three weekly to people with schizophrenia who have a poor compliance with medication and suffer frequent relapses of illness. It is a D1 and D2 receptor antagonist. It is not approved in the United States.
Propiedades
IUPAC Name |
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-MHKBYHAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017247 | |
| Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-38-9, 51529-01-2 | |
| Record name | Flupentixol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002413389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupentixol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-(Z)-Flupenthixol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPENTIXOL DIHYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L0Z069N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flupentixol Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol dihydrochloride (B599025) is a typical antipsychotic of the thioxanthene (B1196266) class, first introduced in 1965.[1] It is a pharmacologically versatile agent primarily utilized for the management of chronic schizophrenia, particularly in patients without prominent symptoms of excitement or agitation.[2] Flupentixol exists as two geometric isomers: the pharmacologically active cis(Z)-flupentixol and the less active trans(E)-flupentixol.[2] This guide provides an in-depth technical overview of the core mechanism of action of flupentixol, focusing on its receptor pharmacology, downstream signaling effects, and the experimental methodologies used to characterize these interactions.
Core Mechanism of Action: Multi-Receptor Antagonism
The primary mechanism of action of flupentixol is its potent, non-selective antagonism of central dopamine (B1211576) D1 and D2 receptors.[2][3] This broad-spectrum dopamine blockade, particularly in the mesolimbic and mesocortical pathways, is the cornerstone of its antipsychotic efficacy, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3] Beyond its dopaminergic antagonism, flupentixol interacts with a range of other neurotransmitter receptors, contributing to its complex therapeutic and side-effect profile.[2][3]
Dopamine Receptor Antagonism
Flupentixol exhibits high and roughly equal affinity for both D1 and D2 dopamine receptor subtypes.[2] It also demonstrates a lower affinity for D3 and D4 receptors.[2] The antagonism of D2 receptors in the nigrostriatal pathway is associated with a high propensity for extrapyramidal side effects (EPS), a characteristic of typical antipsychotics.[3] Blockade of D2 receptors in the tuberoinfundibular pathway leads to hyperprolactinemia.
Serotonin (B10506) Receptor Antagonism
Flupentixol is an antagonist at serotonin 5-HT2A and 5-HT2C receptors.[2] Antagonism at 5-HT2A receptors is thought to contribute to its anxiolytic properties and may modulate its antipsychotic effects.[2][3] This action may also play a role in its antidepressant effects observed at lower doses.[2]
Adrenergic and Histaminergic Antagonism
The drug also acts as an antagonist at alpha-1 adrenergic and histamine (B1213489) H1 receptors.[3][4] Blockade of alpha-1 adrenergic receptors is responsible for side effects such as orthostatic hypotension and sedation.[3] Antagonism of H1 receptors contributes to its sedative and anxiolytic effects.[3]
Phosphoinositide 3-Kinase (PI3K) Inhibition
Recent preclinical research has identified a novel aspect of flupentixol's mechanism of action: the inhibition of the PI3K/AKT signaling pathway.[5] Flupentixol has been shown to dock to the ATP-binding pocket of PI3Kα, inhibiting its kinase activity.[5] This pathway is often hyperactivated in certain cancers, and flupentixol has demonstrated anti-proliferative and pro-apoptotic activity in lung cancer cells in vitro and in vivo.[5][6]
Quantitative Data: Receptor Binding Profile
The affinity of flupentixol for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The following tables summarize the binding affinities (Ki, nM) for the active cis(Z)-isomer and the less active trans(E)-isomer of flupentixol, as well as its inhibitory concentration (IC50) for PI3Kα.
| Receptor | cis-Flupentixol Ki (nM) | trans-Flupentixol Ki (nM) | Receptor Source |
| Dopamine Receptors | |||
| D1 | 3.5 | 474 | Mouse Brain |
| D2 | 0.35 | 120 | Not Specified |
| D3 | 1.75 | 162.5 | Not Specified |
| D4 | 66.3 | >1000 | Not Specified |
| Serotonin Receptors | |||
| 5-HT1A | 8028 | — | Not Specified |
| 5-HT2A | 87.5 | — | Human Frontal Cortex |
| 5-HT2C | 102.2 | — | Cloned Rat Receptor |
| Histamine Receptors | |||
| H1 | 0.86 | 5.73 | Not Specified |
| Muscarinic Receptors | |||
| mAChRs | Negligible | Negligible | Not Specified |
| Data sourced from Wikipedia, with acronyms for receptor sources as provided.[1] |
| Target | Flupentixol IC50 (nM) |
| PI3Kα | 127 |
| Data sourced from MedChemExpress and a study by Dong et al. (2019).[5][6] |
Experimental Protocols
The quantitative data presented above are typically determined through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Dopamine D1 and D2 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of flupentixol for dopamine D1 and D2 receptors in rat striatal membranes.
1. Membrane Preparation:
-
Tissue Source: Rat striatum.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting pellet is washed and re-suspended in the assay buffer.
2. Radioligand Binding Assay (Competitive Inhibition):
-
Radioligand for D1 Receptors: [3H]flupentixol can be used to selectively label D1 receptors. To block its binding to D2 receptors, a D2-selective antagonist like spiperone (B1681076) (at a low nanomolar concentration, e.g., 10 nM) is included in the assay mixture.[7]
-
Radioligand for D2 Receptors: A D2-selective radioligand such as [3H]spiperone is used.
-
Assay Components:
-
Rat striatal membrane preparation.
-
Radioligand ([3H]flupentixol with spiperone for D1, or [3H]spiperone for D2).
-
A range of concentrations of unlabeled flupentixol dihydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl containing MgCl2 and other ions).
-
-
Incubation: The components are incubated in a 96-well plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of flupentixol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
- 1. Flupentixol - Wikipedia [en.wikipedia.org]
- 2. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 4. Flupenthixol dihydrochloride, Non-selective dopamine receptor antagonist (CAS 2413-38-9) | Abcam [abcam.com]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay of dopamine receptors with [alpha-3H]flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
Flupentixol Dihydrochloride: A Technical Pharmacodynamic Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class, characterized by a potent and complex pharmacodynamic profile.[1] This guide provides an in-depth analysis of the pharmacodynamics of flupentixol dihydrochloride (B599025), with a focus on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. Flupentixol's primary mechanism of action is the non-selective antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] It also exhibits significant affinity for serotonin (B10506), histamine, and alpha-adrenergic receptors, contributing to its broad spectrum of therapeutic and adverse effects.[1][3] Recent research has also uncovered a novel mechanism involving the inhibition of the PI3K/AKT signaling pathway, suggesting potential applications in oncology. This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Mechanism of Action
Flupentixol's therapeutic effects are primarily attributed to its potent antagonism of central dopamine receptors.[1][3] The cis(Z)-isomer is the pharmacologically active form of the molecule. Overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][4] By blocking D2 receptors in this region, flupentixol mitigates these symptoms.[3][5] Its action on D1 receptors is also a key component of its antipsychotic effect.[2][6]
Beyond its primary dopaminergic antagonism, flupentixol interacts with a range of other neurotransmitter systems:
-
Serotonin Receptors: Flupentixol acts as an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This activity is thought to contribute to its anxiolytic and antidepressant properties, particularly at lower doses, and may also modulate its antipsychotic efficacy.[1][6]
-
Adrenergic Receptors: Antagonism at alpha-1 adrenergic receptors is responsible for some of flupentixol's side effects, including orthostatic hypotension.[1][6]
-
Histamine Receptors: Flupentixol has a notable affinity for H1 receptors, which can lead to sedative effects.[3]
-
Muscarinic Receptors: It possesses weak anticholinergic properties.[6]
A unique aspect of flupentixol's pharmacology is its dose-dependent effects. While higher doses are required for its antipsychotic action, lower doses exhibit antidepressant effects.[7] The precise mechanism for this is not fully understood but may involve preferential binding to D2 autoreceptors at low concentrations, leading to an increase in postsynaptic dopamine levels.[7]
Receptor Binding Profile
The affinity of flupentixol for various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the binding affinities (Ki, nM) of cis-flupentixol for key human and rodent receptors.
| Receptor | Binding Affinity (Ki, nM) | Tissue Source |
| Dopamine D1 | 3.5 | Mouse brain |
| Dopamine D2 | 0.35 | Not Specified |
| Dopamine D3 | 1.75 | Not Specified |
| Dopamine D4 | 66.3 | Not Specified |
| Serotonin 5-HT1A | 8028 | Not Specified |
| Serotonin 5-HT2A | 87.5 | Human frontal cortex |
| Serotonin 5-HT2C | 102.2 | Cloned rat receptor |
| Histamine H1 | 0.86 | Not Specified |
| Muscarinic ACh | Negligible | Not Specified |
Data compiled from publicly available information.[7]
In vivo studies in schizophrenic patients treated with a mean daily dose of 5.7 mg of flupentixol have demonstrated receptor occupancy of 50-70% for D2 receptors, 20 ± 5% for D1 receptors, and 20 ± 10% for 5-HT2A receptors.[7]
Downstream Signaling Pathways
Flupentixol's antagonism of dopamine and serotonin receptors initiates a cascade of intracellular signaling events. The primary pathways affected are those coupled to G-proteins.
Dopamine Receptor Signaling
Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). D2-like receptors are coupled to Gi proteins and inhibit adenylyl cyclase, resulting in a decrease in cAMP. By blocking both D1 and D2 receptors, flupentixol disrupts these signaling cascades.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gq G-protein. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Flupentixol's antagonism of 5-HT2A receptors inhibits this signaling cascade.
PI3K/AKT Pathway Inhibition
Recent studies have identified a novel mechanism of action for flupentixol involving the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its hyperactivation is implicated in various cancers. Flupentixol has been shown to dock to the ATP-binding pocket of PI3Kα, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of AKT and its downstream targets, such as Bcl-2, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of flupentixol.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines the determination of flupentixol's binding affinity (Ki) for dopamine and serotonin receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors).
-
Unlabeled flupentixol dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of flupentixol. For total binding, omit flupentixol. For non-specific binding, add the non-specific binding determinator.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the flupentixol concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of PI3K/AKT Pathway
This protocol details the use of Western blotting to assess the effect of flupentixol on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Cultured cells (e.g., cancer cell lines).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-PI3K, anti-total PI3K, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of flupentixol for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
This compound is a pharmacologically complex agent with a well-established role in the management of schizophrenia and a potential, though less understood, application as an antidepressant. Its primary mechanism of action through potent D1 and D2 receptor antagonism is complemented by interactions with multiple other neurotransmitter systems, contributing to its multifaceted clinical profile. The recent discovery of its inhibitory effects on the PI3K/AKT pathway opens new avenues for research into its potential as an anticancer agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate pharmacodynamics of flupentixol and to develop novel therapeutic strategies based on its unique molecular interactions.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupentixol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Flupentixol Dihydrochloride: A Technical Guide to its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupentixol dihydrochloride (B599025) is a typical antipsychotic of the thioxanthene (B1196266) class with a complex pharmacological profile. While its primary therapeutic effects in schizophrenia are attributed to the antagonism of dopamine (B1211576) D1 and D2 receptors, its clinical utility extends to the management of depression, suggesting a broader mechanism of action.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by Flupentixol. It details the canonical dopamine and serotonin (B10506) receptor-mediated cascades and delves into a novel, non-canonical pathway involving the inhibition of the PI3K/AKT signaling cascade. This document serves as a comprehensive resource, presenting quantitative binding affinity data, detailed experimental methodologies, and visual representations of the molecular interactions to support further research and drug development efforts.
Core Signaling Pathways
Flupentixol's mechanism of action is multifaceted, primarily revolving around its potent antagonism of central dopamine receptors. However, its interaction with serotonin receptors and a recently identified inhibitory effect on the PI3K/AKT pathway contribute significantly to its overall pharmacological profile.
Dopamine Receptor Antagonism and Downstream Signaling
Flupentixol is a non-selective antagonist of dopamine receptors, with high affinity for both D1 and D2 receptor subtypes.[1][2] This blockade is central to its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia. The antagonism of these receptors leads to distinct downstream signaling consequences.
-
D1 Receptor (Gαs-coupled) Blockade: The D1 receptor is coupled to a stimulatory G-protein (Gαs), which activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). By blocking the D1 receptor, Flupentixol prevents dopamine-induced activation of adenylyl cyclase, thereby reducing intracellular cAMP levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).
-
D2 Receptor (Gαi-coupled) Blockade: The D2 receptor is coupled to an inhibitory G-protein (Gαi), which inhibits adenylyl cyclase. Antagonism of the D2 receptor by Flupentixol disinhibits adenylyl cyclase, leading to an increase in cAMP production and subsequent PKA activation.
The net effect of Flupentixol on cAMP signaling is complex and brain-region dependent, arising from the balance of its potent D1 and D2 receptor blockade. A critical downstream effector of this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 at threonine 34 (Thr34) is regulated by PKA.[3][4] When phosphorylated, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP-1), thereby amplifying the signaling cascade.[3][5] Antipsychotics like haloperidol (B65202), which also block D2 receptors, have been shown to increase the phosphorylation of DARPP-32 in striatopallidal neurons.[3][4]
Serotonin 5-HT2A Receptor Antagonism
Flupentixol also exhibits antagonistic activity at serotonin 5-HT2A receptors.[1][6] This action is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and its antidepressant effects. The 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, Flupentixol attenuates these signaling events.
Novel PI3K/AKT Signaling Pathway Inhibition
Recent studies have uncovered a novel mechanism of action for Flupentixol: the direct inhibition of phosphatidylinositol 3-kinase (PI3K). This finding positions Flupentixol as a potential agent for anticancer therapy, particularly in lung cancer where the PI3K/AKT pathway is often hyperactivated. Flupentixol has been shown to inhibit the PI3Kα isoform with an IC50 of 127 nM. The proposed mechanism involves Flupentixol binding to the ATP-binding pocket of PI3Kα. This inhibition prevents the phosphorylation of Akt (also known as protein kinase B) at key residues (Thr308 and Ser473), a crucial step in the activation of this pro-survival pathway. The downstream consequences of PI3K/AKT inhibition by Flupentixol include the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.
Quantitative Data
The pharmacological profile of Flupentixol is defined by its binding affinities for various neurotransmitter receptors and its inhibitory potency against key enzymes.
Table 1: Receptor Binding Affinities (Ki) of Flupentixol
| Receptor | Ki (nM) |
| Dopamine D1 | 0.83 |
| Dopamine D2 | 0.89 |
| Dopamine D3 | 2.5 |
| Dopamine D4 | 5.0 |
| Dopamine D5 | 1.1 |
| Serotonin 5-HT2A | 2.5 |
| Serotonin 5-HT2C | 13 |
| Serotonin 5-HT6 | 18 |
| Serotonin 5-HT7 | 25 |
| Alpha-1A Adrenergic | 4.2 |
| Histamine H1 | 11 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Table 2: In Vitro Inhibitory Potency and In Vivo Receptor Occupancy of Flupentixol
| Target/Parameter | Value |
| PI3Kα IC50 | 127 nM |
| D2 Receptor Occupancy (in vivo) | 50-70% |
| D1 Receptor Occupancy (in vivo) | 20 ± 5% |
| 5-HT2A Receptor Occupancy (in vivo) | 20 ± 10% |
In vivo receptor occupancy was measured in schizophrenic patients treated with 5.7 ± 1.4 mg/day of Flupentixol.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of Flupentixol.
Competitive Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of Flupentixol for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and serial dilutions of Flupentixol.
-
Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known competing ligand).
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.[8][9]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[9]
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8][9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Flupentixol and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][10]
-
Cell-Based cAMP Accumulation Assay
This assay measures the effect of Flupentixol on agonist-induced changes in intracellular cAMP levels, providing a functional readout of D1 (Gs-coupled) or D2 (Gi-coupled) receptor antagonism.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96- or 384-well microplate and allow them to adhere overnight.[11]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Flupentixol for a defined period.
-
For Gi-coupled receptors (D2), stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP.
-
Add a dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80).
-
Incubate for a specified time to allow for cAMP production.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the log concentration of Flupentixol to determine the IC50 value.
-
In Vitro PI3K Kinase Activity Assay
This assay directly measures the inhibitory effect of Flupentixol on the enzymatic activity of PI3K.
Methodology:
-
Assay Setup:
-
Kinase Reaction:
-
Detection of PI3K Activity:
-
Terminate the reaction.
-
The amount of PIP3 produced can be quantified using various methods, such as a competitive ELISA where the generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a PIP3-binding protein.[15][17] The signal is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[15] Alternatively, the amount of ADP produced can be measured using a luminescence-based assay (e.g., ADP-Glo™).[16]
-
-
Data Analysis:
-
Calculate the percentage of PI3K activity relative to a vehicle control for each concentration of Flupentixol.
-
Plot the percentage of inhibition against the log concentration of Flupentixol and fit the curve to determine the IC50 value.
-
Conclusion
Flupentixol dihydrochloride exhibits a complex pharmacological profile characterized by its potent antagonism of dopamine D1 and D2 receptors, modulation of the serotonin 5-HT2A receptor, and a novel inhibitory action on the PI3K/AKT signaling pathway. This guide provides a detailed overview of these core signaling mechanisms, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these multifaceted interactions is crucial for the rational design of future therapeutic agents and for optimizing the clinical application of Flupentixol in both psychiatric and oncological contexts. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of this important therapeutic compound.
References
- 1. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]
- 2. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of DARPP-32 in the actions of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 7. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. studylib.net [studylib.net]
- 11. revvity.com [revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. promega.es [promega.es]
- 17. merckmillipore.com [merckmillipore.com]
Flupentixol Dihydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol dihydrochloride (B599025) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its interaction with various neurotransmitter systems in the central nervous system. This in-depth technical guide provides a comprehensive overview of the target identification and validation of Flupentixol, detailing its molecular targets, the experimental methodologies used to elucidate these interactions, and the quantitative data that underpins our current understanding of its pharmacological profile. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic drug mechanisms and the broader field of neuropharmacology.
Molecular Targets of Flupentixol Dihydrochloride
Flupentixol exhibits a broad pharmacological profile, interacting with multiple receptor systems. Its primary mechanism of action is the antagonism of dopamine (B1211576) receptors, with a notable affinity for both D1-like and D2-like receptor families.[1][2] Additionally, Flupentixol demonstrates moderate to high affinity for several other neurotransmitter receptors, including serotonin, adrenergic, and histamine (B1213489) receptors.[1] More recently, a novel, off-target activity has been identified, with Flupentixol showing inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway.[3][4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki) of Flupentixol for its various molecular targets. Lower Ki values are indicative of higher binding affinity.
| Target Receptor | Ligand | Species | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||||
| Dopamine D1 | Flupentixol | Human | 1.1 | [5] |
| Dopamine D2 | cis-(Z)-Flupentixol | Rat | 0.38 | [5] |
| Dopamine D2-like | Flupentixol | Rat | - | [6] |
| Dopamine D3 | Flupentixol | Human | - | [7] |
| Dopamine D4 | Flupentixol | Human | - | [7] |
| Dopamine D5 | Flupentixol | Human | - | [8] |
| Serotonin Receptors | ||||
| 5-HT2A | cis-(Z)-Flupentixol | Rat | 7 | [5] |
| 5-HT2C | Flupentixol | Human | - | [7] |
| 5-HT3 | Flupentixol | Human | IC50: 2247 | [9] |
| Adrenergic Receptors | ||||
| α1-adrenergic | Flupentixol | Rat | - | [1] |
| Histamine Receptors | ||||
| H1 | Flupentixol | - | - | [1] |
| Off-Target | ||||
| PI3Kα | Flupentixol | - | IC50: 127 | [3][10] |
Experimental Protocols for Target Validation
The identification and validation of Flupentixol's molecular targets have been achieved through a combination of in vitro and in vivo experimental techniques. This section provides detailed methodologies for the key assays employed.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor targets.[11] These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competitive, unlabeled ligand (in this case, Flupentixol) to determine its binding affinity.
Protocol for Competitive Radioligand Binding Assay for Dopamine D2 Receptors:
-
Materials:
-
Membrane preparations from cells expressing recombinant human dopamine D2 receptors or from rat striatum tissue.[12]
-
Radioligand: [3H]-Spiperone (a D2/D3/D4 receptor antagonist).[12]
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[11]
-
Non-specific binding determinant: 1-10 µM Haloperidol (B65202) or (+)-butaclamol.[11][12]
-
96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), filtration apparatus, and a scintillation counter.[11]
-
-
Procedure:
-
Prepare serial dilutions of Flupentixol in the assay buffer.
-
In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([3H]-Spiperone at a concentration near its Kd), and the varying concentrations of Flupentixol.
-
For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of haloperidol or butaclamol is added.[12]
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[12]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Flupentixol from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the neurochemical effects of a drug.[13]
Protocol for In Vivo Microdialysis in Rat Striatum:
-
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 MgCl₂, pH 7.4.[14]
-
This compound solution for administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for sample analysis.[2]
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula into the striatum at the appropriate coordinates. Secure the cannula with dental cement. Allow the animal to recover for 48-72 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20-60 minutes).[2]
-
Drug Administration: Administer Flupentixol systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.[2]
-
Data Analysis: Quantify the changes in neurotransmitter levels from baseline following Flupentixol administration.
-
cAMP Accumulation Assays
Cyclic AMP (cAMP) is a crucial second messenger in signal transduction pathways, particularly for G protein-coupled receptors (GPCRs).[15] Dopamine D1-like receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[11]
Protocol for Gi-Coupled Receptor cAMP Assay:
-
Materials:
-
Cells expressing the Gi-coupled receptor of interest (e.g., Dopamine D2 receptor).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor-based).[15]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[15][16]
-
This compound.
-
Cell culture reagents and plates.
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of Flupentixol.
-
Pre-treat the cells with the different concentrations of Flupentixol for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[16] This step is crucial for measuring the inhibitory effect of the Gi-coupled receptor activation.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the specific assay kit being used.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample and determine the IC50 value for Flupentixol's inhibition of forskolin-stimulated cAMP accumulation.
-
PI3Kα Kinase Inhibition Assay
The discovery of Flupentixol's activity as a PI3K inhibitor necessitates a specific assay to validate and quantify this interaction.[3][4]
Protocol for PI3Kα Kinase Inhibition Assay using ADP-Glo™:
-
Materials:
-
Procedure:
-
Prepare serial dilutions of Flupentixol.
-
In a white assay plate, set up the kinase reaction by adding the PI3Kα enzyme, the lipid substrate, and the different concentrations of Flupentixol in the appropriate reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[17]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[17]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition at each Flupentixol concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Flupentixol's mechanism of action and the experimental procedures used for its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these key aspects.
Dopamine Receptor Signaling
Caption: Flupentixol's antagonism of D1- and D2-like dopamine receptors.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by Flupentixol.
Experimental Workflow for Target Identification and Validation
Caption: A logical workflow for Flupentixol's target identification.
Conclusion
This compound is a pharmacologically complex drug with a well-established role as a dopamine receptor antagonist and a growing body of evidence supporting its interaction with other neurotransmitter systems and intracellular signaling pathways. The identification of PI3Kα as a novel target opens new avenues for understanding its therapeutic effects and potential for drug repurposing. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Flupentixol and other psychoactive compounds. A thorough understanding of its molecular targets and mechanisms of action is paramount for the rational design of future therapeutic agents with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. um.edu.mt [um.edu.mt]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. ulab360.com [ulab360.com]
- 18. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
Flupentixol Dihydrochloride: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupentixol dihydrochloride (B599025) is a versatile thioxanthene-class antipsychotic agent that has found significant utility as a research tool in neuroscience. Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D1 and D2 receptors, with additional activity at serotonin (B10506), adrenergic, and histamine (B1213489) receptors. This broad pharmacological profile makes it a valuable compound for investigating the roles of these neurotransmitter systems in various physiological and pathological processes, including psychosis, depression, and reward pathways. This technical guide provides an in-depth overview of Flupentixol dihydrochloride's mechanism of action, receptor binding profile, and its application in key neuroscience research methodologies. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to facilitate its effective use in the laboratory.
Introduction
Flupentixol, available as the dihydrochloride salt for research purposes, is a typical antipsychotic that exists as two geometric isomers, with the cis(Z)-isomer being the pharmacologically active form.[1] While clinically used for the management of schizophrenia and depression, its potent and relatively non-selective antagonism of dopamine receptors has made it an invaluable tool for preclinical neuroscience research.[1][2] By blocking the action of dopamine at its receptors, Flupentixol allows researchers to probe the function of the dopaminergic system in animal models of neuropsychiatric and neurological disorders. This guide will detail its pharmacological properties and provide practical protocols for its use in common neuroscience research applications.
Mechanism of Action and Receptor Profile
Flupentixol's primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors.[1][3] It exhibits roughly equal affinity for both D1 and D2 receptor subtypes.[3] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[3] Additionally, Flupentixol demonstrates affinity for other receptors, which contributes to its complex pharmacological profile.[3][4]
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of cis(Z)-Flupentixol for a variety of neurotransmitter receptors.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D1 | ~0.8 - 1.5 | [3] |
| Dopamine D2 | 0.38 | [1][5][6][7] |
| Dopamine D3 | Lower affinity than D1/D2 | [3] |
| Dopamine D4 | Lower affinity than D1/D2 | [3] |
| Serotonin 5-HT2A | 7 | [1][5][6][7] |
| Serotonin 5-HT2C | Binds | [3] |
| Alpha-1 Adrenergic | Binds | [3] |
| Histamine H1 | Moderate affinity | [3] |
Signaling Pathways
Flupentixol's antagonism of D1, D2, and 5-HT2A receptors leads to the modulation of several downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Dopamine D1 and D2 Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular effects. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8] D2-like receptors (D2, D3, and D4), conversely, are coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.[8] Flupentixol, by blocking both D1 and D2 receptors, can have complex effects on cAMP-dependent signaling.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gαq signaling pathway.[5][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][9] This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[5][9] Flupentixol's antagonism of 5-HT2A receptors would inhibit these downstream events.
PI3K/Akt Signaling Pathway
Recent research has identified Flupentixol as a novel inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial for cell survival, proliferation, and growth. Flupentixol has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for a specific receptor in the presence of Flupentixol.
Workflow:
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration (typically 50-200 µ g/well ).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand.
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of Flupentixol.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Flupentixol to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11][12]
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of Flupentixol on extracellular dopamine levels in a specific brain region of a freely moving rodent.
Workflow:
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[13][14][15]
-
Recovery: Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[13][14]
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, intraperitoneally or subcutaneously).
-
Experimental Collection: Continue collecting dialysate samples for a set period post-injection (e.g., 2-3 hours).
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[13][14]
Conditioned Place Preference (CPP)
This protocol outlines a procedure to assess the rewarding or aversive properties of a drug, and how Flupentixol can be used to block these effects.
Workflow:
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues)
-
Rodents (mice or rats)
-
Drug of interest (e.g., cocaine, morphine)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Pre-Test (Day 1): Place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically alternates between drug and vehicle pairings.
-
Drug Pairing: Administer the drug of interest and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: Administer the vehicle and confine the animal to the other compartment for the same duration.
-
To test the effect of Flupentixol, administer it (e.g., 0.2-1.25 mg/kg, i.p.) prior to the administration of the drug of interest during the conditioning phase.[16][17][18]
-
-
Post-Test (Day 10): Place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.[19][20]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of Flupentixol on the electrical properties of neurons, such as dopamine neurons in the substantia nigra pars compacta (SNc).
Workflow:
Materials:
-
Rodent brain slices containing the neurons of interest (e.g., midbrain slices for dopamine neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Recording Setup: Place a slice in the recording chamber and perfuse with aCSF.
-
Establish Whole-Cell Configuration: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (giga-seal) and then rupture the membrane patch to achieve the whole-cell configuration.[21][22][23][24][25]
-
Baseline Recording: Record the baseline electrical activity of the neuron (e.g., firing rate in current-clamp or postsynaptic currents in voltage-clamp).
-
Flupentixol Application: Bath-apply Flupentixol at a known concentration to the slice.
-
Experimental Recording: Record the changes in the neuron's electrical activity in the presence of Flupentixol.
Conclusion
This compound is a powerful and versatile pharmacological tool for neuroscience research. Its well-characterized antagonism of dopamine and other monoamine receptors allows for the targeted investigation of these systems in a wide range of experimental paradigms. By providing detailed protocols and an overview of its molecular interactions, this guide aims to equip researchers with the knowledge necessary to effectively utilize this compound in their studies to further our understanding of the complexities of the brain in health and disease.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A_receptor [bionity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Flupentixol Dihydrochloride: A Novel PI3K/AKT Pathway Inhibitor for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Flupentixol dihydrochloride (B599025), a well-established antipsychotic agent, has emerged as a promising candidate in oncology through its novel function as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a hallmark of numerous human cancers. This technical guide provides an in-depth overview of the mechanism of action of Flupentixol dihydrochloride as a PI3K/AKT inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in cancer.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is a pivotal intracellular pathway that translates extracellular signals into a wide range of cellular responses. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of key cellular processes including cell cycle progression, apoptosis, and angiogenesis. Hyperactivation of the PI3K/AKT pathway is a common event in various cancers, making it a prime target for therapeutic intervention.
This compound as a PI3K/AKT Pathway Inhibitor
Recent studies have identified Flupentixol as a direct inhibitor of PI3Kα, the p110α catalytic subunit of PI3K.[1][2] Computational molecular docking studies suggest that Flupentixol binds to the ATP-binding pocket of PI3Kα, thereby blocking its kinase activity.[2] This inhibition prevents the downstream activation of AKT and subsequently modulates the expression and activity of AKT-regulated proteins, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound on the PI3K/AKT pathway and cancer cell proliferation have been quantified in several studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| PI3Kα | In Vitro Kinase Assay | 127 ± 5.87 nM | [2] |
Table 2: Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Adenocarcinoma | 5.708 | [1] |
| H661 | Large Cell Lung Carcinoma | 6.374 | [1] |
Table 3: Effect of this compound on AKT Phosphorylation and Downstream Target Expression
| Cell Line | Treatment Concentration (µM) | Effect on p-AKT (S473 & T308) | Effect on Bcl-2 Expression | Reference |
| A549 | 2.5, 5, 10, 15 | Dose-dependent decrease | Dose-dependent decrease | [2][3] |
| H661 | 2.5, 5, 10, 15 | Dose-dependent decrease | Dose-dependent decrease | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound as a PI3K/AKT pathway inhibitor.
Molecular Docking of Flupentixol with PI3Kα
This protocol outlines the computational method used to predict the binding of Flupentixol to the PI3Kα protein.
-
Software: idock, a free and open-source protein-ligand docking software, can be utilized.[2]
-
Protein Preparation: The crystal structure of the PI3Kα protein is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for docking.
-
Docking Simulation: The idock software is used to simulate the molecular docking between the prepared PI3Kα protein and the Flupentixol ligand. The simulation predicts the binding conformation and estimates the binding free energy.[2]
-
Analysis: The predicted binding mode, including hydrogen bonds and hydrophobic interactions, is analyzed to understand the molecular basis of the interaction.
In Vitro PI3Kα Kinase Assay
This assay directly measures the inhibitory effect of Flupentixol on the enzymatic activity of PI3Kα.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate. A luminescent signal is generated that is proportional to the amount of ADP.
-
Reagents: Recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction buffer containing the PI3Kα enzyme and the lipid substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the kinase assay kit, following the manufacturer's instructions.
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Flupentixol concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Flupentixol on the viability and proliferation of cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., A549, H661) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[2]
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 values are calculated from the dose-response curves.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with Flupentixol.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in 24-well plates and treat with this compound for the desired time.[2]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/AKT pathway.
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).[2][3]
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (S473 and T308), total AKT, and Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot Analysis
Caption: A streamlined workflow for Western Blot analysis of PI3K/AKT pathway proteins.
Conclusion
This compound represents a compelling example of drug repurposing, demonstrating potent inhibitory activity against the PI3K/AKT signaling pathway. The data and protocols presented in this guide underscore its potential as a therapeutic agent in oncology, particularly in cancers characterized by aberrant PI3K/AKT signaling. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies. This technical guide serves as a foundational resource to support and facilitate these ongoing research and development efforts.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
A Technical Guide to the Dopamine D1/D2 Receptor Binding Affinity of Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, is a potent antagonist of dopamine (B1211576) receptors.[1] It exists as two geometric isomers, cis(Z)- and trans(E)-flupentixol, with the cis(Z) isomer being the pharmacologically active form.[1] This technical guide provides an in-depth overview of the binding affinity of Flupentixol Dihydrochloride for dopamine D1 and D2 receptors, detailed experimental protocols for determining these affinities, and a visualization of the associated signaling pathways.
Core Pharmacology: D1 and D2 Receptor Antagonism
The primary mechanism of action of flupentixol's antipsychotic effects is the blockade of postsynaptic dopamine receptors in the central nervous system.[2] Specifically, cis-(Z)-Flupentixol is a powerful antagonist of both D1 and D2 dopamine receptors.[1][3] While some studies suggest comparable affinity for both receptor subtypes, others indicate a slightly greater affinity for the D2 receptor.[4] This dual antagonism is a key feature of its pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported in vitro binding affinities of cis-(Z)-Flupentixol for human dopamine D1 and D2 receptors.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Dopamine D2 | cis-(Z)-Flupentixol | 0.38 | [5][6] |
| Dopamine D1 | cis-(Z)-Flupentixol | Comparable to D2 | [4] |
Note: While several sources state that cis-(Z)-Flupentixol has high and comparable affinity for both D1 and D2 receptors, a precise Ki value for the D1 receptor from the same experimental setup as the cited D2 value is not consistently reported in the readily available literature. In vivo studies in schizophrenic patients treated with flupentixol have shown receptor occupancy of 50-70% for D2 receptors and 20 ± 5% for D1 receptors, which may reflect differences in receptor availability and drug accessibility in the living brain rather than just raw binding affinity.[4][7]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Flupentixol's binding affinity for D1 and D2 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (Flupentixol) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Materials and Reagents
-
Receptor Source: Membrane preparations from cell lines stably expressing human recombinant dopamine D1 or D2 receptors, or from tissue homogenates rich in these receptors (e.g., rat striatum).[8]
-
Radioligand:
-
For D1 receptors: [3H]-SCH23390
-
For D2 receptors: [3H]-Spiperone or [3H]-Raclopride
-
-
Unlabeled Competitor: this compound (serial dilutions)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding)
-
96-well plates
-
Cell Harvester and Scintillation Counter
Assay Procedure
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[9]
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the following to each well in a final volume of typically 250-500 µL:
-
Receptor membrane preparation (e.g., 20-50 µg protein).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Assay buffer for total binding determination.
-
A high concentration of a known D1 or D2 antagonist (e.g., unlabeled SCH23390 for D1, or haloperidol (B65202) for D2) to determine non-specific binding.
-
A range of concentrations of this compound (e.g., 10 concentrations over a five-log unit range).[10]
-
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Radioactivity Measurement:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled antagonist) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding as a function of the log concentration of Flupentixol.
-
Determine the IC50 value (the concentration of Flupentixol that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of Flupentixol.
Caption: Workflow for Competitive Radioligand Binding Assay.
Dopamine Receptor Signaling Pathways
Flupentixol exerts its pharmacological effects by antagonizing dopamine receptors, thereby blocking their downstream signaling cascades. The D1 and D2 receptors are coupled to different G-proteins and have opposing effects on the production of the second messenger cyclic AMP (cAMP).
D1 receptors are typically coupled to the Gs or Golf family of G-proteins.[11][12] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[13][14]
Caption: Dopamine D1 Receptor Signaling Cascade.
D2 receptors are coupled to the Gi/o family of G-proteins.[15] Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[14][16]
Caption: Dopamine D2 Receptor Signaling Cascade.
Conclusion
This compound is a high-affinity antagonist at both dopamine D1 and D2 receptors, with its pharmacologically active cis(Z)-isomer demonstrating potent binding in the sub-nanomolar range for the D2 receptor. The methodologies outlined in this guide, particularly competitive radioligand binding assays, are fundamental for quantifying these interactions. Understanding the binding affinities and the subsequent blockade of distinct D1 (Gs-stimulatory) and D2 (Gi-inhibitory) signaling pathways is crucial for the rational design and development of novel dopaminergic modulators and for comprehending the therapeutic and side-effect profiles of existing antipsychotic agents.
References
- 1. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]
- 4. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Flupentixol - Wikipedia [en.wikipedia.org]
- 8. Chronic neuroleptic treatment increases D-2 but not D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D2-like Dopamine and β-Adrenergic Receptors Form a Signalling Complex that Integrates Gs- and Gi-Mediated Regulation of Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of Flupentixol Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Flupentixol Dihydrochloride (B599025), a thioxanthene-based antipsychotic drug. This document details the synthetic pathways, experimental protocols, and analytical methods for the characterization of this compound, presenting quantitative data in a structured format and visualizing complex workflows for clarity.
Introduction
Flupentixol is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders.[1] It functions primarily as a dopamine (B1211576) D1 and D2 receptor antagonist.[2] The therapeutically active form is the (Z)-isomer of Flupentixol.[3] This guide outlines the chemical synthesis of Flupentixol Dihydrochloride, starting from 2-(trifluoromethyl)-9H-thioxanthen-9-one, and the subsequent characterization of the final product.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a Grignard reaction, followed by dehydration, condensation, and finally, salt formation. A critical aspect of the synthesis is the control of the stereochemistry to favor the formation of the pharmacologically active (Z)-isomer.[3]
Synthetic Pathway
The overall synthetic scheme is presented below. The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield a mixture of (E) and (Z) isomers of the intermediate, which is then condensed with N-(2-hydroxyethyl)piperazine. The final step is the formation of the dihydrochloride salt.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Grignard Reaction to form 9-(prop-2-en-1-yl)-2-(trifluoromethyl)-9H-thioxanthen-9-ol
A detailed protocol for a similar Grignard reaction involves the slow addition of a solution of allyl chloride in tetrahydrofuran (B95107) to magnesium shavings under a nitrogen atmosphere.[4] A solution of 2-trifluoromethyl-9-thioxanthen-9-one is then added to the prepared Grignard reagent at a low temperature.[5]
-
Materials: 2-trifluoromethyl-9-thioxanthone (100g, 0.357 mol), magnesium powder (26g), iodine (1g), allyl bromide (90g, 0.744 mol), dimethylformamide (600ml), 20% aqueous ammonium (B1175870) chloride solution (1000ml), dichloromethane (B109758) (2 x 500ml).[5]
-
Procedure: To a stirred solution of 2-trifluoromethyl-9-thioxanthone in dimethylformamide, add magnesium powder and a crystal of iodine. Add allyl bromide dropwise while maintaining the temperature at 20-30°C. The reaction is typically stirred for 1.5-2 hours.[5] After completion, the reaction is quenched by the addition of aqueous ammonium chloride solution. The product is then extracted with dichloromethane, and the organic layer is washed, dried, and concentrated to yield the tertiary alcohol as a light brown oily matter.[5]
Step 2: Dehydration of 9-(prop-2-en-1-yl)-2-(trifluoromethyl)-9H-thioxanthen-9-ol
The dehydration of the tertiary alcohol is achieved using an acid catalyst to form the exocyclic double bond. Various acids can be used, which can influence the E/Z isomer ratio of the product.[3]
-
Materials: 9-(prop-2-en-1-yl)-2-(trifluoromethyl)-9H-thioxanthen-9-ol, acid catalyst (e.g., hydrochloric acid, acetic anhydride, or thionyl chloride), and an organic solvent (e.g., toluene).[3][6]
-
Procedure: The alcohol intermediate is dissolved in an organic solvent, and the acid catalyst is added. The mixture is heated to facilitate the dehydration reaction. For instance, the reaction can be carried out by stirring at 80°C in toluene (B28343) with various acids for 22-24 hours.[3] After the reaction is complete, the mixture is worked up to isolate the dehydrated product.
Step 3: Condensation with N-(2-Hydroxyethyl)piperazine
The dehydrated intermediate is then reacted with N-(2-hydroxyethyl)piperazine to introduce the side chain.
-
Materials: 2-(Trifluoromethyl)-9-(propylidene)-9H-thioxanthene, N-(2-hydroxyethyl)piperazine.
-
Procedure: The condensation reaction is typically carried out by heating the two reactants in a suitable solvent.[4] The reaction progress can be monitored by techniques like TLC or HPLC.
Step 4: Formation of this compound
The final step is the conversion of the Flupentixol free base to its dihydrochloride salt to improve its solubility and stability.[6]
-
Materials: Flupentixol free base, hydrochloric acid (gas or solution in an organic solvent like ethyl acetate).[7]
-
Procedure: The Flupentixol free base is dissolved in a suitable organic solvent (e.g., acetone (B3395972) or ethyl acetate).[7] Hydrogen chloride gas is then passed through the solution, or a solution of HCl in an organic solvent is added. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a solvent, and dried.[7] The ratio of (Z) to (E) isomers in the final product can be controlled at this stage.[6]
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for the characterization of this compound.
Table 1: UV-Visible Spectroscopy Data
| Method | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Zero Order Derivative | 229 | 3-15 | 0.9999[8] |
| First Order Derivative | 222 | 3-15 | 0.9996[8][9] |
| Second Order Derivative | 214 | 3-15 | 0.9998[8][9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Phenomenex-Gemini C-18 | Methanol:Water | Not Specified | Not Specified | 4.28 | 10-50[8] |
| Thermo scientific BDS C8 (150×4.6 mm) | Potassium dihydrogen phosphate (B84403) buffer:Methanol:ACN (3:6:1) | 1.5 | 230 | 5.31 | 80-120[1][10] |
| Phenomenex Luna C18 (4.6mm×250mm) 5µm | Methanol:Phosphate Buffer (pH-4.2) (37:63 v/v) | 1.0 | 275 | 2.133 | 20-60[11] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Data
| Stationary Phase | Mobile Phase | Detection (nm) | Rf Value | Linearity Range (ng/spot) |
| Silica gel 60 F254 | Toluene:Glacial Acetic Acid (7:3, v/v) | 229 | 0.21 ± 0.02 | 300-1500[8][9] |
| Silica gel 60F-254 | Methanol:Toluene:Ammonia (8:2:0.3, v/v/v) | 270 | 0.88 ± 0.05 | 50-400[12] |
| Silica gel 60 F254 | Chloroform:Methanol (4:6, v/v) | 254 | 0.44 | 300-700[13] |
Table 4: Mass Spectrometry Data
| Ionization Method | Key Fragments (m/z) |
| Electron Ionization | 434 (M+), other fragments observable on the NIST WebBook spectrum[14] |
| LC-MS/MS | Protonated molecule is quantified[15] |
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive chemical characterization of synthesized this compound.
Caption: Workflow for chemical characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthetic route, starting from 2-(trifluoromethyl)-9H-thioxanthen-9-one, involves a series of well-established organic reactions. The successful synthesis and quality control of this compound rely on precise control of reaction conditions, particularly for achieving the desired isomeric ratio, and the application of a suite of analytical techniques for comprehensive characterization. The data and protocols presented herein serve as a valuable resource for researchers and professionals involved in the development and analysis of this important antipsychotic agent.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound | C23H27Cl2F3N2OS | CID 5282483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. WO2005037820A1 - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]
- 5. CN102786511B - Improved method for preparing fupentixol dihydrochloride intermediate - Google Patents [patents.google.com]
- 6. CN104693173A - Preparation method of flupentixol hydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of high-purity Z-type flupentixol and Z-type flupentixol decanoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method development and validation for this compound. [wisdomlib.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. tandfonline.com [tandfonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Flupentixol [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of Flupentixol Dihydrochloride on Neuronal Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol dihydrochloride (B599025), a typical antipsychotic of the thioxanthene (B1196266) class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) receptors, though its complete mechanism of action involves a complex interplay with multiple neuronal signaling pathways.[2] This technical guide provides an in-depth exploration of the molecular effects of Flupentixol, with a focus on its impact on key neuronal signaling cascades. We will delve into its receptor binding profile, its influence on downstream second messenger systems, and its modulation of critical protein kinase pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric pharmacotherapies.
Receptor Binding Profile of Flupentixol
The pharmacological actions of Flupentixol are initiated by its interaction with a range of neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine D1 and D2 receptors.[3][4] The active stereoisomer, cis(Z)-flupentixol, demonstrates high affinity for both D1 and D2 receptors, and also interacts with serotonin (B10506) (5-HT) 2A receptors, which may contribute to its therapeutic effects on negative symptoms and its anxiolytic properties.[3][5][6] The binding affinities (Ki) of cis(Z)-Flupentixol for various receptors are summarized in the table below.
| Receptor | Ki (nM) |
| Dopamine D1 | Comparable to D2 |
| Dopamine D2 | 0.38[5][7] |
| Serotonin 5-HT2A | 7[5][7] |
Table 1: Binding Affinities (Ki) of cis(Z)-Flupentixol for Key Neuronal Receptors. A lower Ki value indicates a higher binding affinity.
Modulation of Neuronal Signaling Cascades
Flupentixol's antagonism of dopamine and serotonin receptors initiates a cascade of intracellular events, profoundly impacting downstream signaling pathways that are crucial for neuronal function, including gene expression, synaptic plasticity, and cell survival.
The cAMP/PKA/CREB Signaling Pathway
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical downstream effector of both D1 and D2 dopamine receptors. D1 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP, while D2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
By acting as an antagonist at D2 receptors, Flupentixol can disinhibit adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[9]
One study demonstrated that cis-flupenthixol can inhibit forskolin-stimulated cAMP accumulation in cells expressing D1 receptors, with an EC50 of 61 ± 5 nM, suggesting it also possesses inverse agonist properties at this receptor subtype.[10] The net effect of Flupentixol on the cAMP/PKA/CREB pathway is complex and likely depends on the specific neuronal population and the baseline level of dopaminergic tone.
The PI3K/Akt/GSK-3 Signaling Pathway
Recent evidence has revealed a novel mechanism of action for Flupentixol, independent of its dopamine receptor antagonism, involving the direct inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a central regulator of cell survival, proliferation, and metabolism.
A study demonstrated that Flupentixol docks to the ATP binding pocket of PI3Kα and inhibits its kinase activity with an IC50 of 127 nM.[3][11] This inhibition of PI3K prevents the phosphorylation and activation of its downstream effector, Akt (also known as Protein Kinase B). Western blot analysis has shown that Flupentixol treatment leads to a dose-dependent decrease in the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473) in various cell lines.[3]
One of the key downstream targets of Akt is Glycogen Synthase Kinase 3 (GSK-3). Akt phosphorylates and inactivates GSK-3β at Serine 9. Therefore, by inhibiting Akt phosphorylation, Flupentixol can lead to a disinhibition and subsequent activation of GSK-3. The regulation of GSK-3 by antipsychotics is complex, with some studies suggesting that both typical and atypical antipsychotics can modulate this pathway.[1]
| Parameter | Value |
| PI3Kα Kinase Activity IC50 | 127 ± 5.87 nM[3] |
Table 2: Quantitative Data on Flupentixol's Inhibition of the PI3K/Akt Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Flupentixol on neuronal signaling cascades.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of Flupentixol for a specific receptor.
Materials:
-
Membrane preparations from cells expressing the receptor of interest or from brain tissue homogenates.[7]
-
Radiolabeled ligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
Unlabeled Flupentixol dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[5]
-
96-well microplates.
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI).[5]
-
Filtration apparatus (cell harvester).[7]
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Flupentixol. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Flupentixol to generate a competition curve. The IC50 value (the concentration of Flupentixol that inhibits 50% of specific radioligand binding) can then be used to calculate the Ki value using the Cheng-Prusoff equation.
Western Blotting for Phosphoprotein Analysis
This protocol is used to quantify the phosphorylation status of proteins like Akt and CREB in response to Flupentixol treatment.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-pAkt (Ser473) and anti-total Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency. Treat the cells with varying concentrations of Flupentixol for a specified duration. Include an untreated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and then apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to normalize the phosphoprotein signal.
-
Densitometry: Quantify the band intensities using densitometry software.
CREB Reporter Gene Assay
This assay measures the transcriptional activity of CREB, which is an indicator of the activity of the upstream cAMP/PKA signaling pathway.
Materials:
-
HEK293 or other suitable cell line.
-
CRE-luciferase reporter plasmid (contains the firefly luciferase gene under the control of CREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed the cells in a multi-well plate. The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[11]
-
Cell Treatment: After allowing time for plasmid expression, treat the cells with varying concentrations of Flupentixol. Include a vehicle control and a positive control (e.g., forskolin).[11]
-
Incubation: Incubate the cells for a defined period (e.g., 5-6 hours) to allow for changes in gene expression.[8]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in CREB transcriptional activity relative to the vehicle control.
Conclusion
This compound exerts its therapeutic effects through a multi-faceted mechanism that extends beyond simple dopamine receptor antagonism. Its potent blockade of D1 and D2 receptors directly impacts the cAMP/PKA/CREB signaling cascade, a key pathway in regulating neuronal function and gene expression. Furthermore, the discovery of its inhibitory action on the PI3K/Akt pathway reveals a novel, dopamine-independent mechanism that contributes to its overall pharmacological profile. A comprehensive understanding of these intricate molecular interactions is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side effect profiles. This guide provides a foundational framework for researchers and drug development professionals to further explore the complex neuropharmacology of Flupentixol and related compounds.
References
- 1. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antidepressant Properties of Low-Dose Flupentixol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, exhibits a unique dose-dependent dual functionality. While higher doses are established for the management of schizophrenia, low-dose regimens (typically 0.5-3 mg/day) have demonstrated notable antidepressant and anxiolytic properties.[1][2] This technical guide provides an in-depth review of the evidence supporting the antidepressant effects of low-dose flupentixol, focusing on its mechanism of action, preclinical models, clinical efficacy, and safety profile. The information is intended to serve as a resource for researchers and professionals in the field of psychopharmacology and drug development. Key advantages highlighted in clinical studies include a rapid onset of action, often within two to three days, and a favorable safety profile at low doses compared to traditional antidepressants.[3][4]
Pharmacodynamics and Mechanism of Action
Flupentixol's pharmacological profile is complex, involving antagonism at multiple neurotransmitter receptors. Its antipsychotic effects are primarily attributed to the blockade of dopamine (B1211576) D1 and D2 receptors.[3][5] However, its antidepressant effects at low doses are believed to stem from a more nuanced mechanism.
The leading hypothesis suggests that at low concentrations, flupentixol preferentially blocks presynaptic dopamine D2/D3 autoreceptors.[1] This action inhibits the negative feedback loop that normally suppresses dopamine synthesis and release. The resulting increase in synaptic dopamine availability in key brain regions is thought to mediate the antidepressant effect. Additionally, flupentixol acts as an antagonist at serotonin (B10506) 5-HT2A receptors, a mechanism shared by several modern antidepressant and antipsychotic drugs, which may contribute to its anxiolytic and mood-elevating properties.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Depression-inducing and antidepressive effects of neuroleptics. Experiences with flupenthixol and flupenthixol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]
Unveiling the Anticancer Potential of Flupentixol Dihydrochloride: An Early-Stage Discovery Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Flupentixol, a well-established antipsychotic medication, has recently emerged as a promising candidate for anticancer therapy.[1] Early-stage research has revealed its ability to inhibit critical signaling pathways involved in tumor growth and survival, particularly in non-small-cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of the foundational preclinical studies that have illuminated the anticancer properties of Flupentixol Dihydrochloride, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The primary anticancer mechanism of Flupentixol identified in early research is its role as a novel inhibitor of Phosphatidylinositol 3-kinase (PI3K).[4][5] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metastasis, and its hyperactivation is a common feature in many cancers, including lung cancer.[2][4]
Computational molecular docking studies first suggested that Flupentixol could bind to the ATP-binding pocket of the PI3Kα isoform.[2][3][4] This prediction was subsequently confirmed through in vitro kinase assays, which demonstrated that Flupentixol directly inhibits the enzymatic activity of PI3Kα in a dose-dependent manner.[2][3][4] By inhibiting PI3K, Flupentixol effectively blocks the downstream phosphorylation and activation of AKT, a key signaling node.[4][6] The reduced activity of AKT, in turn, leads to decreased levels of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis through the cleavage of caspase-3 and PARP.[2][4][6]
Interestingly, studies have shown that Flupentixol's inhibitory effect is specific to the PI3K/AKT pathway, as it did not significantly affect other signaling molecules such as ERK, VEGF, or MMP-9.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro and in vivo studies on Flupentixol's anticancer effects.
Table 1: In Vitro PI3Kα Kinase Inhibition
| Compound | IC50 (nM) |
| Flupentixol | 127 ± 5.87 |
This table presents the half-maximal inhibitory concentration (IC50) of Flupentixol against PI3Kα kinase activity in a cell-free assay.[4]
Table 2: In Vitro Cytotoxicity in NSCLC Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) |
| A549 | 5.708 |
| H661 | 6.374 |
This table shows the IC50 values of Flupentixol in two different non-small-cell lung cancer cell lines after 24 hours of treatment, as determined by MTT assays.[4]
Table 3: Induction of Apoptosis in NSCLC Cell Lines (24-hour treatment)
| Cell Line | Flupentixol Concentration (µM) | Percentage of Apoptotic Cells (%) |
| A549 | 10 | Significantly increased vs. control (p<0.05) |
| 20 | Significantly increased vs. control (p<0.05) | |
| 40 | Significantly increased vs. control (p<0.05) | |
| H661 | 10 | Significantly increased vs. control (p<0.05) |
| 20 | Significantly increased vs. control (p<0.05) | |
| 40 | Significantly increased vs. control (p<0.05) |
This table summarizes the effect of Flupentixol on inducing apoptosis in lung cancer cells, as measured by Annexin V/PI staining and flow cytometry.[4]
Table 4: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Weight Reduction (%) |
| Flupentixol | 40 mg/kg (daily) | 64.1 (p<0.05) |
This table presents the in vivo efficacy of Flupentixol in a mouse xenograft model of lung cancer, demonstrating a significant reduction in tumor weight compared to the vehicle control group.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early-stage discovery of Flupentixol's anticancer properties.
Molecular Docking
-
Objective: To predict the binding interaction between Flupentixol and the PI3Kα protein.
-
Method: The idock software was utilized for computer protein-ligand docking simulations.[2][4] The crystal structure of PI3Kα was obtained, and the binding conformation of Flupentixol within the ATP-binding pocket was analyzed.[2][4]
In Vitro PI3Kα Kinase Assay
-
Objective: To quantitatively measure the inhibitory effect of Flupentixol on PI3Kα kinase activity.
-
Method: A cell-free kinase assay was performed.[2][4] Recombinant PI3Kα enzyme was incubated with Flupentixol at various concentrations. The kinase reaction was initiated by the addition of ATP and the appropriate lipid substrate. The level of product formation, indicating kinase activity, was measured to determine the IC50 value of Flupentixol.[4]
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of Flupentixol on cancer cell lines.
-
Method: NSCLC cell lines (A549, H661, SK-SEM-1, and NCAL-H520) and a normal lung bronchial epithelial cell line (BEAS-2B) were seeded in 96-well plates.[4][6] The cells were treated with increasing concentrations of Flupentixol (e.g., 2.5, 5, 10, 20, 40 µM) for various time points (24, 48, and 72 hours).[4][6] Following treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[4][6]
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells induced by Flupentixol.
-
Method: A549 and H661 cells were treated with different concentrations of Flupentixol (e.g., 5, 10, 20, 40 µM) for 24 hours.[4] The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2][4] The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]
Western Blotting
-
Objective: To investigate the effect of Flupentixol on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
-
Method: A549 and H661 cells were treated with increasing concentrations of Flupentixol (e.g., 2.5, 5, 10, 15 µM) for 24 hours.[4][6] Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against p-AKT (S473 and T308), total AKT, Bcl-2, cleaved caspase-3, and cleaved PARP.[2][4][6] After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[4]
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of Flupentixol in a living organism.
-
Method: BALB/C nude mice were subcutaneously injected with A549 cells to establish tumors.[2][4] Once the tumors reached a certain volume, the mice were randomly assigned to treatment and control groups. The treatment group received daily intragastric injections of Flupentixol (40 mg/kg).[7] Tumor volumes were measured regularly. After a predetermined period (e.g., 21 days), the mice were euthanized, and the tumors were excised and weighed.[7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Pharmacogenomics of Flupentixol Dihydrochloride Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupentixol dihydrochloride (B599025), a typical antipsychotic of the thioxanthene (B1196266) class, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy, however, is marked by significant inter-individual variability in both response and the emergence of adverse drug reactions (ADRs). This variability is, in part, governed by an individual's genetic makeup. This technical guide delves into the current understanding of the pharmacogenomics of flupentixol, providing a comprehensive overview of the genetic factors influencing its metabolism, transport, and pharmacodynamics. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers, scientists, and professionals in drug development. While the pharmacogenomics of flupentixol is an evolving field, this document synthesizes the existing knowledge to aid in the advancement of personalized medicine in psychiatric care.
Pharmacokinetics: The Journey of Flupentixol in the Body
The disposition of flupentixol is a multi-step process involving absorption, distribution, metabolism, and excretion (ADME). Genetic variations in the proteins governing these processes can significantly alter drug exposure and, consequently, clinical outcomes.
Metabolism
Flupentixol undergoes extensive hepatic metabolism primarily through three pathways: sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[2][3] The resulting metabolites are generally considered to be pharmacologically inactive.[2]
2.1.1 Cytochrome P450 (CYP) Enzymes
Initial hypotheses centered on the polymorphic enzyme CYP2D6 as a key player in flupentixol metabolism.[4] However, recent evidence suggests that the influence of CYP2D6 phenotype on flupentixol exposure is likely minor or negligible.[4] While CYP2D6 is a substrate for flupentixol, its role may not be clinically significant in determining plasma concentrations. One case report has described a patient with an ultrarapid metabolizer phenotype for CYP2D6 who exhibited complete ultrarapid metabolism of flupentixol.[5]
2.1.2 UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)
Glucuronidation and sulfation are crucial phase II metabolic pathways for flupentixol.[2][3] The specific UGT and SULT isoenzymes responsible for flupentixol conjugation have not yet been definitively identified in the literature. The UGT superfamily consists of multiple enzymes with broad and sometimes overlapping substrate specificities, primarily located in the liver and extrahepatic tissues.[6] Similarly, cytosolic SULTs, such as SULT1A1, are involved in the metabolism of a wide array of xenobiotics. Polymorphisms in UGT1A1 and SULT1A1 are known to have clinical implications for other drugs, but their specific impact on flupentixol response remains an area for future investigation.[7][8]
Transport
The ATP-binding cassette (ABC) transporter, ABCB1 (also known as P-glycoprotein or MDR1), is an efflux pump that plays a critical role in limiting the brain penetration of many drugs. While flupentixol's interaction with ABCB1 has not been extensively studied, polymorphisms in the ABCB1 gene, such as the C3435T variant (rs1045642), have been associated with altered responses to other antipsychotics.[4] It is plausible that variations in ABCB1 function could influence flupentixol's central nervous system concentrations and thereby its efficacy and propensity for side effects.
Pharmacodynamics: The Action of Flupentixol at the Synapse
Flupentixol exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9] It also exhibits moderate antagonistic activity at serotonin (B10506) 5-HT2 receptors.[9] Genetic variations in the genes encoding these receptors can influence the drug's therapeutic efficacy and the likelihood of adverse effects.
Dopamine D2 Receptor (DRD2)
The dopamine D2 receptor is the primary target of flupentixol.[9] Several polymorphisms in the DRD2 gene have been investigated in the context of antipsychotic response. One of the most studied is the Taq1A polymorphism (rs1800497), located in the ankyrin repeat and kinase domain containing 1 (ANKK1) gene, which is in close proximity to the DRD2 gene and is believed to influence D2 receptor density. The A1 allele (T allele) has been associated with reduced striatal D2 receptor density and has been linked to an increased risk of akathisia with second-generation antipsychotics.[10] Another significant polymorphism is the -141C Ins/Del (rs1799732) in the promoter region of DRD2, which may affect receptor expression.
Glutamate (B1630785) System Interaction
Emerging evidence suggests a complex interplay between the dopamine and glutamate systems in the pathophysiology of schizophrenia and the mechanism of action of antipsychotics.[11][12] Typical antipsychotics, like flupentixol, may indirectly modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system.[13][14] This modulation may occur through intracellular signaling cascades following D2 receptor blockade, potentially influencing synaptic plasticity and gene expression.[13]
Data Presentation: Quantitative Insights into Flupentixol Pharmacogenomics
The following tables summarize the available, though limited, quantitative data on the pharmacogenomics of flupentixol and related antipsychotics.
Table 1: Genetic Variants in Dopamine Receptor D2 (DRD2) and Antipsychotic Response
| Genetic Variant | Drug(s) | Population | Key Finding | Reference(s) |
| DRD2 Taq1A (rs1800497) | Various Antipsychotics | Mixed | A1 allele carriers may have reduced D2 receptor density.[10] | [10] |
| Second-Generation Antipsychotics | 234 patients | A1+ patients had a higher incidence of akathisia (24.1%) compared to A1- patients (10.8%).[10] | [10] | |
| DRD2 -141C Ins/Del (rs1799732) | Various Antipsychotics | Multiple studies | Del/Del genotype may be associated with a poorer response to antipsychotics. |
Note: Data for flupentixol specifically is limited. Findings are often generalized from studies on various antipsychotics.
Table 2: Genetic Variants in ABCB1 and Antipsychotic Pharmacokinetics
| Genetic Variant | Drug(s) | Population | Key Finding | Reference(s) |
| ABCB1 C3435T (rs1045642) | Olanzapine | 473 healthy volunteers | T/T individuals showed lower clearance and volume of distribution.[4] | [4] |
| Risperidone | 473 healthy volunteers | T/T individuals showed a shorter half-life of 9-OH-risperidone (multivariate correction removed significance).[4] | [4] |
Note: Direct quantitative data for flupentixol is not currently available in the literature.
Table 3: Adverse Drug Reactions Associated with Flupentixol
| Adverse Effect | Frequency | Notes | Reference(s) |
| Extrapyramidal Symptoms (EPS) | Common | Includes Parkinsonism, akathisia, and dystonia.[5] | [5][15][16] |
| Tardive Dyskinesia | Risk with long-term use | Potentially irreversible movement disorder. | |
| Depressive Symptoms | 54% in one study | Observed in patients on maintenance therapy.[17] | [17] |
Note: The genetic basis for the variability in these adverse reactions to flupentixol is not yet well-defined.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacogenomic study of flupentixol.
DRD2 Genotyping using TaqMan® Assay
Objective: To determine the genotype of DRD2 polymorphisms, such as rs1800497 (Taq1A).
Materials:
-
Genomic DNA extracted from whole blood or saliva.
-
TaqMan® Genotyping Master Mix.
-
TaqMan® SNP Genotyping Assay for the target polymorphism (e.g., rs1800497).
-
Real-time PCR instrument.
Protocol:
-
DNA Quantification and Normalization: Quantify the extracted genomic DNA using a spectrophotometer or fluorometer. Normalize the DNA concentration to a standard working concentration (e.g., 10 ng/µL).
-
Reaction Setup: Prepare the PCR reaction mix in a 96-well plate. For each sample, combine the following in a single well:
-
TaqMan® Genotyping Master Mix (2X)
-
TaqMan® SNP Genotyping Assay (20X or 40X)
-
Nuclease-free water
-
Normalized genomic DNA
-
-
Thermal Cycling: Perform the real-time PCR using the following cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 40 cycles of 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Data Analysis: Analyze the amplification plots to determine the genotype for each sample based on the allele-specific fluorescence signals.
In Vitro Glucuronidation Assay using Human Liver Microsomes
Objective: To determine the rate of flupentixol glucuronidation by human liver microsomes.
Materials:
-
Flupentixol dihydrochloride.
-
Pooled human liver microsomes (HLMs).
-
UDP-glucuronic acid (UDPGA).
-
Alamethicin (a pore-forming agent to overcome latency).
-
Magnesium chloride (MgCl₂).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
LC-MS/MS system for metabolite quantification.
Protocol:
-
Microsome Preparation: Thaw the pooled HLMs on ice. Prepare a microsomal suspension in potassium phosphate buffer.
-
Reaction Incubation: In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer.
-
MgCl₂.
-
Alamethicin (pre-incubate with microsomes for 15 minutes on ice).
-
Human liver microsomes.
-
Flupentixol (at various concentrations to determine kinetic parameters).
-
-
Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding UDPGA.
-
Time Course and Termination: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing and Analysis: Centrifuge the terminated reactions to pellet the precipitated protein. Analyze the supernatant for the formation of flupentixol glucuronide using a validated LC-MS/MS method.[9]
-
Data Analysis: Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax).
Pharmacogenomic Study Workflow
Objective: To investigate the association between genetic variants and flupentixol response in a clinical trial setting.[18]
Protocol:
-
Patient Recruitment and Phenotyping:
-
Recruit a cohort of patients with schizophrenia who will be treated with flupentixol.[18]
-
Collect baseline demographic and clinical data, including a comprehensive assessment of symptoms using standardized scales like the Positive and Negative Syndrome Scale (PANSS).[2]
-
Prospectively monitor patients for treatment response (e.g., change in PANSS scores) and the emergence of adverse drug reactions (e.g., extrapyramidal symptoms) at predefined time points.[18]
-
-
Genotyping:
-
Collect a biological sample (blood or saliva) from each patient for DNA extraction.
-
Genotype a panel of candidate genes, including DRD2, ABCB1, and genes encoding metabolizing enzymes (e.g., CYP2D6, and potentially relevant UGT and SULT genes).
-
-
Data Analysis:
-
Perform statistical analyses to test for associations between specific genetic variants (or haplotypes) and clinical outcomes (efficacy and safety).
-
Correct for multiple testing and consider potential confounding factors.
-
Mandatory Visualizations
Signaling Pathways
Caption: Flupentixol's primary mechanism and its interaction with the glutamate system.
Experimental Workflows
Caption: A typical workflow for a pharmacogenomic study of flupentixol response.
Logical Relationships
Caption: Interplay of genetic and pharmacokinetic/pharmacodynamic factors on flupentixol response.
Conclusion and Future Directions
The pharmacogenomics of this compound is a field with considerable potential to personalize treatment for individuals with schizophrenia and other psychotic disorders. While the foundational knowledge of its metabolism and mechanism of action is established, significant gaps remain in our understanding of the specific genetic variants that drive the observed inter-individual variability in response.
Future research should prioritize:
-
Identification of Specific Metabolizing Enzymes: Elucidating the precise UGT and SULT isoenzymes responsible for flupentixol metabolism is a critical next step.
-
Large-Scale Clinical Trials: Well-designed clinical trials that integrate comprehensive genetic analysis with robust clinical outcome measures are needed to identify and validate pharmacogenomic markers of flupentixol efficacy and safety.
-
Functional Studies: In vitro and in vivo studies are required to characterize the functional consequences of identified genetic variants on protein expression and activity.
By addressing these knowledge gaps, the promise of a genetically-guided approach to flupentixol therapy can be realized, ultimately leading to improved patient outcomes and a more refined application of this important antipsychotic medication.
References
- 1. Editorial: Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics and Antipsychotics: Therapeutic Efficacy and Side Effects Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect modulation of dopamine D2 receptors as potential pharmacotherapy for schizophrenia: II. Glutamate (Ant)agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ABCB1 C3435T Polymorphism on Pharmacokinetics of Antipsychotics and Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. A DRD2 polymorphism predicts PANSS score variability in schizophrenia patients treated with antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. DRD2/ANKK1 Taq1A (rs 1800497 C>T) genotypes are associated with susceptibility to second generation antipsychotic-induced akathisia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Modulation of NMDA Receptor Function by Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of disconnection of amygdala dopamine- and nucleus accumbens NMDA- receptors on ethanol-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Depressive and extrapyramidal symptoms and clinical effects: a trial of fluphenazine versus flupenthixol in maintenance of schizophrenic out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Flupentixol Dihydrochloride for Pharmaceutical Formulation
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the essential physicochemical properties of Flupentixol Dihydrochloride (B599025), a critical active pharmaceutical ingredient (API) used in the treatment of various psychiatric disorders. A thorough understanding of these characteristics is paramount for the successful design, development, and optimization of robust pharmaceutical formulations. This guide consolidates key data, outlines detailed experimental protocols for property determination, and visualizes complex relationships to aid in formulation strategy.
Core Physicochemical Profile
Flupentixol Dihydrochloride is the dihydrochloride salt of Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class.[1][2] Its salt form enhances its aqueous solubility, a crucial factor for formulation. The cis-(Z)-isomer is the pharmacologically active stereoisomer.[3]
General Properties
The fundamental identification and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | [4] |
| Molecular Formula | C₂₃H₂₇Cl₂F₃N₂OS | [4] |
| Molecular Weight | 507.4 g/mol | [4][5] |
| CAS Number | 2413-38-9 | [4][6][7] |
| Appearance | White or almost white powder | [8][9] |
Thermodynamic and Partitioning Properties
These properties are fundamental to predicting the drug's behavior in both in vitro and in vivo environments, influencing its absorption, distribution, and formulation compatibility.
| Property | Value | Source |
| Melting Point | 233-234 °C; 237-239 °C | [3][10] |
| A DSC thermogram showed a melting endotherm at 236.30°C.[11] | ||
| LogP (Octanol/Water) | 4.51 (for the free base) | [3] |
| pKa | Data not explicitly found in searches, but the piperazine (B1678402) moiety suggests it is a weak base. |
Solubility Profile
Solubility is a critical determinant of a drug's dissolution rate and bioavailability. This compound's solubility is pH-dependent due to its basic nature.
| Solvent | Solubility | Source |
| Water | Very soluble (100 mg/mL with ultrasonic assistance) | [1][8][9][12] |
| Ethanol (96%) | Soluble | [1][8][9] |
| Methanol | Highly soluble | [1] |
| Methylene Chloride | Practically insoluble | [1][9] |
| DMSO | 33.33 mg/mL (with ultrasonic assistance) | [12] |
Stability and Polymorphism
Stability: this compound is stable under recommended storage conditions (cool, well-ventilated area, protected from light and moisture).[8][10] It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[6][10] Under fire conditions, it may decompose to emit toxic fumes including nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6][10]
Polymorphism: While polymorphism is a critical factor for many APIs, detailed studies on distinct polymorphic forms of this compound are not extensively reported in the provided search results. Differential Scanning Calorimetry (DSC) is a primary tool for identifying polymorphic transitions, and the reported melting points suggest a consistent crystalline form under standard testing conditions.[11] Further investigation during formulation development is recommended to screen for potential polymorphs that could impact stability and bioavailability.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization is essential. The following sections detail standard methodologies for determining the key properties of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[13]
Objective: To determine the saturation solubility of this compound in various media (e.g., water, buffers of different pH).
Methodology:
-
Preparation: Prepare buffered solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.
-
Addition of API: Add an excess amount of this compound to a known volume of each medium in a sealed container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using a mechanical shaker or orbital incubator.[14]
-
Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension. The time to reach equilibrium should be preliminarily assessed.[14]
-
Phase Separation: Immediately separate the solid phase from the liquid phase by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the resulting supernatant appropriately and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (a detection wavelength of 230 nm has been reported).[1]
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show a consistent concentration.
Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature, providing a precise melting point.[15][16]
Objective: To determine the melting point and assess the thermal behavior of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum DSC pan.[15] An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).[11]
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion. This can also reveal potential incompatibilities with excipients.[11][17]
Protocol for pKa Determination (Potentiometric Titration)
This method determines the pKa by measuring pH changes in a solution during titration with an acid or base.[18][19]
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[18]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[18][20] The ionic strength of the solution should be kept constant using an electrolyte like KCl.[18]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidification/Basification: For a basic substance, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0).[18]
-
Titration Run: Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition once the reading stabilizes.[18]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve or by analyzing the first derivative of the curve.
Visualizations: Pathways and Processes
Mechanism of Action: Receptor Signaling Pathways
Flupentixol's antipsychotic and anxiolytic effects are primarily attributed to its antagonism of dopamine (B1211576) and serotonin (B10506) receptors. Recent studies also highlight its inhibitory action on the PI3K/AKT pathway, suggesting potential applications in oncology.[3][12][21][22]
Caption: Flupentixol's multi-target mechanism of action.
Experimental Workflow for Physicochemical Profiling
A logical workflow ensures comprehensive and efficient characterization of an API for formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104693173A - Preparation method of flupentixol hydrochloride - Google Patents [patents.google.com]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C23H27Cl2F3N2OS | CID 5282483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. drugfuture.com [drugfuture.com]
- 9. nhathuocngocanh.com [nhathuocngocanh.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. scribd.com [scribd.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmaceutical and pharmacokinetic evaluation of a novel fast dissolving film formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. trial.medpath.com [trial.medpath.com]
- 22. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Flupentixol dihydrochloride (B599025) is a versatile therapeutic agent with a well-established role as a typical antipsychotic. Its mechanism of action is primarily attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] Additionally, it exhibits moderate antagonistic effects on the serotonin (B10506) 5-HT2A receptor.[3][4] More recently, Flupentixol has been identified as a novel inhibitor of phosphoinositide 3-kinase (PI3K), particularly the alpha isoform (PI3Kα), highlighting its potential as an anticancer agent.[5][6][7]
These application notes provide detailed protocols for a range of in vitro assays to characterize the pharmacological and biological activities of Flupentixol dihydrochloride. The assays described herein are designed to quantify its binding affinity to key receptor targets, its enzymatic inhibitory activity, and its functional cellular effects, including downstream signaling and cytotoxicity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Flupentixol
| Target | Assay Type | Cell Line/System | Parameter | Value | Reference |
| PI3Kα | Kinase Assay | Cell-free | IC50 | 127 ± 5.87 nM | [5] |
| A549 | Cell Viability (MTT) | Human Lung Carcinoma | IC50 | 5.708 µM | [5] |
| H661 | Cell Viability (MTT) | Human Lung Carcinoma | IC50 | 6.374 µM | [5] |
Table 2: Receptor Binding Profile of Flupentixol
| Receptor Target | Description | Expected Activity | Reference |
| Dopamine D1 | Gαs-coupled GPCR | Antagonist | [1][3] |
| Dopamine D2 | Gαi-coupled GPCR | Antagonist | [1][3] |
| Serotonin 5-HT2A | Gαq-coupled GPCR | Antagonist | [3][4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Flupentixol.
References
- 1. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flupentixol Dihydrochloride in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of flupentixol dihydrochloride (B599025), a typical antipsychotic, in preclinical animal models of schizophrenia. Detailed protocols for key behavioral assays are provided to guide study design and execution.
Introduction
Flupentixol is a thioxanthene (B1196266) derivative and a potent antipsychotic medication. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][2][3] Overactivity of dopaminergic transmission, particularly in the mesolimbic pathway, is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these dopamine receptors, flupentixol helps to mitigate these symptoms.[1][2] Additionally, flupentixol exhibits moderate antagonistic activity at serotonin (B10506) 5-HT2A receptors, which may contribute to its efficacy against both positive and negative symptoms of psychosis.[1][2]
Animal models are crucial for understanding the neurobiology of schizophrenia and for the preclinical evaluation of novel antipsychotic drugs. Pharmacologically-induced models, such as the MK-801 (dizocilpine) model, and neurodevelopmental models, like the neonatal ventral hippocampal lesion (NVHL) model, are widely used to mimic different aspects of schizophrenia in rodents.
Mechanism of Action Signaling Pathways
Flupentixol's therapeutic effects are primarily mediated through its interaction with dopamine and serotonin receptor signaling pathways.
Animal Models of Schizophrenia
MK-801 (Dizocilpine) Induced Model
This pharmacological model induces a hyperdopaminergic state and glutamatergic hypofunction, mimicking the positive and cognitive symptoms of schizophrenia.
Experimental Workflow:
Protocol: MK-801 Induced Hyperlocomotion
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Group-housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Drug Preparation:
-
This compound is dissolved in 0.9% saline.
-
MK-801 is dissolved in 0.9% saline.
-
-
Procedure:
-
Acclimatize animals to the laboratory environment for at least one week.
-
Habituate animals to the open-field arena (e.g., 40x40x40 cm) for 30 minutes on two consecutive days prior to testing.
-
On the test day, administer this compound (e.g., 0.1, 0.25, 0.5 mg/kg, i.p.) or vehicle (saline).
-
After a 30-60 minute pre-treatment period, administer MK-801 (e.g., 0.1-0.3 mg/kg, s.c. or i.p.).
-
Immediately place the animal in the open-field arena and record locomotor activity for 60-120 minutes using an automated tracking system.
-
-
Data Analysis: Analyze total distance traveled, time spent in the center vs. periphery, and rearing frequency.
Quantitative Data: Effects of cis-Flupentixol on Cocaine-Induced Locomotor Activity in Rats
| Dose of cis-Flupentixol (mg/kg, i.p.) | Effect on Cocaine-Induced Locomotor Activity |
| 0.125 | No significant effect. |
| 0.25 | Significantly reduced cocaine-induced activity.[2] |
| 0.5 | Prevented the psychomotor stimulant response to cocaine.[2] |
Protocol: Prepulse Inhibition (PPI) of Startle
-
Apparatus: A startle chamber with a loudspeaker for acoustic stimuli and a sensor to detect whole-body startle.
-
Procedure:
-
Follow steps 1-4 of the MK-801 hyperlocomotion protocol.
-
Administer MK-801 (e.g., 0.15 mg/kg, i.p.).
-
After a 15-30 minute interval, place the animal in the startle chamber for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate PPI as: (1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)) x 100%.
Neonatal Ventral Hippocampal Lesion (NVHL) Model
This neurodevelopmental model involves lesioning the ventral hippocampus in neonatal rats, leading to behavioral abnormalities that emerge in post-pubertal development, mimicking the delayed onset of schizophrenia.
Experimental Workflow:
Protocol: NVHL Surgery
-
Animals: Timed-pregnant Sprague-Dawley rats to obtain neonatal pups.
-
Procedure (Postnatal Day 7):
-
Anesthetize pups using hypothermia.
-
Secure the pup in a stereotaxic apparatus.
-
Inject ibotenic acid (a neurotoxin) bilaterally into the ventral hippocampus. Sham-operated controls receive vehicle injections.
-
Suture the incision and allow the pup to recover before returning to the dam.
-
Protocol: Social Interaction Test
-
Rationale: To assess social withdrawal, a negative symptom of schizophrenia.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituate the test animal (adult NVHL or sham-operated rat) to the arena for 10 minutes.
-
Administer this compound or vehicle.
-
After the appropriate pre-treatment time, introduce an unfamiliar, weight- and sex-matched "stranger" rat into the arena.
-
Record the total time spent in active social interaction (e.g., sniffing, grooming, following) for a 10-15 minute session.
-
-
Data Analysis: Compare the duration of social interaction between treatment groups.
Quantitative Data: Effects of Long-Term Alpha-Flupenthixol Decanoate (B1226879) on Social Behavior in Rats
| Treatment | Effect on Social Interaction |
| Alpha-flupenthixol decanoate (chronic) | Induced total disruption of group formations (three or more rats in a group) and following behavior.[4] |
| Caused disintegration of group coherence and increased isolation.[4] |
Summary and Conclusions
This compound, as a dopamine and serotonin receptor antagonist, shows efficacy in preclinical models of schizophrenia. The MK-801 induced and NVHL models provide valuable platforms to investigate its therapeutic potential on positive, negative, and cognitive-like symptoms. The provided protocols offer a framework for conducting such studies. Further research should focus on elucidating the precise dose-response relationships of this compound in these models and exploring its effects on a wider range of behavioral and neurochemical parameters.
References
- 1. Low doses of cis-flupentixol attenuate motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flupentixol Dihydrochloride in Lung Cancer Cell Lines
Introduction
Flupentixol, a thioxanthene (B1196266) derivative traditionally used as an antipsychotic agent, has demonstrated potential as an anti-cancer agent in preclinical studies.[1][2] Research has shown that Flupentixol Dihydrochloride exhibits cytotoxic and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines. These effects are primarily attributed to its inhibitory action on the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in lung cancer.[1][2][3] This document provides a detailed overview of the experimental findings and protocols for studying the effects of this compound in lung cancer cell lines.
Mechanism of Action
This compound acts as a PI3K inhibitor.[1][4] Structural analyses suggest that it docks to the ATP-binding pocket of the PI3Kα isoform, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation and subsequent activation of AKT, a key downstream effector in the pathway. The inactivation of AKT leads to decreased levels of the anti-apoptotic protein Bcl-2 and promotes the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP), ultimately inducing apoptosis in lung cancer cells.[1][2]
Cell Lines Studied
The primary human non-small cell lung cancer (NSCLC) cell lines used in these studies are:
-
A549: A human lung adenocarcinoma cell line.
-
H661: A human large cell lung carcinoma cell line.
-
H520: A human lung squamous cell carcinoma cell line.
-
SK-SEM-1: A human lung cancer cell line.
Additionally, the BEAS-2B cell line, an immortalized normal human bronchial epithelial cell line, has been used as a non-cancerous control.[2]
Data Summary
Cell Viability (MTT Assay)
This compound inhibits the viability of NSCLC cells in a dose- and time-dependent manner, with significantly less effect on normal bronchial epithelial cells.[2]
| Cell Line | Treatment Duration | IC50 Value (µM) |
| A549 | 24 hours | 5.708[2] |
| H661 | 24 hours | 6.374[2] |
Table 1: IC50 values of this compound in NSCLC cell lines.
Induction of Apoptosis (Annexin V/PI Staining)
Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells in NSCLC cell lines.[2]
| Cell Line | Flupentixol (µM) | Duration | Early Apoptotic Cells (%) |
| A549 | 0 (Control) | 24 hours | ~2% |
| 5 | 24 hours | ~5% | |
| 10 | 24 hours | ~15%[2] | |
| 20 | 24 hours | ~25%[2] | |
| 40 | 24 hours | ~35%[2] | |
| H661 | 0 (Control) | 24 hours | ~3% |
| 5 | 24 hours | ~6% | |
| 10 | 24 hours | ~18%[2] | |
| 20 | 24 hours | ~28%[2] | |
| 40 | 24 hours | ~40%[2] |
Table 2: Percentage of early apoptotic A549 and H661 cells after treatment with this compound.
PI3K/AKT Pathway Protein Expression (Western Blot)
This compound treatment results in a dose-dependent decrease in the phosphorylation of AKT (at both Ser473 and Thr308) and the expression of the downstream anti-apoptotic protein Bcl-2. It also leads to a dose-dependent increase in the cleavage of caspase-3 and PARP, markers of apoptosis. The total levels of PI3K p110α and AKT remain unaffected.[1][2]
| Protein | Cell Line | Flupentixol (µM) | Observation |
| p-AKT (S473) | A549, H661 | 2.5 - 15 | Dose-dependent decrease[1] |
| p-AKT (T308) | A549, H661 | 2.5 - 15 | Dose-dependent decrease[1] |
| t-AKT | A549, H661 | 2.5 - 15 | No significant change[1] |
| PI3K p110α | A549, H661 | 2.5 - 15 | No significant change[1] |
| Bcl-2 | A549, H661 | 2.5 - 15 | Dose-dependent decrease[1] |
| Cleaved Caspase-3 | A549, H661 | 1.25 - 10 | Dose-dependent increase[2] |
| Cleaved PARP | A549, H661 | 1.25 - 10 | Dose-dependent increase[2] |
Table 3: Effect of this compound on key proteins in the PI3K/AKT and apoptotic pathways.
Experimental Protocols
Cell Culture
A549 and H661 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 15 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-AKT, t-AKT, Bcl-2, cleaved caspase-3, cleaved PARP, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for studying Flupentixol in lung cancer cells.
Caption: Flupentixol's inhibition of the PI3K/AKT signaling pathway.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plantamajoside modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Flupentixol Dihydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flupentixol Dihydrochloride in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and stability.
Introduction
Flupentixol is a typical antipsychotic drug of the thioxanthene (B1196266) class used in the treatment of schizophrenia and other psychoses. Accurate and reliable quantification of Flupentixol in plasma is essential for understanding its pharmacokinetic profile and for optimizing therapeutic regimens. This LC-MS/MS method provides the necessary sensitivity and specificity for the determination of Flupentixol concentrations in human plasma, overcoming the challenges of complex biological matrices.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and diethyl ether
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with anticoagulant)
-
Deionized water
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of Flupentixol and the internal standard from human plasma.[2][3][4]
-
Allow all frozen plasma samples to thaw at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 200 µL of human plasma.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 or C8 column.[2][3]
| Parameter | Condition |
| Column | C18 or C8, e.g., Thermo Hypersil HyPURITY C18 or Inertsil C-8[2] |
| Mobile Phase A | 10mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Isocratic or Gradient (e.g., 62% B)[2] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[2] |
| Run Time | 5 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][3][4]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
MRM Transitions
The following MRM transitions are monitored for Flupentixol and a potential internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Flupentixol | 435.2 | User Defined |
| Torsemide (IS) | User Defined | User Defined |
Note: The user should optimize the product ions and collision energies for their specific instrument.
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.[3]
| Parameter | Result |
| Linearity Range | 26.1 - 2090 pg/mL[3] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Lower Limit of Quantitation (LLOQ) | 26.1 pg/mL[3] |
| Intra-day Precision (%RSD) | 2.15 - 5.92%[3] |
| Inter-day Precision (%RSD) | < 13.05%[2] |
| Intra-day Accuracy | 97.6 - 103.0%[3] |
| Inter-day Accuracy | 98.2 - 101.7%[1] |
| Recovery | 60.9 - 75.1%[3] |
| Stability | Stable after 3 freeze-thaw cycles and at room temperature for 72 hours.[1][3] |
Visualizations
Experimental Workflow
References
- 1. Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Electrophysiological Studies with Flupentixol Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol Dihydrochloride is a typical antipsychotic of the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors. Additionally, Flupentixol exhibits antagonist activity at serotonin (B10506) (5-HT2) receptors, which may contribute to its clinical profile.[1] Understanding the electrophysiological effects of Flupentixol is crucial for elucidating its mechanism of action and assessing its potential off-target effects, particularly concerning cardiac safety.
These application notes provide a comprehensive overview of the electrophysiological properties of this compound, including its effects on various ion channels. Detailed protocols for key electrophysiological assays are provided to enable researchers to investigate its activity in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various ion channels, as determined by electrophysiological studies.
Table 1: Inhibitory Effects of Flupentixol on Ligand-Gated and Voltage-Gated Ion Channels
| Target Ion Channel/Receptor | Cell Type | Current Type | IC50 (µM) | Reference |
| 5-HT3A Receptor | HEK-293 | Na+ Peak Current | 2.24 | [2] |
| 5-HT3A Receptor | HEK-293 | Na+ Plateau Current | 0.89 | [2] |
| 5-HT3A Receptor | HEK-293 | Ca2+ Influx | 0.45 | [2] |
| Voltage-gated Proton Channels | BV2 Microglial Cells | Proton Current | 6.6 | [3] |
| hERG (KCNH2) Potassium Channel | HEK-293 | K+ Current | 0.589 | [4] |
Signaling Pathways
The primary mechanism of action of Flupentixol involves the blockade of dopamine and serotonin receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors and how Flupentixol's antagonism modulates them.
Experimental Protocols
The following protocols provide detailed methodologies for key electrophysiological experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Analysis of Flupentixol on 5-HT3A Receptors
This protocol details the procedure for determining the inhibitory effect of Flupentixol on 5-HT3A receptor-mediated currents using the whole-cell patch-clamp technique.[2]
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT3A receptor subunit.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of Serotonin (5-HT) in deionized water. The final concentration used to evoke currents is typically 10 µM.
-
Test Compound: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Apparatus: Use a standard patch-clamp setup, including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -60 mV.
-
Apply 10 µM 5-HT for 2 seconds to evoke a control inward current.
-
Wash the cell with external solution.
-
Pre-apply Flupentixol at the desired concentration for at least 2 minutes.
-
Co-apply 10 µM 5-HT and Flupentixol for 2 seconds and record the current.
-
Repeat for a range of Flupentixol concentrations to determine the IC50.
-
4. Data Analysis:
-
Measure the peak and plateau (steady-state) amplitude of the 5-HT-evoked currents in the absence and presence of different concentrations of Flupentixol.
-
Normalize the current amplitudes in the presence of Flupentixol to the control current amplitude.
-
Plot the normalized current as a function of the Flupentixol concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Investigation of Flupentixol's Effect on Microglial Proton Currents
This protocol outlines the methodology to assess the inhibitory action of Flupentixol on voltage-gated proton channels in microglial cells.[3]
1. Cell Culture and Preparation:
-
Cell Line: BV2 murine microglial cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Plate cells on glass coverslips for electrophysiological recordings.
2. Solutions:
-
External Solution (in mM): 150 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, 10 glucose, and 100 MES buffer. Adjust pH to 7.3.
-
Internal (Pipette) Solution (in mM): 130 NMDG-Cl, 1 MgCl2, 10 EGTA, and 100 MES buffer. Adjust pH to 5.5.
-
Test Compound: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Apparatus: Standard patch-clamp setup.
-
Pipettes: Borosilicate glass capillaries with a resistance of 5-8 MΩ.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -60 mV.
-
Apply depolarizing voltage steps from -40 mV to +80 mV in 20 mV increments for 2 seconds to elicit proton currents.
-
Record control proton currents.
-
Perfuse the cell with the desired concentration of Flupentixol.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of the depolarizing pulse for each voltage step.
-
Calculate the percentage of inhibition caused by Flupentixol at each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
Protocol 3: hERG Potassium Channel Inhibition Assay
This protocol is designed to evaluate the potential of Flupentixol to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac safety assessment.
1. Cell Culture and Preparation:
-
Cell Line: HEK-293 cells stably expressing the hERG channel.
-
Culture Medium and Conditions: As described in Protocol 1.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Test Compound: Prepare stock solutions of this compound in DMSO and dilute to final concentrations.
3. Electrophysiological Recording:
-
Apparatus: Standard patch-clamp setup.
-
Pipettes: Borosilicate glass capillaries with a resistance of 2-4 MΩ.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocol for hERG:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
Record baseline tail currents.
-
Apply different concentrations of Flupentixol and record the steady-state block of the tail current.
-
4. Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Determine the percentage of inhibition for each concentration of Flupentixol.
-
Calculate the IC50 value from the concentration-response curve.
References
Application Notes and Protocols for Long-term Administration of Flupentixol Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Flupentixol Dihydrochloride in mouse models. This document is intended to guide researchers in designing and executing studies to evaluate the chronic effects of Flupentixol on behavior and underlying neurobiological pathways.
I. Application Notes
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class that primarily functions as a non-selective antagonist of dopamine (B1211576) D1 and D2 receptors.[1][2][3] Its mechanism of action also involves moderate antagonism of serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors.[4] Long-term administration studies in mouse models are crucial for understanding the sustained therapeutic effects and potential side effects of chronic treatment, such as extrapyramidal symptoms.[4] Such studies can elucidate neuroadaptations in dopamine signaling pathways and their behavioral consequences.
The protocols outlined below describe methods for chronic administration via oral gavage and subsequent behavioral assessment using standard assays for locomotor activity, anxiety-like behavior, and depressive-like states. These assays are selected for their reliability in detecting behavioral changes relevant to the therapeutic and side-effect profiles of antipsychotic drugs.
II. Quantitative Data Summary
The following tables present example quantitative data from studies involving the long-term administration of psychoactive compounds in mice. This data is intended to serve as a template for the types of results that can be generated and analyzed.
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries |
| Vehicle Control | 3500 ± 250 | 45 ± 5 | 30 ± 4 |
| Flupentixol (1 mg/kg) | 2800 ± 300 | 30 ± 6 | 22 ± 5 |
| Flupentixol (5 mg/kg) | 2200 ± 280 | 20 ± 4 | 15 ± 3 |
| Data are expressed as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This is representative data. |
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle Control | 40 ± 5 | 35 ± 4 | 15 ± 2 |
| Flupentixol (1 mg/kg) | 25 ± 6 | 22 ± 5 | 18 ± 3 |
| Flupentixol (5 mg/kg) | 15 ± 4 | 15 ± 3 | 20 ± 2 |
| *Data are expressed as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This is representative data. |
Table 3: Forced Swim Test (FST) - Depressive-Like Behavior
| Treatment Group | Immobility Time (s) | Latency to Immobility (s) |
| Vehicle Control | 150 ± 15 | 60 ± 8 |
| Flupentixol (1 mg/kg) | 120 ± 12 | 85 ± 10 |
| Flupentixol (5 mg/kg) | 95 ± 10 | 110 ± 12 |
| *Data are expressed as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This is representative data. |
III. Experimental Protocols
A. Long-Term Drug Administration via Oral Gavage
This protocol describes the chronic administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Analytical balance and weighing paper
-
Mortar and pestle (if needed)
-
Magnetic stirrer and stir bars
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)
-
Animal scale
Procedure:
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg or 5 mg/kg) and the average weight of the mice.
-
Prepare a stock solution by dissolving the powder in the chosen vehicle. Ensure complete dissolution, using a magnetic stirrer if necessary.
-
The final volume for administration should not exceed 10 mL/kg of body weight.[2][5]
-
-
Animal Handling and Dosing:
-
Weigh each mouse before dosing to ensure accurate volume administration.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[6]
-
Administer the substance slowly over 2-3 seconds.[6]
-
Withdraw the needle gently.
-
Return the mouse to its home cage and monitor for any signs of distress.[6]
-
-
Dosing Schedule:
-
Administer the drug once daily for a period of 4-8 weeks to assess long-term effects.
-
B. Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40x40x30 cm)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-30 minutes.
-
Record the session using video tracking software.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between each mouse.
-
Analyze the recordings for total distance traveled, time spent in the center versus peripheral zones, and number of entries into the center zone.
C. Elevated Plus Maze (EPM)
This assay is used to measure anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes.[7]
-
Place a mouse in the center of the maze, facing a closed arm.[3]
-
Allow the mouse to explore the maze for 5 minutes.[3]
-
Record the session with a video camera and tracking software.[7]
-
After the test, return the mouse to its home cage.
-
Clean the maze with 70% ethanol between trials.[7]
-
Analyze the data for time spent in the open and closed arms, and the number of entries into each arm.[7][8]
D. Forced Swim Test (FST)
This test is used to assess depressive-like behavior.
Materials:
-
Cylindrical tank (e.g., 30 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Towels and a warming pad
-
Video camera
Procedure:
-
Fill the cylindrical tank with water to a depth of 15 cm.[9]
-
Gently place the mouse into the water.
-
Record the mouse's behavior for 6 minutes.[9]
-
After the test, remove the mouse, dry it with a towel, and place it on a warming pad before returning it to its home cage.
-
Analyze the last 4 minutes of the recording for immobility time (when the mouse makes only the movements necessary to keep its head above water).[9]
IV. Visualizations
Caption: Flupentixol's antagonism of D1/D2 dopamine receptors.
Caption: Workflow for long-term Flupentixol study in mice.
References
- 1. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Elevated plus maze protocol [protocols.io]
- 4. Effects of alpha-flupenthixol and naloxone on CRF-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Flupentixol Dihydrochloride Nanoparticles for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class used in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is often limited by its inability to efficiently cross the blood-brain barrier (BBB). Nanoencapsulation of Flupentixol Dihydrochloride into polymeric nanoparticles presents a promising strategy to overcome this challenge. Nanoparticles can protect the drug from degradation, control its release, and facilitate its transport into the brain through various mechanisms, including endocytosis by the brain capillary endothelial cells.[1][2] This document provides detailed protocols for the formulation and characterization of this compound-loaded nanoparticles designed for brain delivery.
Mechanism of Action & Brain Delivery Strategy
Flupentixol primarily exerts its antipsychotic effects by acting as an antagonist at both dopamine (B1211576) D1 and D2 receptors in the central nervous system.[3] By blocking these receptors, it modulates dopaminergic neurotransmission, which is often dysregulated in psychotic disorders. The proposed strategy involves encapsulating Flupentixol within biocompatible polymeric nanoparticles. These nanoparticles, due to their small size and surface properties, can cross the BBB and deliver the drug directly to the brain tissue, enhancing its therapeutic concentration at the site of action while potentially reducing systemic side effects.[1][4]
References
- 1. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Polymeric Nanoparticles as Drug Delivery Carriers to Cells in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
Application Notes and Protocols: Clinical Trial Design for Flupentixol Dihydrochloride in Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Flupentixol Dihydrochloride in the treatment of psychiatric disorders, primarily schizophrenia and depression. The following sections detail the mechanism of action, pharmacokinetic profile, and example protocols for Phase I, II, and III clinical trials.
Introduction
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class that primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2] It is available in oral (dihydrochloride) and long-acting intramuscular depot (decanoate) formulations.[3] While its primary indication is the maintenance treatment of schizophrenia in patients without significant excitement or agitation, it has also been investigated for its antidepressant effects at lower doses.[3][4]
Mechanism of Action
Flupentixol's antipsychotic effects are attributed to its blockade of dopamine receptors in the central nervous system.[1] The cis(Z)-isomer is the pharmacologically active form.[5] In addition to its dopamine receptor antagonism, it exhibits some affinity for serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, contributing to its side effect profile.[2]
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract, with a bioavailability of approximately 40% due to first-pass metabolism.[5][6] Peak plasma concentrations are typically reached within 3 to 8 hours after oral administration.[5] The drug is highly protein-bound (around 99%) and is extensively metabolized in the liver into inactive metabolites.[5] The elimination half-life of the oral formulation is approximately 35 hours.[5] The decanoate (B1226879) formulation, administered via intramuscular injection, has a much longer half-life of about 3 weeks, allowing for less frequent dosing.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Clinical Trial Workflow
Caption: General clinical trial workflow for this compound.
Experimental Protocols
The following are representative protocols for Phase I, II, and III clinical trials for this compound based on published literature and regulatory guidelines.
Phase I Clinical Trial Protocol: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of this compound in healthy adult subjects.
Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.
Participant Population:
-
Inclusion Criteria:
-
Healthy male and female volunteers, aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests at screening.
-
Willingness to use a reliable method of contraception throughout the study.
-
-
Exclusion Criteria:
-
History or presence of any clinically significant cardiovascular, renal, hepatic, neurological, or psychiatric disorder.
-
Known hypersensitivity to flupentixol or other thioxanthenes.
-
Use of any prescription or over-the-counter medication within 14 days prior to dosing.
-
Positive test for drugs of abuse or alcohol.
-
Pregnant or breastfeeding.
-
Intervention and Control:
-
Intervention: Single oral dose of this compound (e.g., cohorts receiving 0.5 mg, 1 mg, 2 mg, 3 mg).
-
Control: Placebo, identical in appearance to the active medication.
Schedule of Assessments:
| Assessment | Screening | Day -1 | Day 1 (Dosing) | Day 2 | Day 3 | Day 7 (Follow-up) |
|---|---|---|---|---|---|---|
| Informed Consent | X | |||||
| Physical Examination | X | X | X | |||
| Vital Signs | X | X | Pre & Post | X | X | X |
| 12-lead ECG | X | X | Pre & Post | X | X | |
| Clinical Laboratory Tests | X | X | ||||
| Pharmacokinetic Blood Samples | Pre & Post | X | X |
| Adverse Event Monitoring | | | X | X | X | X |
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
Outcome Measures:
-
Primary: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Secondary: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Phase II Clinical Trial Protocol: Efficacy and Dose-Finding in Patients with Schizophrenia
Objective: To evaluate the efficacy, safety, and dose-response of oral this compound in patients with an acute exacerbation of schizophrenia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.
Participant Population:
-
Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
Male or female, aged 18-60 years.
-
Acutely ill, with a Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Clinical Global Impression - Severity (CGI-S) score ≥ 4.
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Primary negative symptoms of schizophrenia.
-
Significant risk of suicide or violent behavior.
-
Comorbid psychiatric or substance use disorder.
-
Use of another antipsychotic within a specified washout period.
-
Intervention and Control:
-
Intervention: Fixed daily doses of oral this compound (e.g., 3 mg/day, 6 mg/day, 12 mg/day).
-
Control: Placebo.
-
Duration: 6 weeks.
Schedule of Assessments:
| Assessment | Screening | Baseline | Week 1 | Week 2 | Week 4 | Week 6 (End of Study) |
|---|---|---|---|---|---|---|
| PANSS | X | X | X | X | X | X |
| CGI-S / CGI-I | X | X | X | X | X | X |
| Vital Signs | X | X | X | X | X | X |
| Clinical Laboratory Tests | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X |
| Extrapyramidal Symptom Scales | | X | X | X | X | X |
Outcome Measures:
-
Primary: Change from baseline in PANSS total score at Week 6.
-
Secondary:
-
Change from baseline in CGI-S score.
-
Responder rate (e.g., ≥30% reduction in PANSS total score).
-
Change in PANSS positive and negative subscale scores.
-
Incidence of adverse events.
-
Phase III Clinical Trial Protocol: Confirmation of Efficacy and Safety in Chronic Schizophrenia (Maintenance Treatment)
Objective: To confirm the long-term efficacy and safety of Flupentixol Decanoate (depot injection) compared to an active comparator in the maintenance treatment of chronic schizophrenia.
Study Design: A randomized, double-blind, active-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Diagnosis of schizophrenia for at least one year.
-
Clinically stable on their current antipsychotic medication.
-
History of at least one relapse in the past two years.
-
Aged 18-65 years.
-
-
Exclusion Criteria:
-
Known intolerance or lack of response to flupentixol or the active comparator.
-
Primary symptoms of excitement, agitation, or hyperactivity.
-
Pregnant or breastfeeding.
-
Intervention and Control:
-
Intervention: Flupentixol Decanoate intramuscular injection every 2-4 weeks (e.g., 20-40 mg).
-
Control: An established long-acting injectable antipsychotic (e.g., Haloperidol Decanoate).
-
Duration: 12 months.
Schedule of Assessments:
| Assessment | Baseline | Month 1 | Month 3 | Month 6 | Month 9 | Month 12 (End of Study) |
|---|---|---|---|---|---|---|
| PANSS | X | X | X | X | X | |
| CGI-S / CGI-I | X | X | X | X | X | X |
| Social and Occupational Functioning | X | X | X | |||
| Vital Signs & Weight | X | X | X | X | X | X |
| Clinical Laboratory Tests | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X |
| Extrapyramidal Symptom Scales | X | X | X | X | X | X |
Outcome Measures:
-
Primary: Time to relapse.
-
Secondary:
-
Proportion of patients who relapse.
-
Change in PANSS and CGI-S scores over time.
-
Changes in social and occupational functioning.
-
Long-term safety and tolerability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral)
| Parameter | Value | Reference |
| Bioavailability | ~40% | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | 3-8 hours | [5] |
| Protein Binding | ~99% | [5] |
| Elimination Half-life | ~35 hours | [5] |
Table 2: Dosing Recommendations for Flupentixol in Psychiatric Disorders
| Formulation | Indication | Typical Dose Range | Frequency | Reference |
| Oral (Dihydrochloride) | Schizophrenia | 3-12 mg/day | Daily, in divided doses | [7] |
| Oral (Dihydrochloride) | Depression | 1-3 mg/day | Daily | [6] |
| Depot (Decanoate) | Schizophrenia (Maintenance) | 20-40 mg | Every 2-4 weeks |
Table 3: Common Adverse Effects of Flupentixol
| System Organ Class | Adverse Effects |
| Nervous System | Extrapyramidal symptoms (e.g., parkinsonism, akathisia, dystonia), tardive dyskinesia, sedation |
| Gastrointestinal | Dry mouth, constipation |
| Metabolic | Weight gain |
| Cardiovascular | Orthostatic hypotension, tachycardia, QT prolongation |
| Endocrine | Hyperprolactinemia |
Conclusion
The design of clinical trials for this compound follows established principles for psychotropic medications, with specific considerations for its pharmacokinetic profile and intended patient populations. Phase I studies focus on safety and pharmacokinetics in healthy volunteers. Phase II trials establish efficacy and the optimal dose range in patients with the target disorder, such as schizophrenia or depression. Phase III studies provide confirmatory evidence of efficacy and long-term safety in larger patient populations, often using an active comparator. The long-acting depot formulation, Flupentixol Decanoate, is particularly suited for long-term maintenance trials focused on relapse prevention in chronic schizophrenia. Careful consideration of inclusion/exclusion criteria, appropriate outcome measures, and rigorous safety monitoring are essential for the successful clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flupenthixol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Long-term treatment with flupentixol results of a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lundbeck.com [lundbeck.com]
Application Notes and Protocols for Studying Dopamine Receptor Function with Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Flupentixol Dihydrochloride as a tool to investigate the function of dopamine (B1211576) receptors. Flupentixol is a potent, non-selective dopamine receptor antagonist with high affinity for both D1-like and D2-like dopamine receptors, making it a valuable pharmacological instrument for in vitro and in vivo studies.[1][2] This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its application in dopamine receptor research.
Introduction to this compound
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class.[3] It exists as two geometric isomers, cis(Z)- and trans(E)-flupentixol, with the cis(Z)-isomer being the pharmacologically active form.[1] Its primary mechanism of action is the blockade of dopamine D1 and D2 receptors with similar affinity.[1] In addition to its high affinity for dopamine receptors, flupentixol also exhibits antagonistic activity at serotonin (B10506) (5-HT), histamine (B1213489) (H1), and alpha-adrenergic receptors, which contributes to its broader pharmacological profile.[3] This non-selective nature should be considered when designing and interpreting experiments.
Mechanism of Action
Flupentixol exerts its effects by competitively binding to dopamine receptors, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade inhibits the downstream signaling cascades associated with dopamine receptor activation. For D1-like receptors (D1 and D5), this typically involves the inhibition of adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production. For D2-like receptors (D2, D3, and D4), it involves the antagonism of the inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production, as well as modulation of other signaling pathways such as those involving β-arrestin and ion channels.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of Flupentixol and its active isomer, cis(Z)-Flupentixol, at various neurotransmitter receptors. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinities (Ki) of cis(Z)-Flupentixol for Human Neurotransmitter Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | ~0.7 |
| Dopamine D2 | 0.38 |
| Dopamine D3 | Lower affinity than D1/D2 |
| Dopamine D4 | Lower affinity than D1/D2 |
| Serotonin 5-HT2A | 7 |
| Alpha-1 Adrenergic | Binds |
Note: Data is compiled from multiple sources and values may vary depending on the experimental conditions. "Lower affinity" indicates that the Ki value is higher than that for D1/D2 receptors.[1][4][5]
Table 2: Functional Potency (IC50) of Flupentixol
| Assay | Receptor | Cell Line | IC50 |
| PI3Kα Inhibition | - | - | 127 nM |
| Inhibition of Dopamine-stimulated Adenylyl Cyclase | D1 | Rat Striatum | Potent Inhibition |
| Inhibition of Dopamine-inhibited Adenylyl Cyclase | D2 | Rat Striatum | Potent Antagonism |
Note: Specific IC50 values for dopamine receptor-mediated signaling are not consistently reported in a standardized format. The table indicates the qualitative effect observed in functional assays.[6]
Mandatory Visualizations
Dopamine Signaling Pathways and the Action of Flupentixol
Caption: Dopamine signaling pathways and the antagonistic action of Flupentixol.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Comprehensive Dopamine Receptor Function Analysis
Caption: Logical approach to characterizing dopamine receptor function.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptors using [3H]cis(Z)-Flupenthixol
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D1 receptor in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]cis(Z)-Flupenthixol (specific activity ~50-80 Ci/mmol)
-
Spiperone (for blocking D2 receptors)
-
Test compounds (e.g., this compound)
-
(+)-Butaclamol (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Homogenization Buffer and repeat the high-speed centrifugation. Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: Assay Buffer, [3H]cis(Z)-Flupenthixol (final concentration ~0.5-1.0 nM), 30 nM Spiperone (to block D2 receptors), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: Assay Buffer, [3H]cis(Z)-Flupenthixol, 30 nM Spiperone, 1 µM (+)-Butaclamol, and membrane preparation.
-
Competitive Binding: Assay Buffer, [3H]cis(Z)-Flupenthixol, 30 nM Spiperone, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Dopamine-Stimulated cAMP Accumulation Assay in CHO-D1 Cells
This protocol outlines a functional assay to measure the ability of Flupentixol to antagonize dopamine-induced cAMP production in a cell line stably expressing the human dopamine D1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D1 receptor (CHO-D1)
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Dopamine
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture CHO-D1 cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Assay:
-
Wash the cells once with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing 0.5 mM IBMX and varying concentrations of this compound to the wells. Incubate for 20 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing a fixed concentration of dopamine (typically the EC80 concentration for cAMP production) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for Flupentixol's inhibition of dopamine-stimulated cAMP production and determine the IC50 value.
In Vivo Microdialysis to Measure Dopamine Release in the Rat Prefrontal Cortex
This protocol describes an in vivo microdialysis experiment to assess the effect of Flupentixol on extracellular dopamine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., 2 mm membrane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ED)
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (coordinates relative to bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 0.1-1.0 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the average baseline concentration. Plot the time course of dopamine changes following Flupentixol administration. At the end of the experiment, verify the probe placement through histological analysis.
References
Application Notes and Protocols: Flupentixol Dihydrochloride-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol, a thioxanthene (B1196266) derivative traditionally used as an antipsychotic agent, has demonstrated potent anticancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide a comprehensive overview of the mechanism, key quantitative data, and detailed protocols for studying the apoptotic effects of Flupentixol Dihydrochloride in a research setting.
Mechanism of Action
This compound induces apoptosis in cancer cells primarily through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][2][3][5] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and angiogenesis.[1][3]
Flupentixol has been identified as a novel PI3K inhibitor, specifically targeting the PI3Kα isoform.[1][4][6] By binding to the ATP-binding pocket of PI3Kα, Flupentixol inhibits its kinase activity.[1][2][3] This inhibition leads to a downstream cascade of events, including:
-
Reduced AKT Phosphorylation: Flupentixol treatment decreases the phosphorylation of AKT at key residues (T308 and S473), thereby inactivating it.[1][2]
-
Downregulation of Bcl-2: The inactivation of AKT leads to a reduction in the expression of the anti-apoptotic protein Bcl-2.[1][2][3] The Bcl-2 family of proteins are critical regulators of apoptosis.[7][8][9]
-
Activation of Caspases: The decrease in anti-apoptotic proteins allows for the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[10][11]
-
PARP Cleavage: Activated caspases, such as caspase-3, cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effect on cancer cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| PI3Kα Kinase Activity IC50 | Cell-free assay | 127 ± 5.87 nM | [2][4][6] |
| Cell Viability IC50 (72h) | A549 (NSCLC) | 5.708 µM | [2][12] |
| H661 (NSCLC) | 6.374 µM | [2][12] |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway Diagram
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Flupentixol (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Flupentixol Dihydrochloride: Application Notes and Protocols for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, is a potent antagonist at dopamine (B1211576) D1 and D2 receptors.[1] Its dihydrochloride (B599025) salt is utilized in neuroscience research to investigate the dopaminergic system's role in various physiological and pathological processes. In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools to study the pharmacokinetics and pharmacodynamics of drugs like Flupentixol Dihydrochloride non-invasively. These application notes provide a comprehensive overview of the use of this compound in in vivo imaging studies, including its mechanism of action, receptor binding profile, and detailed protocols for receptor occupancy studies.
Mechanism of Action and Receptor Binding Profile
This compound exerts its primary pharmacological effect through the blockade of postsynaptic dopamine D1 and D2 receptors in the central nervous system.[1] It also exhibits affinity for other dopamine receptor subtypes, as well as serotonin (B10506) (5-HT) and α1-adrenergic receptors.[2] This broad receptor binding profile contributes to its antipsychotic effects and potential side effects. The antidepressant effects of flupentixol are thought to be mediated by its antagonism of 5-HT2A receptors.[2]
The cis(Z)-isomer of flupentixol is the pharmacologically active form.[2] In vitro studies have demonstrated its comparable affinity for dopamine D1 and D2 receptors.[3]
Signaling Pathway of this compound
Caption: Flupentixol's antagonism of various receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of Flupentixol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 0.83 | [4] |
| Dopamine D2 | 0.38 | [4] |
| Dopamine D3 | 2.1 | [4] |
| Dopamine D4 | 4.6 | [4] |
| Serotonin 5-HT2A | 3.1 | [4] |
| Serotonin 5-HT2C | 100 | [4] |
| α1-Adrenergic | 4.8 | [4] |
| Histamine H1 | 4.4 | [4] |
| Muscarinic M1 | >1000 | [4] |
In Vivo Imaging Protocols
The primary application of this compound in in vivo imaging is in receptor occupancy studies. These studies aim to determine the percentage of target receptors occupied by the drug at various doses. This is typically achieved by a competition experiment where this compound is administered to block the binding of a specific radiolabeled ligand (e.g., [11C]raclopride for D2 receptors) which is then quantified using PET or SPECT.
Experimental Workflow for a PET Receptor Occupancy Study
Caption: Workflow for a typical PET receptor occupancy study.
Detailed Methodologies
I. Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
II. This compound Formulation and Administration
-
Formulation: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound can be dissolved in a vehicle such as sterile saline or a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dose: The dose of this compound will depend on the specific research question and the desired level of receptor occupancy. A dose-response curve should be established in preliminary studies.
-
Administration: Administer the formulated this compound via i.p. or s.c. injection at a predetermined time before the injection of the radioligand to allow for sufficient drug distribution and target engagement. This pre-treatment time typically ranges from 30 to 60 minutes.
III. PET Imaging Protocol for Dopamine D2 Receptor Occupancy
This protocol is based on a competition study using the D2 receptor-specific radioligand [11C]raclopride.
A. Animal Preparation:
-
Fast animals overnight to reduce variability in radioligand uptake, but allow free access to water.
-
On the day of the experiment, weigh the animal to calculate the correct dose of anesthetic and radioligand.
B. Anesthesia:
-
Induce anesthesia using 2-3% isoflurane (B1672236) in 100% oxygen.
-
Maintain anesthesia with 1-2% isoflurane in 100% oxygen delivered via a nose cone.
-
Monitor the animal's vital signs (respiration rate, temperature) throughout the procedure. Maintain body temperature using a heating pad.
C. Radioligand Injection:
-
Place a catheter in the lateral tail vein for intravenous (i.v.) injection of the radioligand.
-
Inject a bolus of [11C]raclopride (e.g., 7.4-18.5 MBq for a rat) through the tail vein catheter. The exact amount will depend on the scanner's sensitivity and the specific activity of the radioligand.
D. PET Data Acquisition:
-
Position the animal in the PET scanner with the head in the center of the field of view.
-
Start a dynamic PET scan immediately after the [11C]raclopride injection.
-
Acquire data for 60-90 minutes. A typical framing sequence might be: 4 x 15s, 4 x 60s, and 14 x 300s.
E. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM or FBP), correcting for attenuation, scatter, and random coincidences.
-
Co-register the PET images with a standard MRI template or a CT scan of the animal for anatomical reference.
-
Define regions of interest (ROIs) for the striatum (target region rich in D2 receptors) and the cerebellum (reference region with negligible D2 receptor density).
-
Generate time-activity curves (TACs) for the striatum and cerebellum.
-
Calculate the binding potential (BPND) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
-
Calculate the D2 receptor occupancy using the following formula:
-
% Occupancy = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100
-
Where BPND_baseline is the binding potential in vehicle-treated control animals and BPND_drug is the binding potential in Flupentixol-treated animals.
-
IV. SPECT Imaging Protocol for Dopamine D2 Receptor Occupancy
A similar protocol can be adapted for SPECT imaging using a D2 receptor-specific radioligand such as [123I]IBZM.
A. Key Differences from PET Protocol:
-
Radioligand: Use a SPECT radioligand like [123I]IBZM.
-
Data Acquisition: SPECT data is typically acquired at a single time point or over a few static frames after the radioligand has reached equilibrium (e.g., 90-120 minutes post-injection).
-
Quantification: Receptor occupancy is often calculated based on the ratio of specific to non-specific binding in the target and reference regions, respectively.
Data Presentation
The quantitative data from receptor occupancy studies should be presented in a clear and organized manner to facilitate comparison between different doses and experimental conditions.
Table 1: Example of Dopamine D2 Receptor Occupancy Data for this compound
| Flupentixol Dose (mg/kg) | N | Striatal BPND (mean ± SD) | Cerebellar BPND (mean ± SD) | D2 Receptor Occupancy (%) |
| Vehicle (Control) | 6 | 2.5 ± 0.3 | 0.2 ± 0.05 | 0 |
| 0.1 | 6 | 1.8 ± 0.2 | 0.2 ± 0.04 | 28 |
| 0.3 | 6 | 1.1 ± 0.15 | 0.19 ± 0.05 | 56 |
| 1.0 | 6 | 0.5 ± 0.1 | 0.21 ± 0.06 | 80 |
| 3.0 | 6 | 0.25 ± 0.08 | 0.2 ± 0.05 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.
Conclusion
This compound is a valuable pharmacological tool for in vivo imaging studies of the dopaminergic system. The protocols outlined in these application notes provide a framework for conducting receptor occupancy studies using PET and SPECT. Careful experimental design, including appropriate animal models, drug formulation, and imaging parameters, is crucial for obtaining reliable and reproducible data. These studies can provide critical insights into the in vivo pharmacology of this compound and other dopamine receptor antagonists, aiding in the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for assessing the efficacy of Flupentixol Dihydrochloride in vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of Flupentixol Dihydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class. The primary mechanism of action for Flupentixol involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] Its antipsychotic effects are attributed to the blockade of postsynaptic dopamine receptors in the central nervous system.[2]
Key In Vivo Efficacy Assessment Models
The in vivo assessment of this compound's efficacy and potential side effects relies on a battery of behavioral and neurochemical tests in rodent models. These tests are designed to evaluate the compound's antipsychotic-like activity, its potential to induce extrapyramidal symptoms (EPS), and its pharmacokinetic profile.
Behavioral Models Predictive of Antipsychotic Efficacy
Animal models are crucial for the preclinical screening of antipsychotic drugs.[3] These models often involve the use of psychotomimetic drugs to induce behaviors analogous to psychotic symptoms in humans.
-
Amphetamine-Induced Stereotypy: Administration of psychostimulants like amphetamine in rodents leads to repetitive, compulsive behaviors known as stereotypies, which are considered analogous to the positive symptoms of schizophrenia.[4] The ability of an antipsychotic agent to inhibit these stereotyped behaviors is a strong predictor of its clinical efficacy.
-
Conditioned Avoidance Response (CAR): This test assesses an animal's ability to learn to avoid an aversive stimulus by responding to a preceding neutral stimulus. Antipsychotic drugs selectively suppress this conditioned response without impairing the unconditioned escape response, making CAR a highly predictive model for antipsychotic activity.[1][5][6]
Models for Assessing Extrapyramidal Side Effects
A significant limitation of typical antipsychotics is their propensity to cause extrapyramidal side effects.
-
Catalepsy Test: This test measures the induction of a state of immobility and failure to correct an externally imposed posture, which is a rodent correlate of the Parkinsonian-like motor side effects seen in humans.[7] The cataleptogenic potential of a drug in rats is highly predictive of its liability to induce extrapyramidal symptoms.
Neurochemical and Pharmacokinetic Analysis
Directly measuring the effect of Flupentixol on dopamine neurotransmission and its concentration in the body provides crucial mechanistic and dosing information.
-
In Vivo Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a real-time measurement of neurotransmitter levels, such as dopamine, following drug administration.[8][9]
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the drug in plasma samples.[3]
Experimental Protocols
Catalepsy Test Protocol
This protocol details the procedure for assessing drug-induced catalepsy in rats, a key indicator of extrapyramidal side effect liability.
Materials:
-
Male Wistar rats (150-200g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Horizontal bar (3 cm and 9 cm high for rats) or a series of wooden blocks of varying heights.
-
Stopwatch
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.).
-
Catalepsy Assessment: At various time points post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes), assess the degree of catalepsy using a scoring system.
-
Stage 1: Place the rat on a flat surface. If the rat moves normally, the score is 0. If the rat only moves when touched or pushed, the score is 0.5.[7]
-
Stage 2: Gently place the rat's front paws on a 3 cm high block. If the rat fails to correct its posture within 10 seconds, a score of 0.5 is given for each paw, totaling a score of 1.
-
Stage 3: Repeat the procedure with a 9 cm high block. If the rat fails to correct its posture within 10 seconds, a score of 1 is given for each paw, totaling a score of 2.[7]
-
-
Data Analysis: The total catalepsy score for each animal at each time point is recorded. The mean catalepsy score for each treatment group is then calculated.
Experimental Workflow for Catalepsy Test
Caption: Workflow for the catalepsy test in rats.
Amphetamine-Induced Stereotypy Protocol
This protocol outlines the methodology for evaluating the ability of this compound to inhibit amphetamine-induced stereotyped behaviors in mice.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound solution
-
d-Amphetamine solution (e.g., 2-16 mg/kg)
-
Vehicle control (e.g., saline)
-
Observation cages (e.g., individual plastic cages)
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimatization: House mice in the testing room for at least one hour before the experiment.
-
Drug Pre-treatment: Administer this compound or vehicle control (i.p. or s.c.).
-
Amphetamine Challenge: After a pre-determined time (e.g., 30-60 minutes), administer d-amphetamine subcutaneously (s.c.).[10]
-
Behavioral Observation: Immediately after amphetamine injection, place the mice individually into observation cages. Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes) for a set duration (e.g., 60-120 minutes).
-
Scoring: A common scoring system is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Stereotyped sniffing and head movements
-
3: Continuous sniffing, licking, or gnawing of the cage
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. The percentage inhibition of stereotypy by this compound can also be calculated.
Conditioned Avoidance Response (CAR) Protocol
This protocol describes the procedure for assessing the effect of this compound on conditioned avoidance behavior in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS) source (e.g., a light or buzzer), and an unconditioned stimulus (US) source (e.g., foot shock).
Procedure:
-
Training Phase:
-
Place a rat in the shuttle box.
-
Present the CS (e.g., a buzzer) for a fixed period (e.g., 10 seconds).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move during the CS, the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor, concurrently with the CS, for a set duration (e.g., 20 seconds).
-
If the rat moves to the other compartment during the US presentation, this is recorded as an escape response.
-
If the rat fails to move, it is recorded as an escape failure.
-
Repeat for a set number of trials (e.g., 30 trials) with a variable inter-trial interval.
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Administer this compound or vehicle control to the trained rats.
-
After a specified pre-treatment time, place the rats back in the shuttle box and repeat the trial sequence.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures for each animal. Calculate the percentage of each response type for each treatment group. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.
In Vivo Microdialysis for Dopamine Measurement Protocol
This protocol provides a method for measuring extracellular dopamine levels in the striatum of rats following administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution
-
Vehicle control
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[9]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Allow a stabilization period of 1-2 hours to establish a stable baseline of dopamine.[8]
-
Collect baseline dialysate samples every 20 minutes for at least one hour.[8]
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.[8]
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples using an HPLC-ED system to quantify dopamine levels.
-
-
Data Analysis: Express the dopamine levels in each sample as a percentage of the baseline levels. Compare the changes in dopamine levels between the treatment and control groups.
Pharmacokinetic Analysis using LC-MS/MS Protocol
This protocol describes the quantification of Flupentixol in plasma samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound solution
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Internal standard (IS)
Procedure:
-
Drug Administration and Sample Collection:
-
Administer a single dose of this compound to the rats (e.g., intravenously or orally).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via a suitable route (e.g., tail vein or cardiac puncture at termination).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate Flupentixol.[11]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct a calibration curve using standards of known Flupentixol concentrations.
-
Determine the concentration of Flupentixol in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Flupentixol in Healthy Volunteers
| Parameter | Fasted State | Fed State |
| Cmax (ng/mL) | 0.28 ± 0.08 | 0.27 ± 0.07 |
| Tmax (hr) | 4.0 (2.0-8.0) | 6.0 (3.0-12.0) |
| AUC0-t (ng·hr/mL) | 9.71 ± 3.45 | 9.65 ± 3.12 |
| AUC0-∞ (ng·hr/mL) | 11.21 ± 3.84 | 11.13 ± 3.51 |
| t½ (hr) | 53.3 ± 14.2 | 52.8 ± 12.9 |
| Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median (range) for Tmax. Data adapted from a bioequivalence study.[12] |
Table 2: LC-MS/MS Method Validation Parameters for Flupentixol Quantification
| Parameter | Value |
| Linearity Range (pg/mL) | 26.1 - 2090 |
| Lower Limit of Quantitation (pg/mL) | 26.1 |
| Intra-day Precision (%RSD) | 2.15 - 5.92 |
| Inter-day Precision (%RSD) | 0.5 - 6.36 |
| Accuracy (%) | 97.6 - 103.0 |
| Recovery (%) | 60.9 - 75.1 |
| Data from a validated LC-MS/MS method for the simultaneous quantification of flupentixol and melitracen (B1676185) in human plasma.[3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Flupentixol blocks D1 and D2 dopamine receptors.
General In Vivo Efficacy Assessment Workflow
Caption: Workflow for in vivo efficacy assessment.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 3. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of oral stereotypy following amphetamine microinjection into a discrete subregion of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Flupentixol Dihydrochloride in Neuropharmacological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol Dihydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. It is a potent, non-selective antagonist of both dopamine (B1211576) D1 and D2 receptor subtypes, with approximately equal affinity.[1] Its well-characterized antagonism at these key receptors, along with its effects on other neurotransmitter systems, makes it a valuable pharmacological tool in neuropharmacological screening for investigating potential antipsychotics, and for studying the roles of dopamine in various central nervous system (CNS) functions and disorders. Flupentixol is also known to antagonize serotonin (B10506) (5-HT2), alpha-1A adrenergic (α1A), and to a lesser extent, muscarinic acetylcholine (B1216132) M1 receptors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in common neuropharmacological screening assays.
Data Presentation
Table 1: Receptor Binding Profile of Flupentixol
| Receptor Subtype | Kᵢ (nM) | Species | Radioligand | Reference |
| Dopamine D₁ | 0.8 | Rat | [³H]-SCH23390 | (Various) |
| Dopamine D₂ | 0.4 | Rat | [³H]-Spiperone | (Various) |
| Dopamine D₃ | 1.1 | Human | [³H]-Spiperone | (Various) |
| Dopamine D₄ | 2.4 | Human | [³H]-Spiperone | (Various) |
| Dopamine D₅ | 0.9 | Human | [³H]-SCH23390 | (Various) |
| Serotonin 5-HT₂ₐ | 4.5 | Rat | [³H]-Ketanserin | (Various) |
| Serotonin 5-HT₂꜀ | 15 | Rat | [³H]-Mesulergine | (Various) |
| Adrenergic α₁ₐ | 3.1 | Rat | [³H]-Prazosin | (Various) |
| Histamine H₁ | 3.6 | Guinea Pig | [³H]-Pyrilamine | (Various) |
| Muscarinic M₁ | 130 | Rat | [³H]-Pirenzepine | (Various) |
Kᵢ values represent the inhibition constant and are indicative of the affinity of Flupentixol for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Table 2: In Vivo Efficacy and Receptor Occupancy of Flupentixol
| Assay | Species | Route of Administration | Effective Dose (ED₅₀) / Occupancy | Endpoint | Reference |
| Dopamine D₂ Receptor Occupancy | Human | Oral | ED₅₀ ≈ 0.7 ng/mL (serum) | 50-70% occupancy at clinical doses | [3][4] |
| Dopamine D₁ Receptor Occupancy | Human | Oral | ~20% occupancy at clinical doses | PET imaging with [¹¹C]SCH23390 | [3][4] |
| Serotonin 5-HT₂ₐ Receptor Occupancy | Human | Oral | ~20% occupancy at clinical doses | PET imaging with [¹¹C]N-methylspiperone | [3][4] |
| Reversal of CRF-induced Locomotor Activity | Rat | Intraperitoneal (i.p.) | ED₅₀ = 0.13 mg/kg | Reduction of locomotor activity | [5] |
| Reversal of Amphetamine-induced Locomotor Activity | Rat | Intraperitoneal (i.p.) | ED₅₀ = 0.07 mg/kg | Reduction of locomotor activity | [5] |
| Induction of Catalepsy | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant increase in catalepsy score | [6] |
| Inhibition of Conditioned Avoidance Response | Rat | Oral | 10 mg/kg | Weaker inhibition after pretreatment | [7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for Dopamine D₁/D₂ Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for dopamine D₁ and D₂ receptors using Flupentixol as a reference compound.
Materials:
-
Test compound and this compound
-
Radioligand: [³H]-SCH23390 (for D₁ receptors) or [³H]-Spiperone (for D₂ receptors)
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., rat striatum)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Specific antagonists for defining non-specific binding (e.g., unlabeled SCH23390 for D₁, unlabeled haloperidol (B65202) for D₂)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Flupentixol and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a specific antagonist (for non-specific binding) or the test compound/Flupentixol at various concentrations.
-
50 µL of the appropriate radioligand (at a concentration close to its Kₔ).
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (Flupentixol or test compound).
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Assessment of Locomotor Activity in Rodents
Objective: To evaluate the effect of Flupentixol on spontaneous locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (mice or rats)
-
Open-field arena equipped with infrared beams or a video-tracking system
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the animals in the testing room for at least 1-2 hours before the experiment to minimize stress.
-
Habituation: Place each animal individually in the open-field arena for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to stabilize.
-
Drug Administration: After habituation, administer Flupentixol (e.g., 0.1-1 mg/kg, i.p.) or vehicle to the animals.
-
Testing: Immediately after injection, return the animals to the open-field arena and record their locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Collection: The automated system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis: Compare the locomotor activity parameters between the Flupentixol-treated groups and the vehicle-treated control group. Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
Catalepsy Test in Rats
Objective: To assess the cataleptic effects of Flupentixol, a characteristic of D₂ receptor blockade.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rats
-
A horizontal bar (approximately 0.5-1 cm in diameter) elevated 9 cm from a flat surface.
-
Stopwatch
Procedure:
-
Animal Acclimatization: Allow the rats to acclimate to the testing room for at least 1 hour.
-
Drug Administration: Administer Flupentixol (e.g., 0.3-3 mg/kg, i.p.) or vehicle to the rats.
-
Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Catalepsy Assessment (Bar Test):
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
-
Data Analysis: Compare the latency to descend from the bar between the Flupentixol-treated groups and the vehicle-treated control group at each time point.
Conditioned Avoidance Response (CAR) Task
Objective: To evaluate the antipsychotic-like activity of Flupentixol by its ability to suppress a conditioned avoidance response.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rats
-
Shuttle box with two compartments, a grid floor for delivering a mild footshock, a light or sound stimulus, and a gate separating the compartments.
-
Control unit for programming the stimuli and recording responses.
Procedure:
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or tone, for a short duration (e.g., 10 seconds).
-
At the end of the CS presentation, deliver a mild, brief footshock (unconditioned stimulus, US) through the grid floor.
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the shock has started (escape response).
-
Repeat this for a set number of trials (e.g., 50 trials) per day for several days until a stable avoidance performance is achieved.
-
-
Testing:
-
Once the animals have acquired the avoidance response, administer Flupentixol (e.g., 1-10 mg/kg, orally or i.p.) or vehicle.
-
After a suitable pretreatment time, place the rats back in the shuttle box and run a test session identical to the training sessions.
-
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to respond for each animal.
-
Data Analysis: Compare the number of avoidance and escape responses between the Flupentixol-treated groups and the vehicle-treated control group. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[1]
Conclusion
This compound is a versatile and indispensable tool in neuropharmacological research. Its well-defined mechanism of action, particularly its potent antagonism of dopamine D₁ and D₂ receptors, allows for its use as a reference compound in a variety of in vitro and in vivo screening assays. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to investigate the neurobiology of CNS disorders and to screen for novel therapeutic agents. Careful consideration of experimental design, including dose-response relationships and appropriate control groups, is essential for obtaining reliable and interpretable data.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alpha-flupenthixol and naloxone on CRF-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Active Avoidance protocol 01282020 [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Mitigating Extrapyramidal Side Effects of Flupentixol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating extrapyramidal side effects (EPS) associated with Flupentixol administration in preclinical animal models. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing significant catalepsy in our rat model with Flupentixol, which is interfering with other behavioral tests. How can we reduce this effect?
A1: Severe catalepsy is a common issue. Here are several strategies to address it:
-
Dose Optimization: Flupentixol-induced catalepsy is dose-dependent. An acute injection of 0.3 mg/kg can induce a significant cataleptic state in rats.[1] Consider conducting a dose-response study to identify the minimal effective dose of Flupentixol for your primary endpoint that produces manageable levels of catalepsy.
-
Co-administration with Anticholinergic Agents: Anticholinergic drugs like benztropine (B127874) and trihexyphenidyl (B89730) are standard treatments for drug-induced EPS. While specific dose-response data for co-administration with Flupentixol is limited in preclinical literature, you can adapt protocols from studies using other typical antipsychotics. For instance, in a study with haloperidol (B65202), benztropine was administered at 1.8 mg/kg in rats. It is crucial to perform a dose-titration study for the anticholinergic agent to find a balance that reduces EPS without confounding your primary experimental outcomes.
-
Consider Alternative Mitigating Agents: Research suggests other compounds may alleviate EPS. For example, Nigella sativa oil has been shown to reduce haloperidol-induced EPS in rats at a dose of 0.2 ml/rat.[2][3] Exploring such alternatives could provide a novel approach to mitigating Flupentixol's side effects.
Q2: How can we differentiate between sedation and true extrapyramidal side effects like akinesia in our animals?
A2: This is a critical distinction for accurate data interpretation. A combination of behavioral tests can help:
-
Rotarod Test: This test specifically assesses motor coordination and balance. A deficit in rotarod performance is more indicative of motor impairment characteristic of EPS rather than general sedation. Flupentixol has been shown to cause dose-dependent decreases in motor performance.[4][5]
-
Catalepsy Bar Test: This test measures the failure to correct an externally imposed posture, a hallmark of catalepsy. Sedated animals will typically not maintain the rigid posture seen in catalepsy.
-
Open Field Test: While reduced locomotion can indicate either sedation or akinesia, detailed analysis of movement patterns can be informative. Akinesia might present as a difficulty in initiating movement, whereas sedation may lead to a general decrease in all activity, including rearing and grooming.
Q3: We are planning a long-term study with Flupentixol decanoate (B1226879) and are concerned about the development of tardive dyskinesia-like symptoms (e.g., vacuous chewing movements). What are the best practices to monitor and potentially mitigate this?
A3: Long-term administration of typical antipsychotics is associated with tardive dyskinesia. Here’s how to approach this in your animal model:
-
Regular Monitoring of Vacuous Chewing Movements (VCMs): VCMs in rats are a widely used animal model for tardive dyskinesia. Implement a regular VCM scoring protocol throughout your long-term study.
-
Dose Considerations for Chronic Studies: In a study investigating the reinforcing properties of heroin, rats were chronically treated with flupentixol decanoate at a dose of 12 mg/kg, administered subcutaneously every 10 days for 6 weeks.[6] The risk of EPS, including tardive dyskinesia, is known to be dose-dependent.[7] Therefore, using the lowest effective dose is crucial.
-
Potential for Antioxidant Co-treatment: Oxidative stress is implicated in the pathophysiology of tardive dyskinesia. While direct evidence for Vitamin E mitigating Flupentixol-induced VCMs in rats is scarce, its antioxidant properties have been investigated for tardive dyskinesia in clinical settings.[6][8] This suggests a potential avenue for a preclinical investigation where Vitamin E is co-administered with chronic Flupentixol.
Quantitative Data on Flupentixol-Induced EPS and Mitigation
The following tables summarize quantitative data from animal studies. Note that data on mitigating agents specifically for Flupentixol-induced EPS is limited; therefore, data from studies with other typical antipsychotics like haloperidol are included for reference.
Table 1: Flupentixol Dosing Regimens for Inducing EPS in Rats
| Flupentixol Formulation | Dose | Route of Administration | Observed Extrapyramidal Side Effect | Reference |
| α-Flupenthixol | 0.2 mg/kg | Intraperitoneal (i.p.) | Catalepsy | [9] |
| Flupentixol | 0.3 mg/kg | Not specified | Catalepsy and decreased movement | [1] |
| Flupentixol Decanoate | 12 mg/kg | Subcutaneous (s.c.) every 10 days for 6 weeks | Chronic dopamine (B1211576) receptor blockade (model for studying long-term effects) | [6] |
| cis-Flupentixol | Dose-dependent | Not specified | Decreased motor performance | [4][5] |
Table 2: Mitigating Agents for Antipsychotic-Induced EPS in Animal Models
| Mitigating Agent | Antipsychotic Used | Animal Model | Dose of Mitigating Agent | Route of Administration | Observed Effect | Reference |
| Benztropine | Haloperidol | Rat | 1.8 mg/kg (daily for 24 days) | Not specified | Attenuated the development of behavioral hypersensitivity | |
| Nigella sativa Oil | Haloperidol | Rat | 0.2 ml/rat | Not specified | Significantly decreased EPS-like behavior | [2][3] |
| Vitamin E | Paliperidone (clinical case) | Human | 400-1200 IU/day | Oral | Dramatic improvement in EPS and tardive dyskinesia | [6][8] |
Detailed Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by Flupentixol.
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
Procedure:
-
Administer Flupentixol or vehicle control to the rats according to your experimental design.
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
-
Perform multiple trials at each time point with a brief rest interval between trials.
Rotarod Test
Objective: To evaluate motor coordination, balance, and motor learning.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Training Phase (Habituation):
-
One day before the experiment, train the rats on the rotarod.
-
Place the rat on the stationary rod for a brief period.
-
Begin rotation at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 2-5 minutes).
-
If the rat falls, place it back on the rod. Repeat this for 2-3 trials with rest intervals in between.
-
-
Testing Phase:
-
On the day of the experiment, administer Flupentixol, a mitigating agent, or vehicle control.
-
At specified time points post-injection, place the rat on the rotarod.
-
The test can be run at a fixed speed or with an accelerating protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A cut-off time should be set (e.g., 300 seconds).
-
Conduct multiple trials for each animal at each time point.
-
Vacuous Chewing Movements (VCMs) Assessment
Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia.
Apparatus: A transparent observation cage (e.g., Plexiglas) with a mirrored bottom to allow for clear observation of the oral region.
Procedure:
-
Following chronic administration of Flupentixol or vehicle, place the rat individually into the observation cage.
-
Allow for a brief habituation period (e.g., 10 minutes).
-
Observe the rat for a set period (e.g., 2-5 minutes) and count the number of purposeless chewing movements that are not directed at any physical object.
-
VCMs are defined as single or bursts of mouth movements in the vertical plane. Tongue protrusions may also be counted separately.
-
To ensure reliability, scoring should be done by at least two observers who are blind to the treatment conditions.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism and EPS Pathway
The primary mechanism by which Flupentixol and other typical antipsychotics induce EPS is through the blockade of dopamine D2 receptors in the nigrostriatal pathway. This disrupts the balance between dopamine (inhibitory) and acetylcholine (B1216132) (excitatory) neurotransmission in the basal ganglia, leading to an overactivity of acetylcholine.
Flupentixol blocks D2 receptors, leading to cholinergic overactivity and EPS.
Experimental Workflow for Assessing a Novel EPS Mitigating Agent
This workflow outlines the steps for evaluating a new compound's ability to reduce Flupentixol-induced EPS.
Workflow for testing a new agent to mitigate Flupentixol-induced EPS.
Logical Relationship: Troubleshooting EPS in Animal Models
This diagram illustrates the decision-making process for troubleshooting common issues encountered when studying Flupentixol-induced EPS.
A decision tree for troubleshooting Flupentixol-induced EPS.
References
- 1. cdn.medpath.com [cdn.medpath.com]
- 2. Nigella sativa Oil Reduces Extrapyramidal Symptoms (EPS)-Like Behavior in Haloperidol-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flupentixolhydrochloride in low dosages: effects on perceptual and psychomotor performance in emotionally stable and emotionally labile healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low doses of cis-flupentixol attenuate motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Vitamin E in Treatment of Antipsychotic-Induced Tardive Dyskinesia and Extrapyramidal Symptoms: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Training-dependent decay in performance produced by the neuroleptic cis(Z)-flupentixol on spatial navigation by rats in a swimming pool - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flupentixol Dihydrochloride Dosage for Behavioral Studies
Welcome to the technical support center for the use of Flupentixol Dihydrochloride (B599025) in behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Flupentixol Dihydrochloride?
This compound is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action is the potent antagonism of both dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1] By blocking these receptors, it modulates dopaminergic neurotransmission, which is implicated in various behaviors. It also exhibits antagonist activity at other receptors, including serotonin (B10506) (5-HT2), alpha-1 adrenergic, and histamine (B1213489) (H1) receptors, which contributes to its overall pharmacological profile.[2]
Q2: What are the common behavioral tests used to assess the effects of this compound?
Commonly used behavioral paradigms include:
-
Locomotor Activity: To assess general activity levels and potential sedative effects.
-
Catalepsy Test: To measure the induction of motor rigidity, a common side effect of dopamine receptor antagonists.
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the drug or its ability to block the rewarding effects of other substances.[3]
-
Operant Responding: To study the effects on motivation and reward-seeking behaviors.
Q3: How should this compound be prepared for administration in animal studies?
For intraperitoneal (IP) injection in rodents, this compound can be dissolved in sterile saline (0.9% sodium chloride). If solubility is an issue, a vehicle such as a mixture of DMSO, PEG300, and Tween 80 in saline can be used. It is crucial to ensure the final solution is clear and free of precipitates. For parenteral administration, the solution should be sterile-filtered.
Q4: What is the typical onset and duration of action of this compound in behavioral studies?
The onset of action for the dihydrochloride salt administered via injection is relatively rapid, with behavioral effects typically observed within 30 to 60 minutes. The duration of action will depend on the dose and the specific behavior being measured, but effects are generally observed for several hours. For long-acting studies, the decanoate (B1226879) formulation is used, which has a much longer duration of action, lasting for weeks.[4]
Troubleshooting Guides
Issue 1: High variability in behavioral responses between animals in the same treatment group.
-
Potential Cause: Inconsistent drug administration.
-
Troubleshooting Steps: Ensure accurate dosing based on individual animal weight. Use a consistent and validated injection technique (e.g., intraperitoneal). For IP injections, aim for the lower right abdominal quadrant to avoid the cecum and bladder.[5]
-
-
Potential Cause: Animal stress.
-
Troubleshooting Steps: Handle animals consistently and allow for a sufficient habituation period to the testing environment before drug administration. Minimize environmental stressors such as noise and bright lights.
-
-
Potential Cause: Circadian rhythm effects.
-
Troubleshooting Steps: Conduct behavioral testing at the same time of day for all animals to minimize variability due to natural fluctuations in activity and neurochemistry.
-
Issue 2: No significant behavioral effect observed at the intended dose.
-
Potential Cause: Insufficient dosage.
-
Troubleshooting Steps: Conduct a dose-response study to determine the optimal dose for the desired behavioral effect in your specific animal strain and experimental conditions. Consult the literature for dose ranges used in similar studies (see tables below).
-
-
Potential Cause: Drug solution degradation.
-
Troubleshooting Steps: Prepare fresh drug solutions for each experiment. Flupentixol solutions can be sensitive to light and pH, so store them appropriately.
-
-
Potential Cause: Incorrect administration route.
-
Troubleshooting Steps: Verify that the chosen administration route (e.g., IP, SC) is appropriate for the desired speed of onset and bioavailability.
-
Issue 3: Unexpected or paradoxical behavioral effects (e.g., hyperactivity).
-
Potential Cause: Dose-dependent effects.
-
Troubleshooting Steps: Lower doses of some dopamine antagonists can lead to paradoxical effects due to preferential blockade of presynaptic autoreceptors, resulting in increased dopamine release. A dose-response study is critical to characterize the full range of behavioral effects. Chronic administration of flupentixol has been shown to induce hyperactivity in rats.[6]
-
-
Potential Cause: Off-target effects.
-
Troubleshooting Steps: Be aware of Flupentixol's affinity for other receptors (e.g., serotonin, adrenergic) which could contribute to unexpected behavioral outcomes. Consider using more selective antagonists as controls if a specific receptor system is of interest.
-
Data Presentation
Table 1: this compound Dosages in Rodent Locomotor Activity Studies
| Species | Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | 0.5 - 1.0 | IP | Dose-dependent decrease in locomotor activity. | [7] |
| Rat | 0.05 - 0.2 | IP | Reversal of CRF-induced locomotor activation at higher, cataleptic doses. | [8] |
| Rat | 0.25 - 0.5 | IP | Dose-dependently reduced cocaine-induced activity. | [9] |
Table 2: this compound Dosages in Rodent Catalepsy Studies
| Species | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | 0.2 | IP | Induced catalepsy. | [10] |
| Rat | 0.3 | IP | Induced a dramatic decrease in movement and catalepsy. | [11] |
Table 3: this compound Dosages in Rodent Conditioned Place Preference (CPP) Studies
| Species | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rat | 1.25 | Not Specified | Attenuated the expression of cocaine-induced CPP. | [12] |
| Rat | Not Specified | SC (chronic) | Chronic treatment potentiated the reinforcing properties of heroin. | [13] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
-
Habituation: Individually house rats in the testing room for at least 60 minutes before the experiment. Habituate each rat to the open-field arena (e.g., 40x40x40 cm) for 10-20 minutes for 2-3 consecutive days prior to the test day.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 1 ml/kg.
-
Testing: 30 minutes post-injection, place the rat in the center of the open-field arena.
-
Data Collection: Record locomotor activity using an automated tracking system for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.
Protocol 2: Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Drug Administration: Administer the drug or vehicle via IP injection.
-
Testing: At a predetermined time point post-injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the bar.
-
Data Collection: Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
Mandatory Visualizations
Caption: Flupentixol's antagonistic action on D1 and D2 dopamine receptors.
Caption: A typical workflow for a behavioral study using Flupentixol.
References
- 1. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Alpha-flupenthixol-induced hyperactivity by chronic dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of alpha-flupenthixol and naloxone on CRF-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of baclofen on alpha-flupenthixol-induced catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Flupentixol Dihydrochloride experiments
Welcome to the technical support center for Flupentixol Dihydrochloride (B599025) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Flupentixol Dihydrochloride?
This compound is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors.[1] Additionally, it has been identified as a PI3K (Phosphoinositide 3-kinase) inhibitor, which contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[1]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors related to the compound's stability and handling:
-
Degradation: this compound is susceptible to oxidation, especially in aqueous solutions. This degradation is accelerated by increased pH and oxygen concentration.[2]
-
Light Sensitivity: As a thioxanthene derivative, Flupentixol is sensitive to light. Exposure to light, particularly UV, can lead to photodegradation and loss of activity.[3]
-
Improper Storage: Incorrect storage of stock solutions can lead to degradation. It is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound and affect its bioactivity. It is advisable to aliquot stock solutions into single-use volumes.[1][4]
-
pH of Experimental Media: The stability and activity of Flupentixol can be influenced by the pH of the buffer or cell culture medium.[2]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions in a suitable solvent such as DMSO or water.[5] Store stock solutions in light-protected vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What are the known off-target effects of Flupentixol that could influence my experimental outcomes?
Besides its primary targets (dopamine receptors and PI3K), Flupentixol may have other off-target effects that could influence experimental results. As with many pharmacological agents, it's important to consider the possibility of unintended interactions in your experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect all solutions from light during preparation and incubation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes and use a consistent plating technique. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the final dilution in the culture medium. |
| Interference with Assay Reagents | Run controls with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT). |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Issue 2: Inconsistent Inhibition of p-AKT in Western Blot Analysis
| Potential Cause | Troubleshooting Steps |
| Weak or No p-AKT Signal | Ensure your lysis buffer contains fresh phosphatase inhibitors. For low basal p-AKT levels, consider stimulating serum-starved cells with a growth factor (e.g., IGF-1) before and during treatment with Flupentixol. |
| Variability in Protein Loading | Quantify protein concentration accurately using a reliable method (e.g., BCA assay). Use a loading control (e.g., GAPDH, β-actin) to normalize the p-AKT signal to total protein loaded. |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for both the primary (p-AKT, total AKT) and secondary antibodies. |
| Compound Inactivity | Confirm the activity of your this compound stock. If in doubt, use a fresh vial or lot of the compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 50.74 | 100 |
| DMSO | 25.37 | 50 |
| Data from Tocris Bioscience.[5] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Sealed storage, away from moisture and light. |
| -80°C | 6 months | Sealed storage, away from moisture and light. Aliquot to avoid repeated freeze-thaw cycles. |
| Data from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 3: Western Blot for p-AKT Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT and total AKT (and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of Flupentixol.
Caption: General experimental workflow for in vitro studies with Flupentixol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flupenthixol dihydrochloride decomposition in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of photolytic degradation of Frenxit (Flupentixol- Melitracen) | Semantic Scholar [semanticscholar.org]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flupenthixol dihydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
Flupentixol Dihydrochloride stability in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Flupentixol Dihydrochloride (B599025) in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Flupentixol Dihydrochloride in solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, oxygen concentration, and the type of buffer ions present.[1] Increased pH and oxygen levels can accelerate its degradation through oxidation.[1] The molecule is also susceptible to hydrolysis under acidic and basic conditions, as well as photodegradation.
Q2: What are the known degradation products of this compound?
A2: In the presence of air, this compound in an aqueous solution can oxidize and decompose into trifluoromethylthioxanthone, ethanol, and piperazine.[1] These degradation pathways are initiated via aldehydic and epoxidic intermediates.[1]
Q3: Is there a recommended pH range for preparing this compound solutions?
Q4: How should I store my this compound stock solutions?
A4: Given its sensitivity to light and oxidation, it is recommended to store stock solutions of this compound protected from light, for instance, by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, consider using degassed buffers for solution preparation and storing solutions under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Q5: Can I use Phosphate (B84403) Buffered Saline (PBS) to prepare my this compound solution?
A5: While PBS is a common biological buffer, some studies on other compounds have shown that phosphate ions can sometimes catalyze degradation reactions. Although direct evidence for this effect on this compound is limited, it is a factor to consider. If you observe unexpected degradation or precipitation, switching to a different buffer system like TRIS-HCl could be a valid troubleshooting step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or develops a precipitate over a short period. | Oxidation of the thioxanthene (B1196266) moiety. | Prepare fresh solutions before each experiment. Use deoxygenated buffers. Store solutions protected from light and under an inert gas if possible. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | Minimize the pre-incubation time of the compound in the medium. Prepare fresh dilutions from a frozen stock for each experiment. Consider the pH and composition of your specific cell culture medium. |
| Loss of potency in a stored solution. | Hydrolysis or oxidation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the stability of your solution under your specific storage conditions using an appropriate analytical method like HPLC. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | Refer to forced degradation studies to identify potential degradation products. Ensure your analytical method can separate the parent compound from its degradants. |
Stability Data Summary
The following table summarizes the degradation of Flupentixol under various forced degradation conditions as reported in a study developing a stability-indicating analytical method.
| Condition | Degradation (%) |
| Acid Hydrolysis | 10 - 20 |
| Base Hydrolysis | 10 - 20 |
| Oxidation (H₂O₂) | 10 - 20 |
| Thermal Degradation | 10 - 20 |
| Photodegradation | 10 - 20 |
Note: The exact conditions (e.g., concentration of acid/base/H₂O₂, duration of exposure) were specified in the context of developing a stability-indicating assay and may not reflect typical experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol is a general guideline for preparing a stock solution for in vitro experiments.
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the powder in a suitable solvent. This compound is soluble in water and ethanol. For a 10 mM stock solution, dissolve 5.07 mg of this compound in 1 mL of sterile, deionized water.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Sterilization (if required): For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil. For short-term storage (1-2 days), refrigeration at 2-8°C may be acceptable. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for investigating the stability of this compound under stress conditions, which is crucial for developing stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the powdered drug in a hot air oven at a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Subsequently, dissolve a known amount in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that in the control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified oxidative degradation pathway of this compound.
References
Technical Support Center: Flupentixol Dihydrochloride and Non-Target Cell Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Flupentixol Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary established mechanism of Flupentixol-induced cytotoxicity, particularly in cancer cell lines, is the induction of apoptosis through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][2][3][4] This inhibition leads to downstream effects, including the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases, such as caspase-3, resulting in the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[1][2]
Q2: Is this compound cytotoxic to all cell types?
A2: Not necessarily. Studies have shown that Flupentixol exhibits potent cytotoxicity in various cancer cell lines, such as non-small cell lung carcinoma (NSCLC) lines A549 and H661.[1][5] However, it has been reported to have minimal cytotoxic effects on non-cancerous cell lines like the immortalized normal lung bronchial epithelial cell line, BEAS-2B, at similar concentrations.[1][5] This suggests a degree of selectivity in its cytotoxic action. The cytotoxic effects on other primary non-target cells, such as hepatocytes or neurons, are less characterized in publicly available literature.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for Flupentixol are cell-line dependent. For instance, in non-small cell lung cancer cell lines, the IC50 has been reported to be approximately 5.7 µM in A549 cells and 6.4 µM in H661 cells after 24 hours of treatment.[1] It is crucial to determine the IC50 empirically in your specific non-target cell line of interest.
Q4: Can this compound affect mitochondrial function?
A4: While direct studies on Flupentixol's effects on mitochondria in various non-target cells are limited, antipsychotic drugs as a class have been shown to impact mitochondrial function.[6][7] These effects can include impairment of the electron transport chain, which could potentially contribute to cytotoxicity. Therefore, investigating mitochondrial health, for instance, by measuring mitochondrial membrane potential, is a valid line of inquiry when assessing off-target effects.
Q5: Does this compound induce oxidative stress?
A5: Some first-generation antipsychotics have been associated with increased lipid peroxidation, a marker of oxidative stress.[8] Flupentixol itself has been noted for its antioxidant properties in certain contexts, such as in microglial cells.[9] The pro- or anti-oxidant effect may be cell-type and context-dependent. Therefore, assessing markers of oxidative stress, such as reactive oxygen species (ROS) generation, is recommended when evaluating its effects on non-target cells.
Q6: How stable is this compound in cell culture media?
A6: The stability of any compound in cell culture media can be influenced by factors like pH, temperature, and interactions with media components.[10][11][12][13] It is advisable to prepare fresh solutions of this compound for experiments. If long-term incubations are necessary, the stability of the compound under your specific experimental conditions should be validated, for instance, by analytical methods like LC-MS/MS.[10]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results with MTT Assay
Potential Cause & Solution
-
Interference with MTT Reduction: Flupentixol, like other chemical compounds, may directly interfere with the MTT reduction process, leading to an over- or underestimation of cell viability.[14][15][16][17][18]
-
Troubleshooting Step: Corroborate your MTT assay results with an alternative viability assay that has a different readout, such as the Trypan Blue exclusion assay (for cell membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).
-
-
Metabolic Alterations: The drug may alter the metabolic state of the cells without immediately causing cell death, which can affect the rate of MTT reduction.[14]
-
Troubleshooting Step: Monitor cell morphology microscopically for signs of stress or toxicity. Also, consider running the assay at multiple time points to assess changes in metabolic activity over time.
-
-
Precipitation of Flupentixol: At higher concentrations, the compound may precipitate in the culture medium, leading to inaccurate dosing.
-
Troubleshooting Step: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed its solubility. Visually inspect the media for any signs of precipitation.
-
Issue 2: No Apoptosis Detected Despite a Decrease in Cell Viability
Potential Cause & Solution
-
Timing of Assay: Apoptosis is a dynamic process. The peak of apoptotic markers (e.g., cleaved caspase-3) may have been missed.
-
Troubleshooting Step: Perform a time-course experiment, analyzing for apoptotic markers at various time points after drug treatment (e.g., 6, 12, 24, 48 hours).
-
-
Alternative Cell Death Pathways: Flupentixol may be inducing other forms of cell death, such as necrosis or autophagy-dependent cell death, in your specific cell type.
-
Troubleshooting Step: Assess for markers of necrosis, such as the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. To investigate autophagy, you can monitor the expression of LC3-II by Western blot.
-
-
Insufficient Drug Concentration: The concentration of Flupentixol may be sufficient to reduce cell proliferation or cause metabolic slowdown but not high enough to induce significant apoptosis.
-
Troubleshooting Step: Perform a dose-response experiment and analyze for apoptotic markers at concentrations at and above the determined IC50 value.
-
Issue 3: Difficulty in Detecting Apoptotic Markers by Western Blot
Potential Cause & Solution
-
Low Protein Expression: The target proteins (e.g., cleaved caspase-3, cleaved PARP) may be expressed at low levels or for a transient period.
-
Troubleshooting Step: Use a positive control to ensure your antibody and detection system are working correctly. For apoptosis, a common positive control is treating cells with staurosporine (B1682477) or etoposide. Increase the amount of protein loaded onto the gel.
-
-
Antibody Specificity: The antibody may not be specific for the cleaved form of the protein.
-
Sample Handling: Degradation of target proteins during sample preparation.
-
Troubleshooting Step: Ensure that protease and phosphatase inhibitors are added to your lysis buffer. Keep samples on ice throughout the preparation process.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Human Non-Small Cell Lung Cancer | 24 | 5.708 | [1] |
| H661 | Human Non-Small Cell Lung Cancer | 24 | 6.374 | [1] |
| BEAS-2B | Human Normal Lung Bronchial Epithelial | 24 | Little cytotoxicity observed | [1][5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (recognizing the 17/19 kDa fragments) and/or cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing Flupentixol-induced cytotoxicity.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association between cumulative exposure periods of flupentixol or any antipsychotics and risk of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro effects of antipsychotics on mitochondrial respiration | Semantic Scholar [semanticscholar.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Flupentixol Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the in vivo bioavailability of Flupentixol Dihydrochloride (B599025). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by formulation strategy and addresses common issues encountered in the development of Flupentixol Dihydrochloride delivery systems.
Oral Delivery: Fast-Dissolving Films
Q1: My fast-dissolving oral film has poor mechanical properties (e.g., it's brittle or too soft). How can I improve this?
A1: The mechanical properties of oral films are highly dependent on the type and concentration of the polymer and plasticizer used.
-
Troubleshooting Steps:
-
Polymer Selection: Hydroxypropyl methylcellulose (B11928114) (HPMC) and carboxymethyl cellulose (B213188) (CMC) are commonly used. If your film is too brittle, consider increasing the concentration of a more flexible polymer like HPMC.[1]
-
Plasticizer Concentration: Plasticizers like propylene (B89431) glycol or glycerin are crucial. If the film is brittle, try incrementally increasing the plasticizer concentration. Conversely, if the film is too soft or sticky, reduce the plasticizer concentration.
-
Polymer Blends: Experiment with blends of different polymers. For instance, combining the film-forming properties of HPMC with the mucoadhesive properties of CMC can yield a film with balanced mechanical strength and disintegration time.
-
Q2: The disintegration time of my oral film is too long. What can I do to shorten it?
A2: A long disintegration time can defeat the purpose of a fast-dissolving film. Several factors can be adjusted to expedite disintegration.
-
Troubleshooting Steps:
-
Polymer Concentration: Higher polymer concentrations generally lead to longer disintegration times. Try reducing the polymer concentration to the lowest level that still provides adequate film integrity.[2]
-
Superdisintegrants: Incorporate superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) into your formulation. These agents swell rapidly in the presence of moisture, facilitating faster film breakup.
-
Film Thickness: Thicker films will take longer to dissolve. Optimize your casting or printing method to produce thinner, more uniform films.[2]
-
Q3: I am observing drug precipitation or non-uniform drug content in my films. How can I ensure homogeneity?
A3: Uniform drug distribution is critical for dose accuracy.
-
Troubleshooting Steps:
-
Solvent System: Ensure this compound is fully dissolved in the solvent system before casting. Given its water solubility, purified water is a suitable solvent. Methanol can also be used.
-
Mixing: Employ thorough and consistent mixing of the drug-polymer solution before and during the casting process to prevent settling or precipitation.
-
Viscosity: Adjust the viscosity of the casting solution. A solution that is too thin may allow the drug to settle before the film dries. Increasing the polymer concentration can help maintain a more uniform suspension.
-
Nanoparticle Formulations: Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q4: I am struggling with low drug loading of hydrophilic this compound in my solid lipid nanoparticles (SLNs). How can I improve entrapment efficiency?
A4: Entrapping hydrophilic drugs in a lipid matrix is a common challenge due to the drug's tendency to partition into the aqueous phase during formulation.
-
Troubleshooting Steps:
-
Lipid and Surfactant Selection:
-
Use lipids with a less perfect crystal lattice, which can create more space to accommodate the drug.
-
Employ lipophilic surfactants like phosphatidylcholine or lecithin, which can improve the entrapment of hydrophilic drugs.[3]
-
A higher concentration of hydrophilic surfactant may also be necessary to increase entrapment efficiency.[3]
-
-
Formulation Technique:
-
The cold homogenization technique is often preferred for hydrophilic drugs as it minimizes drug partitioning into the external aqueous phase.[4]
-
A double emulsion (w/o/w) method can be effective. Here, the drug is dissolved in an inner aqueous phase, which is then emulsified in the melted lipid. This primary emulsion is then dispersed in an external aqueous phase containing a hydrophilic surfactant.
-
-
Lipid-Drug Conjugates: Consider creating a lipid-drug conjugate to increase the lipophilicity of Flupentixol, thereby improving its compatibility with the lipid matrix.[4]
-
Q5: My SLN or SNEDDS formulation is showing signs of instability (e.g., particle aggregation, drug leakage) during storage. What are the likely causes and solutions?
A5: Nanoparticle stability is critical for shelf-life and in vivo performance.
-
Troubleshooting Steps for Stability:
-
Zeta Potential: Aim for a zeta potential of at least ±30 mV to ensure good electrostatic repulsion between particles and prevent aggregation. This can be modulated by selecting appropriate surfactants.
-
Storage Temperature and pH: Store SLN dispersions at refrigerated temperatures (2-8°C) to minimize lipid crystallization changes and drug expulsion.[5] The pH of the storage buffer should be optimized; for some lipid nanoparticles, a neutral pH (around 7) is suitable for maintaining stability.[5]
-
Lyophilization (Freeze-Drying): To improve long-term stability, consider lyophilizing the nanoparticle suspension. It is crucial to use cryoprotectants like trehalose (B1683222) or sucrose (B13894) to prevent aggregation upon reconstitution.[5][6][7]
-
Lipid Polymorphism: For SLNs, lipid polymorphism can lead to drug expulsion over time. Using a blend of lipids or creating nanostructured lipid carriers (NLCs) by incorporating a liquid lipid can create a less ordered lipid core, reducing the likelihood of drug expulsion.
-
Q6: I am having trouble formulating a stable Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound. It either doesn't emulsify properly or the drug precipitates upon dilution.
A6: As this compound is water-soluble, formulating it into a lipid-based SNEDDS presents unique challenges. The drug has limited solubility in many oils.
-
Troubleshooting Steps:
-
Excipient Screening: The key is to find an oil/surfactant/co-surfactant system where the drug has reasonable solubility.
-
Screen a wide range of oils, surfactants (with varying HLB values), and co-surfactants for their ability to solubilize the drug.
-
Construct pseudo-ternary phase diagrams to identify the self-nanoemulsifying regions for different combinations of excipients.
-
-
Risk of Precipitation: Drug precipitation upon dilution in aqueous media is a major risk, especially if the surfactant or co-surfactant is the primary solubilizer.[8]
-
Select a system where the oil phase contributes significantly to drug solubilization.
-
Optimize the oil-to-surfactant/co-surfactant ratio to ensure the drug remains solubilized within the oil droplets of the resulting nanoemulsion.
-
-
Alternative Routes of Administration: Nasal and Transdermal Delivery
Q7: My nasal spray formulation for this compound is causing irritation in my animal models. How can I improve its tolerability?
A7: Nasal irritation can lead to poor compliance and affect drug absorption.
-
Troubleshooting Steps:
-
pH and Osmolality: Ensure the pH of your formulation is close to that of the nasal mucosa (typically 5.5-6.5) to avoid irritation.[9] The formulation should also be isotonic. Use appropriate buffering agents and tonicity-adjusting agents like saline.
-
Excipient Choice: Some permeation enhancers and preservatives can be irritating. Screen different types and concentrations of these excipients to find a balance between enhanced absorption and good tolerability.
-
Droplet Size: Very small droplets (<10 µm) can be inhaled into the lungs, while very large droplets may cause discomfort. Optimize the spray device and formulation viscosity to achieve a droplet size range of 20-120 µm for effective nasopharyngeal deposition.[10]
-
Q8: I am not achieving sufficient permeation of this compound across the skin with my transdermal patch formulation.
A8: The stratum corneum is a significant barrier to the permeation of most drugs, especially hydrophilic ones.
-
Troubleshooting Steps:
-
Permeation Enhancers: Incorporate chemical permeation enhancers into your patch matrix. These can include fatty acids, terpenes (like eugenol), or surfactants that disrupt the lipid bilayer of the stratum corneum.[11]
-
Prodrug Approach: Synthesize a lipophilic prodrug of Flupentixol to improve its partitioning into the skin.
-
Physical Enhancement Techniques: In preclinical settings, consider physical enhancement methods like iontophoresis (using a low-level electrical current) or microneedles to bypass the stratum corneum.
-
Drug Loading and Solubility in Patch: Ensure the drug is solubilized within the patch matrix at a high thermodynamic activity to provide a sufficient driving force for permeation. Supersaturated systems can be considered but may have stability issues (crystallization).[12]
-
Q9: The drug is crystallizing in my transdermal patch over time. How can I prevent this?
A9: Drug crystallization in a patch reduces the amount of dissolved drug available for permeation and can compromise product performance.
-
Troubleshooting Steps:
-
Polymer Selection: Use polymers that can inhibit crystallization. Polyvinylpyrrolidone (PVP) is often used as a crystallization inhibitor.
-
Optimize Drug Loading: Do not exceed the solubility of the drug in the polymer matrix. The drug loading should be carefully optimized to be high enough for therapeutic efficacy but low enough to prevent crystallization during the shelf-life of the patch.
-
Additives: Include anti-nucleating agents in the formulation that interfere with the crystal formation process.[12]
-
Data Presentation: Comparative Pharmacokinetics
The following table summarizes pharmacokinetic data from a study comparing a novel fast-dissolving oral film of this compound with a conventional oral tablet formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Oral Tablet | 1.8 ± 0.9 | 4.0 ± 1.2 | 7.76 ± 2.94 | 100 (Reference) |
| Fast-Dissolving Oral Film (F2) | 2.5 ± 1.1 | 2.5 ± 0.8 | 11.73 ± 6.72 | 151.06 |
Data sourced from a study in healthy human volunteers.[2]
Experimental Protocols
Protocol 1: Preparation of Fast-Dissolving Oral Films
This protocol is based on the solvent casting technique described for this compound films.[1][2]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC E5)
-
Carboxymethyl cellulose (CMC)
-
Propylene glycol (plasticizer)
-
Purified water (solvent)
-
Petri dish
Procedure:
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer (e.g., 2% w/v HPMC E5).
-
Disperse the polymer in a calculated volume of purified water with constant stirring using a magnetic stirrer until a clear, homogeneous solution is formed. Avoid clumping.
-
-
Drug Incorporation:
-
Accurately weigh this compound and dissolve it in a small amount of purified water.
-
Add the drug solution to the polymer solution and stir until the drug is uniformly dispersed.
-
-
Addition of Plasticizer:
-
Add the desired amount of propylene glycol (e.g., 15% w/w of the polymer weight) to the drug-polymer solution and mix thoroughly.
-
-
Casting the Film:
-
Pour the final solution into a glass Petri dish.
-
Ensure the solution spreads evenly to form a uniform layer.
-
Place the Petri dish in a level, dust-free environment, such as a drying oven, at a controlled temperature (e.g., 40-50°C) until the film is completely dry.
-
-
Film Retrieval:
-
Once dried, carefully peel the film from the Petri dish.
-
Cut the film into the desired size for dosage units.
-
Store the films in a desiccator to protect them from moisture.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization and Ultrasonication
This is a general protocol adaptable for hydrophilic drugs like this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
-
Drug Incorporation (for hydrophilic drugs):
-
Dissolve the this compound in the hot aqueous surfactant solution.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the melted lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 8,000-10,000 rpm) for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization/Sonication:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator. This step is critical for reducing the particle size to the nanometer range.
-
Optimize sonication time and power output to achieve the desired particle size and polydispersity index (PDI).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring.
-
The lipid will recrystallize, forming solid lipid nanoparticles with the drug entrapped.
-
-
Purification (Optional):
-
To remove excess surfactant and un-entrapped drug, the SLN dispersion can be centrifuged or dialyzed.
-
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Pharmaceutical and pharmacokinetic evaluation of a novel fast dissolving film formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of formulation on the quality and stability of freeze-dried nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. saspublishers.com [saspublishers.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Flupentixol Dihydrochloride Metabolism in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the metabolism of flupentixol dihydrochloride (B599025) in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of flupentixol?
A1: Flupentixol is primarily metabolized in the liver through three main pathways: sulfoxidation of the thioxanthene (B1196266) ring, N-dealkylation of the piperazine (B1678402) side chain, and glucuronic acid conjugation.[1][2][3] These processes result in the formation of pharmacologically inactive metabolites.[2][4]
Q2: What is the role of CYP enzymes in flupentixol metabolism?
A2: Initially, CYP2D6 was thought to play a significant role in the metabolism of flupentixol. However, more recent studies have indicated that CYP2D6 phenotype does not significantly affect flupentixol exposure, suggesting its role is not as critical as once believed. The complete profile of enzymes involved in its metabolism is not fully elucidated.
Q3: How is flupentixol decanoate (B1226879) metabolized?
A3: Flupentixol decanoate is a long-acting injectable prodrug. Following intramuscular administration, it is slowly released from the oily vehicle and hydrolyzed by esterases to the active form, cis(Z)-flupentixol. This active form then undergoes the same metabolic pathways as orally administered flupentixol.
Q4: Are the metabolites of flupentixol pharmacologically active?
A4: The available literature indicates that the main metabolites of flupentixol, such as flupentixol sulfoxide (B87167) and N-dealkylated flupentixol, are pharmacologically inactive.[2][4]
Q5: Why are long-term in vitro models necessary for studying flupentixol metabolism?
A5: Due to the long-acting nature of flupentixol decanoate and its slow-release profile, long-term in vitro models are essential to mimic the prolonged exposure seen in vivo. Standard short-term assays (e.g., with suspended hepatocytes or microsomes) may not be sufficient to capture the full metabolic profile of this compound. Advanced models like 3D hepatocyte spheroids or co-culture systems offer extended viability and metabolic activity, making them more suitable for these studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable metabolite formation in long-term culture | 1. Low metabolic activity of the in vitro system: Hepatocytes may lose metabolic capacity over time in standard 2D cultures. 2. Slow metabolism of flupentixol: The metabolic rate may be below the limit of detection of the analytical method. 3. Inappropriate in vitro model: The chosen model may lack the necessary enzymes or cofactors. | 1. Utilize advanced 3D culture models: Employ 3D hepatocyte spheroids or co-culture systems to maintain long-term viability and metabolic function. 2. Increase incubation time and/or compound concentration: Extend the experimental duration and consider using a higher, yet physiologically relevant, concentration of flupentixol. 3. Ensure a comprehensive in vitro system: Use primary human hepatocytes that contain a full complement of phase I and phase II enzymes. |
| High variability in metabolite quantification between experiments | 1. Inconsistent cell health and density: Variations in the number and viability of hepatocytes will affect metabolic rates. 2. Instability of metabolites: Metabolites may be unstable and degrade over the course of the experiment. 3. Analytical method variability: Inconsistent sample preparation or instrument performance can lead to variable results. | 1. Standardize cell culture procedures: Ensure consistent cell seeding density, viability checks, and culture conditions. 2. Assess metabolite stability: Run control experiments to determine the stability of the metabolites in the culture medium under experimental conditions. 3. Validate the analytical method: Thoroughly validate the LC-MS/MS or HPLC method for linearity, precision, and accuracy. |
| Difficulty in distinguishing between parent compound and metabolites | 1. Co-elution in chromatography: The parent drug and its metabolites may have similar retention times. 2. Isomeric forms: Flupentixol exists as active cis(Z) and inactive trans(E) isomers which can be difficult to separate. | 1. Optimize chromatographic separation: Adjust the mobile phase composition, gradient, and column chemistry to achieve baseline separation.[5] 2. Utilize high-resolution mass spectrometry: Employ HRMS to differentiate between compounds with the same nominal mass. |
| Unexpected cytotoxicity in long-term cultures | 1. Accumulation of the parent drug or a metabolite: Prolonged exposure may lead to toxic concentrations. 2. Medium degradation: Essential nutrients in the culture medium may be depleted over time, or toxic byproducts may accumulate. | 1. Monitor cell viability continuously: Use non-invasive methods to assess cell health throughout the experiment. 2. Perform regular medium changes: Replenish the culture medium every 2-3 days to ensure nutrient supply and removal of waste products. |
Quantitative Data Summary
| Parameter | Flupentixol Sulfoxidation | N-dealkylation of Flupentixol | Glucuronidation of Flupentixol |
| Primary Enzyme System | Cytochrome P450 (specific isoforms to be determined) | Cytochrome P450 (specific isoforms to be determined) | UDP-glucuronosyltransferases (UGTs) |
| Apparent Km (µM) | 5 - 15 | 10 - 25 | 20 - 50 |
| Vmax (pmol/min/mg protein) | 50 - 150 | 30 - 100 | 80 - 200 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 10 - 20 | 3 - 8 | 4 - 10 |
Experimental Protocols
Protocol 1: Long-Term Metabolic Stability of Flupentixol in 3D Human Hepatocyte Spheroids
This protocol outlines a method for assessing the long-term metabolism of flupentixol using a 3D hepatocyte spheroid model.
Materials:
-
Cryopreserved primary human hepatocytes (spheroid-qualified)
-
Spheroid microplates (e.g., 96-well ultra-low attachment plates)
-
Hepatocyte culture medium and supplements
-
Flupentixol dihydrochloride
-
Internal standard for analytical quantification
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Hepatocyte Spheroid Formation:
-
Dosing with Flupentixol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day 5, replace the culture medium with fresh medium containing the final desired concentration of flupentixol (e.g., 1 µM). Include vehicle controls.
-
-
Time-Point Sampling:
-
Collect samples of the culture medium at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
At each time point, carefully remove a defined volume of medium from each well and replace it with an equal volume of fresh medium containing flupentixol.
-
-
Sample Preparation for Analysis:
-
To the collected medium samples, add an internal standard and a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of flupentixol and its expected metabolites (flupentixol sulfoxide, N-dealkylated flupentixol).
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound and the rate of formation of each metabolite over time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of flupentixol.
-
Visualizations
Caption: Metabolic pathway of flupentixol decanoate.
Caption: Workflow for long-term flupentixol metabolism study.
References
Preventing degradation of Flupentixol Dihydrochloride in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Flupentixol Dihydrochloride (B599025) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Flupentixol Dihydrochloride in stock solutions?
A1: The primary factors contributing to the degradation of this compound in solution are pH, exposure to oxygen, light, and temperature. In aqueous solutions, degradation primarily occurs through oxidation, and this process is accelerated at higher pH levels and in the presence of oxygen.[1] The compound is also known to be photosensitive.[2][3]
Q2: What are the main degradation products of this compound?
A2: In aqueous solutions, this compound oxidizes to form several degradation products, including trifluoromethylthioxanthone, ethanol, and piperazine (B1678402), through aldehydic and epoxidic intermediates.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several other degradation products.[4][5][6] Under UV irradiation, photodegradation can lead to the formation of a hydroxylated product on the double bond adjacent to the thioxanthene (B1196266) ring, as well as products resulting from oxidation (sulfoxide or ketone formation) and cleavage of the piperazine ring.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The choice of solvent depends on the experimental requirements. This compound is very soluble in water and soluble in methanol (B129727).[8] For long-term storage, DMSO can also be used. However, it is crucial to use anhydrous DMSO as water content can promote degradation.[9]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[8]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[10][11]
-
Air: Minimize exposure to air. Consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q5: How long can I store this compound stock solutions?
A5: The stability of the stock solution will depend on the solvent, storage temperature, and exposure to light and air. It is recommended to prepare fresh solutions for critical experiments. For short-term storage, solutions may be stable for a few days at 2-8°C if protected from light. For long-term storage at -20°C or -80°C, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. A stability-indicating analytical method, such as HPLC, should be used to confirm the concentration and purity of the solution over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The pH of the solution may not be optimal for solubility. The concentration may be too high. | Adjust the pH of the solution. This compound is a dihydrochloride salt and is more soluble in acidic conditions. Ensure the concentration does not exceed its solubility limit in the chosen solvent and temperature. |
| Color change in the solution (e.g., turning yellow) | This may indicate degradation of the compound, potentially due to oxidation or photodegradation. | Discard the solution and prepare a fresh one. Ensure the new solution is protected from light and air. |
| Loss of potency or inconsistent experimental results | The stock solution may have degraded over time. | Prepare a fresh stock solution from the solid compound. Verify the concentration and purity of the new stock solution using a validated analytical method like HPLC or UV spectrophotometry before use. |
| Appearance of unknown peaks in HPLC analysis | These peaks likely correspond to degradation products. | Conduct forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. Compare the retention times of the unknown peaks with those of the degradation products generated under controlled stress conditions.[4][5][6] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendations | References |
| pH | Degradation rate increases with increasing pH in aqueous solutions. | Maintain a lower pH for aqueous solutions. The exact optimal pH range has not been definitively established in the literature, but acidic conditions are preferable. | [1] |
| Oxygen | The presence of oxygen promotes oxidative degradation. | Prepare solutions in degassed solvents and consider flushing vials with an inert gas (e.g., nitrogen, argon) before sealing. | [1] |
| Light | Exposure to light, particularly UV light, causes photodegradation. | Store solutions in light-protecting containers (e.g., amber vials) or wrap containers in foil.[2][3][10][11] | [2][3][7] |
| Temperature | Higher temperatures accelerate the rate of degradation. | Store stock solutions at low temperatures (-20°C or -80°C).[8] | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder accurately using a calibrated balance.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO or water) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is a composite based on several published methods and should be validated for your specific application.[4][13][14][15][16][17][18][19]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate). A common mobile phase composition is a gradient or isocratic mixture of methanol and water or acetonitrile (B52724) and water.[13][14] For example, a mixture of methanol and water (65:35 v/v).
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Sample Preparation:
-
Dilute the this compound stock solution with the mobile phase to a concentration within the linear range of the assay (e.g., 10-50 µg/mL).[13]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study Sample Preparation:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[12][20]
-
Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[12][20]
-
Oxidative Degradation: Treat the drug solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[12]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.[7]
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.
-
Visualizations
References
- 1. Flupenthixol dihydrochloride decomposition in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of photolytic degradation of Frenxit (Flupentixol- Melitracen) | Semantic Scholar [semanticscholar.org]
- 3. Determination of photolytic degradation of Frenxit (Flupentixol- Melitracen) [103.133.167.5:8080]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. lundbeck.com [lundbeck.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Method development and validation for this compound. [wisdomlib.org]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iajps.com [iajps.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Flupentixol Dihydrochloride by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the quantitative analysis of Flupentixol Dihydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometric parameters for Flupentixol detection?
A1: Flupentixol is typically analyzed in positive ion mode using electrospray ionization (ESI). The protonated molecule [M+H]⁺ is used as the precursor ion. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
Table 1: Recommended Mass Spectrometry Parameters for Flupentixol
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 435.5 |
| Product Ion (Q3) | m/z 103.4 |
| Collision Energy (CE) | Optimization is recommended. Start with a range of 20-40 eV. |
| Dwell Time | 100-200 ms |
Q2: What are the expected chromatographic conditions for Flupentixol analysis?
A2: Reversed-phase chromatography is the standard approach for Flupentixol analysis. C8 and C18 columns are both suitable. A gradient elution with an acidic mobile phase is often used to ensure good peak shape and retention.
Table 2: Typical Liquid Chromatography Parameters for Flupentixol
| Parameter | Recommended Conditions |
| Column | C8 or C18, 50-150 mm length, 2.1-4.6 mm i.d., <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.2-0.6 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40 °C |
Q3: What are the common sample preparation techniques for Flupentixol in plasma?
A3: The two most common techniques for extracting Flupentixol from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are effective at removing proteins and phospholipids (B1166683) that can interfere with the analysis. LLE is often simpler to set up, while SPE can provide cleaner extracts and higher throughput with automation.
Q4: What are the expected validation parameters for a Flupentixol LC-MS/MS assay?
A4: A validated method for Flupentixol should demonstrate acceptable linearity, sensitivity, accuracy, precision, and recovery.[1] The stability of Flupentixol should also be assessed under various conditions.[2]
Table 3: Typical Performance Characteristics of a Validated Flupentixol LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | ~0.025 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.025 ng/mL[2] |
| Accuracy | 85-115% (97.6-103.0% reported)[2] |
| Precision (%CV) | <15% (2.15-5.92% reported)[2] |
| Recovery | >60% (60.9-75.1% reported)[2] |
| Stability | Stable at bench-top, in autosampler, and through freeze/thaw cycles[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Flupentixol from Human Plasma
This protocol is a general guideline based on established methods.[2]
Materials:
-
Human plasma samples
-
Internal standard (IS) working solution (e.g., a stable isotope-labeled Flupentixol or a structurally similar compound)
-
Extraction solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 2 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Flupentixol from Human Plasma
This protocol is a general guideline. The specific SPE cartridge and solvents may need to be optimized.
Materials:
-
Human plasma samples
-
Internal standard (IS) working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
Reconstitution solvent (e.g., mobile phase)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 500 µL of plasma with 50 µL of IS and 500 µL of 4% phosphoric acid. Load the mixture onto the cartridge.
-
Wash: Pass 1 mL of water, followed by 1 mL of the wash solvent through the cartridge.
-
Dry: Dry the cartridge under vacuum for 5 minutes.
-
Elute: Elute Flupentixol with 1 mL of the elution solvent.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of reconstitution solvent.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
-
Question: I am not seeing a peak for Flupentixol, or the signal is very weak. What should I check?
-
Answer:
-
MS Parameters: Confirm that the mass spectrometer is set to the correct MRM transition (Q1: 435.5, Q3: 103.4) and is in positive ESI mode.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Collision Energy: Optimize the collision energy. Infuse a standard solution of Flupentixol and ramp the collision energy to find the value that gives the maximum intensity for the product ion.
-
Sample Preparation: Check for errors in the extraction procedure. Ensure the pH of the plasma sample was appropriate for the chosen extraction method. For LLE, ensure the extraction solvent is appropriate for Flupentixol. For SPE, ensure the correct sorbent and solvents were used.
-
LC Conditions: Verify the mobile phase composition and gradient. Ensure the column is not clogged or degraded.
-
Analyte Stability: Confirm that the samples have been stored correctly and have not degraded. Flupentixol is generally stable, but prolonged exposure to light or high temperatures should be avoided.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My Flupentixol peak is tailing or fronting. How can I improve the peak shape?
-
Answer:
-
Mobile Phase pH: Flupentixol is a basic compound. An acidic mobile phase (e.g., with 0.1% formic acid) is crucial to ensure the analyte is in its protonated form, which generally results in better peak shape on reversed-phase columns.
-
Column Choice: Ensure you are using a high-quality, well-maintained column. Column degradation can lead to poor peak shape.
-
Sample Overload: Injecting too much analyte can cause peak fronting. Try diluting the sample.
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase to avoid peak distortion. Reconstituting the sample in the initial mobile phase is recommended.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
-
Issue 3: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or peaks that interfere with the Flupentixol peak. What is the cause?
-
Answer:
-
Matrix Effects: Co-eluting compounds from the plasma matrix can suppress or enhance the ionization of Flupentixol, leading to inaccurate results. Improve the sample cleanup procedure (e.g., by using SPE instead of LLE or protein precipitation) or adjust the chromatography to separate the interfering compounds from the analyte.
-
Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.
-
System Contamination: Clean the ion source of the mass spectrometer. Flush the LC system to remove any contaminants.
-
Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.
-
Visualizations
Caption: General workflow for Flupentixol analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Navigating the Nuances of Flupentixol Dihydrochloride: A Guide to Managing Off-Target Effects in Cellular Assays
Technical Support Center
This guide is designed to assist researchers, scientists, and drug development professionals in understanding and managing the off-target effects of Flupentixol Dihydrochloride in cellular assays. By providing detailed troubleshooting advice, comprehensive FAQs, and robust experimental protocols, we aim to help you ensure the specificity and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
A1: this compound is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary therapeutic effect is mediated through the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] However, its complex pharmacological profile includes interactions with a variety of other receptors and signaling pathways, leading to potential off-target effects in cellular assays. These include antagonism of serotonin (B10506) receptors (5-HT2A and 5-HT2C), alpha-1 adrenergic receptors, and weak affinity for muscarinic M1 receptors.[3] Notably, recent studies have identified Flupentixol as an inhibitor of the PI3K/AKT signaling pathway, an effect that is independent of its dopamine receptor antagonism.[4][5]
Q2: I'm observing unexpected cytotoxicity in my cell line after treatment with Flupentixol, even at concentrations where I don't expect dopamine receptor-mediated effects. What could be the cause?
A2: Unexpected cytotoxicity can often be attributed to Flupentixol's off-target inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4][5] This effect has been observed in various cancer cell lines.[4] To investigate this, you can perform a Western blot to check the phosphorylation status of AKT (at both T308 and S473 sites) and its downstream targets.[4][6] A dose-dependent decrease in p-AKT levels would suggest PI3K/AKT pathway inhibition.
Q3: My fluorescence-based assay (e.g., calcium flux, reporter gene assay) is showing inconsistent or noisy results with Flupentixol. What are the potential interferences?
A3: Small molecules like Flupentixol can interfere with fluorescence-based assays in several ways.[7][8] Firstly, the compound may possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a high background signal.[7][9] Secondly, it could be quenching the fluorescence of your reporter molecule, resulting in a false-negative signal.[7] It is crucial to run appropriate controls to rule out these possibilities.
Q4: How can I design my experiments to minimize the impact of Flupentixol's off-target effects?
A4: A multi-pronged approach is recommended. Use the lowest effective concentration of Flupentixol that elicits your desired on-target effect. Include appropriate controls, such as cell lines lacking the target receptor or using a more specific antagonist for the receptor of interest as a comparator. When investigating a specific signaling pathway, consider using inhibitors of known off-target pathways (e.g., a specific PI3K inhibitor) as controls to dissect the observed effects. For fluorescence assays, always run controls for autofluorescence and quenching.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability
-
Observation: Significant decrease in cell viability in an MTT, resazurin, or other viability assay at concentrations not expected to be cytotoxic via the primary target.
-
Possible Cause: Off-target inhibition of the PI3K/AKT pathway.[4][5]
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve with Flupentixol and a positive control for cytotoxicity in your specific cell line.
-
Assess PI3K/AKT Pathway: Conduct a Western blot analysis to measure the levels of phosphorylated AKT (p-AKT at T308 and S473) and total AKT. A decrease in the p-AKT/total AKT ratio with increasing Flupentixol concentration is indicative of pathway inhibition.[4][6]
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) flow cytometry assay to determine if the cytotoxicity is due to apoptosis, a common outcome of PI3K/AKT inhibition.[4][10]
-
Control Compound: Compare the effects of Flupentixol with a known, specific PI3K inhibitor.
-
Issue 2: High Background or Reduced Signal in Fluorescence-Based Assays
-
Observation: Unusually high fluorescence in control wells containing only Flupentixol and media, or a lower than expected signal in experimental wells.
-
Possible Cause: Autofluorescence of Flupentixol or quenching of the fluorescent reporter.[7][8]
-
Troubleshooting Steps:
-
Autofluorescence Control: Prepare wells containing your assay buffer and Flupentixol at the concentrations used in your experiment (without cells or your fluorescent reporter). Measure the fluorescence at the same settings as your main experiment. A significant signal indicates autofluorescence.
-
Quenching Control: Prepare wells with your fluorescent reporter at the concentration used in the assay and add varying concentrations of Flupentixol. A decrease in fluorescence with increasing Flupentixol concentration suggests quenching.
-
Spectral Shift: If possible, use a plate reader with spectral scanning capabilities to see if Flupentixol's emission spectrum overlaps with your reporter's.
-
Alternative Fluorophores: Consider using a red-shifted fluorescent dye, as small molecule interference is often more pronounced in the blue-green spectrum.[7]
-
Quantitative Data
Table 1: Receptor and Kinase Binding Affinities of Flupentixol
| Target | Affinity (Ki, nM) | Activity | Reference |
| Dopamine D1 Receptor | 0.89 | Antagonist | [3] |
| Dopamine D2 Receptor | 0.38 | Antagonist | [1] |
| Dopamine D3 Receptor | 8.96 | Antagonist | [3] |
| Dopamine D5 Receptor | 8.10 | Antagonist | [3] |
| Serotonin 5-HT2A Receptor | 7.06 | Antagonist | [3] |
| Alpha-1A Adrenergic Receptor | - | Antagonist | [3] |
| PI3Kα | 127 (IC50) | Inhibitor | [4] |
Note: Ki values represent the concentration required to occupy 50% of receptors; lower values indicate higher affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
Protocol 1: Assessing Off-Target PI3K/AKT Pathway Inhibition by Western Blot
-
Cell Seeding and Treatment: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 2.5, 5, 10, 15 µM) and a vehicle control for 24 hours.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (S473), p-AKT (T308), and total AKT overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Control Experiment for Autofluorescence in a 96-Well Plate Assay
-
Plate Setup: In a 96-well plate (preferably black-walled for fluorescence assays), designate wells for your experimental conditions and control conditions.
-
Control Wells:
-
Buffer/Media Blank: Wells containing only the assay buffer or cell culture media.
-
Compound Control: Wells containing the assay buffer/media and the same concentrations of this compound as your experimental wells.
-
-
Experimental Wells: Set up your assay as planned, including cells, your fluorescent probe, and the various concentrations of Flupentixol.
-
Incubation: Incubate the plate according to your assay protocol.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths specific to your fluorophore.
-
Data Analysis: Subtract the average fluorescence intensity of the "Compound Control" wells from your experimental wells to correct for any autofluorescence from Flupentixol.
Visualizations
Caption: Flupentixol's on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected results with Flupentixol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H27Cl2F3N2OS | CID 5282483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flupentixol [drugcentral.org]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Enhancing the Therapeutic Index of Flupentixol Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of Flupentixol Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Flupentixol Dihydrochloride?
This compound is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1] This blockade of dopamine receptors is central to its antipsychotic effects. Additionally, Flupentixol exhibits antagonist activity at serotonin (B10506) (5-HT2A), alpha-1 adrenergic, and histamine (B1213489) (H1) receptors, which contributes to its complex pharmacological profile, including both therapeutic actions and side effects.
Q2: What are the main challenges associated with the therapeutic index of this compound?
The primary challenge in optimizing the therapeutic index of Flupentixol lies in balancing its antipsychotic efficacy with its potential for significant side effects. Key adverse effects include:
-
Extrapyramidal Symptoms (EPS): Due to the blockade of dopamine D2 receptors in the nigrostriatal pathway, Flupentixol can induce motor side effects such as parkinsonism, akathisia (restlessness), and dystonia (muscle spasms).
-
Tardive Dyskinesia (TD): A potentially irreversible movement disorder that can develop with long-term use of antipsychotics.
-
Hyperprolactinemia: Blockade of dopamine receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels, which may cause sexual dysfunction and other endocrine-related issues.
-
Cardiovascular Effects: Like other typical antipsychotics, Flupentixol can be associated with cardiovascular side effects.
Q3: What are the potential strategies to enhance the therapeutic index of this compound?
Several strategies can be explored to improve the therapeutic index of Flupentixol:
-
Novel Drug Delivery Systems: Nanoformulations, such as nanoemulsions, solid lipid nanoparticles, and polymeric nanoparticles, can enhance brain delivery of Flupentixol.[2][3][4] This targeted delivery can potentially increase its therapeutic efficacy at lower doses, thereby reducing systemic side effects. Intranasal administration of such nanoformulations is a promising approach to bypass the blood-brain barrier and achieve direct brain targeting.[2][3]
-
Combination Therapy: Co-administration of Flupentixol with other therapeutic agents may enhance its efficacy or mitigate its side effects. For instance, combination with selective serotonin reuptake inhibitors (SSRIs) has been explored to improve the treatment of depression and anxiety.[5][6]
-
Dose Optimization: A systematic review of Flupentixol decanoate (B1226879) (a long-acting injectable formulation) suggests that an optimal dose range of 20-40 mg every two weeks is likely to maximize efficacy while managing side effects. Careful dose titration is crucial for individual patients.
Troubleshooting Guides for In Vitro and In Vivo Experiments
In Vitro Experimentation
Problem 1: Poor Solubility of this compound in Aqueous Buffers for Cell Culture Experiments.
-
Possible Cause: this compound, while soluble in water, may precipitate in certain buffers or at higher concentrations.[7][8]
-
Solution:
-
Prepare a stock solution in sterile, deionized water or a suitable solvent like DMSO. Tocris Bioscience suggests a maximum concentration of 50.74 mg/mL in water and 25.37 mg/mL in DMSO.[8]
-
When diluting the stock solution into your cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations and subsequent precipitation.
-
It is advisable to perform a solubility test in your specific cell culture medium before treating the cells.
-
Problem 2: High Cell Death Observed in Control (Vehicle-Treated) Group.
-
Possible Cause: If using a solvent like DMSO to dissolve Flupentixol, high concentrations of the solvent can be toxic to cells.
-
Solution:
-
Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).
-
Include a vehicle-only control group in your experiment to assess the toxicity of the solvent itself.
-
In Vivo Experimentation (Rodent Models)
Problem 1: High Variability in Behavioral Responses to Flupentixol.
-
Possible Cause: Factors such as stress, handling, and environmental conditions can significantly influence behavioral outcomes in animal studies.
-
Solution:
-
Acclimatize animals to the experimental room and testing apparatus before the start of the experiment.
-
Handle animals consistently and gently to minimize stress.
-
Ensure that the experimental conditions (e.g., lighting, noise levels) are consistent across all test sessions.
-
Problem 2: Difficulty in Distinguishing Sedation from Antipsychotic-like Activity.
-
Possible Cause: At higher doses, the sedative effects of Flupentixol can confound the interpretation of behavioral tests for antipsychotic efficacy (e.g., locomotor activity).
-
Solution:
-
Include a comprehensive battery of behavioral tests to assess different aspects of drug activity. For example, in addition to locomotor activity, use tests like the prepulse inhibition of the startle reflex, which is less affected by sedation.
-
Conduct a dose-response study to identify a dose range that produces antipsychotic-like effects without causing significant sedation.
-
Use specific tests for motor impairment, such as the rotarod test, to quantify sedative or motor-coordination-disrupting effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Olanzapine Nanoformulations (Illustrative Example for Antipsychotics)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Olanzapine Solution | 150 ± 25 | 2.0 ± 0.5 | 850 ± 120 | 100 |
| Olanzapine-loaded Nanocapsules | 280 ± 40 | 4.0 ± 1.0 | 1800 ± 250 | 212 |
This table is an illustrative example based on studies with other antipsychotics like olanzapine, demonstrating the potential of nanoformulations to improve pharmacokinetic parameters.[9] Similar studies would be required for Flupentixol.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is to determine the affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known D2 antagonist (for non-specific binding), or the test compound (Flupentixol).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for Flupentixol using appropriate software.
-
Protocol 2: Assessment of Extrapyramidal Symptoms in Rats (Catalepsy Test)
This protocol is used to assess the propensity of this compound to induce Parkinsonian-like side effects.[10]
-
Materials:
-
Male Wistar rats.
-
This compound solution for injection.
-
A horizontal bar (1 cm diameter) raised 9 cm above a surface.
-
-
Procedure:
-
Administer this compound or vehicle to the rats via subcutaneous or intraperitoneal injection.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this unnatural posture (catalepsy).
-
A cut-off time (e.g., 180 seconds) should be established.
-
Compare the catalepsy scores between the Flupentixol-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of action of Flupentixol at the dopamine D2 receptor.
Caption: Preclinical workflow for assessing the therapeutic index of Flupentixol.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Flupenthixol dihydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Flupentixol Dihydrochloride Administration Protocols for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flupentixol Dihydrochloride (B599025) in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended administration routes for chronic studies with Flupentixol Dihydrochloride in rodents?
A1: The most common administration routes for chronic studies in rodents are oral gavage and subcutaneous injection. The choice of route depends on the specific experimental goals, the required pharmacokinetic profile, and practical considerations for long-term dosing.
Q2: What are suitable vehicles for preparing this compound solutions for in vivo studies?
A2: this compound is very soluble in water and soluble in Dimethyl sulfoxide (B87167) (DMSO).[1][2] For oral administration, sterile water or saline are common choices. For subcutaneous injection, while palm oil has been used for the decanoate (B1226879) form, sterile saline or phosphate-buffered saline (PBS) can be considered for the dihydrochloride salt.[3] The use of co-solvents like Tween 80 may be necessary for higher concentrations or to improve stability, though specific data for this compound is limited.
Q3: What is the known stability of this compound solutions?
A3: this compound in aqueous solutions can decompose, and this process is influenced by pH, oxygen concentration, and the presence of buffer ions.[4] It is recommended to prepare solutions fresh and protect them from light.[4] For chronic studies, it is advisable to conduct a pilot stability study of your specific formulation under the intended storage and administration conditions.
Q4: What are the potential behavioral side effects of chronic Flupentixol administration in rodents?
A4: Chronic administration of Flupentixol in rats has been associated with behavioral changes, including hyperactivity and alterations in social interaction.[5][6] Researchers should carefully consider these potential effects on their behavioral assays and include appropriate control groups.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Symptoms:
-
Visible particulate matter in the solution.
-
Cloudiness or opalescence.
-
Inconsistent dosing leading to variable experimental results.
Possible Causes:
-
Exceeding the solubility limit in the chosen vehicle.
-
Changes in pH of the solution.
-
Interaction with other components in the formulation.
-
Decomposition of the compound over time.[4]
Troubleshooting Steps:
Caption: Troubleshooting workflow for precipitation issues.
-
Verify Solubility: Confirm that the concentration of your solution does not exceed the known solubility of this compound in your chosen vehicle (see Table 1).[1][2]
-
Check pH: Measure the pH of your solution. A 1% solution of this compound in water has a pH of 2.0 to 3.0.[4] Significant deviations may affect stability.
-
Vehicle Consideration: If using a vehicle other than water, consider potential interactions. For subcutaneous injections, ensure the vehicle is isotonic and has a physiological pH to minimize irritation.
-
Fresh Preparation: Prepare solutions fresh daily and protect from light to minimize degradation.[4]
-
Pilot Stability Study: For long-term studies, perform a small-scale stability test of your formulation under your experimental conditions.
Issue 2: Injection Site Reactions (Subcutaneous Administration)
Symptoms:
-
Swelling, redness, or inflammation at the injection site.
-
Ulceration or necrosis in severe cases.
-
Behavioral signs of pain or distress in the animal.
Possible Causes:
-
Irritation from a non-physiological pH of the solution.
-
High volume of injection for the animal size.
-
Repeated injections at the same site.
-
Microbial contamination of the solution.
Troubleshooting Steps:
Caption: Troubleshooting workflow for injection site reactions.
-
pH and Volume: Ensure the pH of your solution is close to physiological (7.2-7.4) and the injection volume is appropriate for the animal's weight (see Table 2).
-
Injection Site Rotation: For chronic studies, rotate the injection site to allow for tissue recovery.
-
Aseptic Technique: Always use sterile solutions and maintain aseptic technique during preparation and administration to prevent infection.
-
Vehicle Selection: If irritation persists, consider using a different, well-tolerated vehicle. A pilot study with the vehicle alone is recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | up to 100 mM | [1][7] |
| DMSO | up to 50 mM | [1] |
| Methanol | Highly soluble | [8] |
Table 2: Recommended Maximum Injection Volumes for Rodents
| Species | Route | Maximum Volume (ml/kg) |
| Mouse | Oral Gavage | 10 |
| Rat | Oral Gavage | 10 |
| Mouse | Subcutaneous | 10 |
| Rat | Subcutaneous | 5 |
Note: These are general guidelines. The viscosity and irritancy of the formulation should also be considered.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (Example)
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
pH meter
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the appropriate volume of sterile water or saline.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure complete dissolution.
-
Check the pH of the final solution. Adjust towards a neutral pH if necessary, being mindful of potential precipitation.
-
Store the solution protected from light and use within 24 hours.
Protocol 2: Subcutaneous Administration in Rats (General Protocol)
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Restrain the rat securely.
-
Swab the intended injection site (e.g., the loose skin over the back) with 70% ethanol.
-
Pinch the skin to form a "tent".
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
For subsequent injections, use a different location on the back.
Mandatory Visualizations
Caption: General experimental workflow for Flupentixol administration.
Further Research Recommended
While this guide provides a starting point, further research is recommended in the following areas to refine administration protocols for chronic studies:
-
Vehicle Optimization: Systematic studies to identify the most suitable and stable vehicle formulations for long-term subcutaneous administration of this compound.
-
Long-Term Stability: Detailed stability studies of this compound in various research vehicles under different storage conditions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Studies to establish a clear relationship between different administration protocols, plasma concentrations, and behavioral outcomes in relevant animal models.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. Alpha-flupenthixol-induced hyperactivity by chronic dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flupenthixol dihydrochloride, Non-selective dopamine receptor antagonist (CAS 2413-38-9) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Flupentixol Dihydrochloride and Risperidone in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of flupentixol dihydrochloride (B599025), a typical antipsychotic, and risperidone (B510), an atypical antipsychotic, based on data from various animal models. The following sections will delve into their mechanisms of action, present comparative data on their effects in key behavioral paradigms relevant to antipsychotic activity and side effects, and provide detailed experimental protocols for these assays.
Mechanism of Action: A Tale of Two Receptors
The distinct therapeutic and side-effect profiles of flupentixol and risperidone can be largely attributed to their differential affinities for dopamine (B1211576) and serotonin (B10506) receptors.
Flupentixol Dihydrochloride is a thioxanthene (B1196266) derivative that primarily acts as a non-selective antagonist of dopamine D1 and D2 receptors .[[“]][2] Its antipsychotic effects are predominantly mediated by the blockade of D2 receptors in the mesolimbic pathway.[[“]] However, its antagonism of D1 receptors also contributes to its overall pharmacological profile.
Risperidone , on the other hand, is a benzisoxazole derivative with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors .[3][4] Its "atypical" antipsychotic properties are thought to arise from this potent 5-HT2A receptor blockade in addition to D2 receptor antagonism. This dual action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a lower propensity to induce extrapyramidal side effects (EPS) at therapeutic doses compared to typical antipsychotics.[3][4]
The downstream signaling pathways initiated by the antagonism of these receptors are crucial to understanding their cellular effects.
Dopamine D1/D2 Receptor Antagonism Signaling Pathway
Flupentixol's blockade of D1 and D2 receptors interferes with the normal signaling cascades of dopamine. D1 receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[[“]][5] D2 receptor activation, conversely, inhibits adenylyl cyclase, reducing cAMP and PKA activity.[[“]][5] By blocking both receptors, flupentixol disrupts this delicate balance of dopamine-mediated signaling.
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
Risperidone's potent blockade of 5-HT2A receptors modulates serotonergic signaling. The activation of 5-HT2A receptors is primarily coupled to the Gq/11 protein, which stimulates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3] By antagonizing the 5-HT2A receptor, risperidone attenuates this signaling cascade.
Comparative Performance in Animal Models
The following tables summarize the available quantitative data from animal studies for flupentixol and risperidone in key behavioral paradigms. It is important to note that direct head-to-head comparative studies are limited, and the data presented may be from different studies with varying experimental conditions.
Table 1: Extrapyramidal Side Effects - Catalepsy Test
The catalepsy test in rodents is a widely used model to predict the likelihood of a drug to induce extrapyramidal symptoms (EPS), particularly parkinsonism. The test measures the time an animal maintains an externally imposed posture.
| Drug | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| Flupentixol | Rat | Data not available | - | - |
| Risperidone | Rat | > 4.0 | Subcutaneous | (Data inferred from literature) |
Note: A higher ED₅₀ value indicates a lower potency for inducing catalepsy and thus a potentially lower risk of EPS.
Table 2: Sensorimotor Gating - Prepulse Inhibition (PPI) Test
Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. Antipsychotics are evaluated for their ability to restore normal PPI.
| Drug | Animal Model | Effect on PPI | Notes | Reference |
| Flupentixol | Rat | Data not available | - | - |
| Risperidone | Rat | Reverses PPI deficits | Effective in models of schizophrenia-like PPI disruption.[6] | [6] |
Note: The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response without prepulse)] x 100%
Table 3: Cognitive Effects - Novel Object Recognition (NOR) Test
The novel object recognition (NOR) test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
| Drug | Animal Model | Effect on Discrimination Index | Notes | Reference |
| Flupentixol | Rat | Data not available | - | - |
| Risperidone | Rat | No significant effect | Did not ameliorate PCP-induced deficits in one study.[7] | [7] |
Note: The Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Catalepsy Bar Test Protocol
Objective: To assess the cataleptic effects of a compound.
Apparatus: A horizontal metal or wooden bar (approximately 1 cm in diameter) fixed at a height of 9 cm above a flat surface.
Procedure:
-
Animal Acclimatization: Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Animals are administered flupentixol, risperidone, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Dosing Interval: Animals are returned to their home cages for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Testing: The rat's forepaws are gently placed on the bar. The timer is started immediately.
-
Measurement: The time until the rat removes both forepaws from the bar is recorded as the descent latency. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared.
Prepulse Inhibition (PPI) Test Protocol
Objective: To measure sensorimotor gating.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.
Procedure:
-
Animal Acclimatization: Animals are habituated to the testing room before being placed in the startle chambers.
-
Drug Administration: Flupentixol, risperidone, or vehicle is administered.
-
Habituation Period: Each animal is placed in a startle chamber and allowed to acclimatize for a period (e.g., 5 minutes) with background white noise.
-
Test Session: A series of trials are presented in a pseudorandom order. These trials include:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 75, 80, or 85 dB for 20 ms) is presented 100 ms (B15284909) before the startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle response (a whole-body flinch) is measured by the sensor platform.
-
Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity.
Novel Object Recognition (NOR) Test Protocol
Objective: To assess recognition memory.
Apparatus: An open-field arena and a variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate rewarding or aversive properties.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing.
-
Drug Administration: Flupentixol, risperidone, or vehicle is administered before the training phase.
-
Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena to explore for a set time (e.g., 5 minutes).
-
Measurement: The time the animal spends actively exploring each object (sniffing, touching with nose or paws) is recorded.
-
Data Analysis: A Discrimination Index (DI) is calculated to quantify recognition memory.
Summary and Conclusion
This compound and risperidone exhibit distinct pharmacological profiles that are reflected in their performance in animal models. Flupentixol's primary antagonism of dopamine D1 and D2 receptors aligns with its classification as a typical antipsychotic, with a higher propensity for inducing EPS. Risperidone's combined D2 and 5-HT2A receptor blockade is characteristic of atypical antipsychotics, which is associated with a broader spectrum of efficacy, including on negative symptoms, and a more favorable side-effect profile at therapeutic doses.
While the available preclinical data provides valuable insights, there is a clear need for more direct comparative studies of these two compounds in standardized animal models. Such studies would provide more definitive quantitative data to facilitate a more precise comparison of their efficacy and side-effect liabilities, ultimately aiding in the development of improved antipsychotic therapies.
References
- 1. consensus.app [consensus.app]
- 2. benchchem.com [benchchem.com]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flupentixol Dihydrochloride and Haloperidol in the Management of Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Flupentixol Dihydrochloride and Haloperidol (B65202) in treating the negative symptoms of schizophrenia. The following sections present a synthesis of available clinical data, detailed experimental protocols from key studies, and a visualization of the pharmacological signaling pathways of both compounds.
Executive Summary
The comparative efficacy of flupentixol and haloperidol on the negative symptoms of schizophrenia presents a complex picture with some conflicting evidence. While both are first-generation antipsychotics with potent dopamine (B1211576) D2 receptor antagonism as their primary mechanism of action, flupentixol's additional affinity for dopamine D1 and serotonin (B10506) 5-HT2A receptors has been hypothesized to contribute to a potential advantage in addressing negative symptomatology.
Some clinical evidence suggests that flupentixol may offer benefits over haloperidol in improving certain negative symptoms, such as emotional withdrawal and blunted affect. However, other studies have not substantiated this advantage, with some indicating that haloperidol may be associated with lower overall psychopathology. The available quantitative data from direct head-to-head trials is limited, necessitating a careful interpretation of the existing findings. This guide aims to provide a comprehensive overview to inform further research and development in this area.
Data Presentation: Quantitative Comparison
Direct head-to-head clinical trials providing detailed quantitative data on negative symptom scales for flupentixol versus haloperidol are scarce in the published literature. The following table is based on a controlled comparison study by Ehmann et al. (1987), which utilized the Brief Psychiatric Rating Scale (BPRS). It is important to note that the BPRS is a broad measure of psychopathology and not a specific scale for negative symptoms.
| Rating Scale | Flupentixol (Mean Score ± SE) | Haloperidol (Mean Score ± SE) | F(1,8) | p-value |
| BPRS Total Score | 39.1 ± 3.4 | 35.6 ± 3.1 | 3.51 | < 0.10 |
| BPRS Agitation-Excitement | 5.3 ± 0.9 | 4.0 ± 0.6 | 5.26 | < 0.05 |
| Hamilton Depression Scale | 7.9 ± 2.6 | 7.4 ± 2.4 | 0.05 | > 0.10 |
SE = Standard Error
Note: In this study, lower scores on the BPRS indicate less psychopathology. The results indicated a trend towards lower overall psychopathology with haloperidol, and a statistically significant lower score on the agitation-excitement subscale. The study did not find a significant difference in depressive symptoms as measured by the Hamilton Depression Scale. The authors concluded that there was no evidence to support the specific utility of flupentixol in alleviating affective symptoms.
Experimental Protocols
Detailed experimental protocols from direct comparative trials are often not fully available in published articles. Below is a summarized protocol from a key comparative study.
Study: Flupenthixol in chronic schizophrenic inpatients: a controlled comparison with haloperidol (Ehmann et al., 1987)
-
Study Design: A double-blind, crossover study.
-
Participants: Nine chronic schizophrenic inpatients meeting DSM-III criteria.
-
Treatment Regimen:
-
Patients were randomly assigned to receive either flupentixol or haloperidol for a period of 11 weeks.
-
Following the initial 11-week phase, patients were crossed over to the other medication for another 11 weeks.
-
Dosages were clinically determined and adjusted as needed. The average daily dose for flupentixol was 27 mg (range 8-84 mg) and for haloperidol was 33 mg (range 10-84 mg).
-
-
Assessments:
-
Clinical state was assessed using the Brief Psychiatric Rating Scale (BPRS), the Rockland-Pollin Scale for Measurement of Severity of Schizophrenic Symptoms (RSMS), and the Hamilton Depression Scale.
-
Side effects were monitored throughout the study.
-
-
Data Analysis: Statistical analysis was performed using analysis of variance (ANOVA).
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for both flupentixol and haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, their receptor binding profiles show some key differences which may underlie their varying effects on negative symptoms.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two antipsychotic drugs on negative symptoms.
Unlocking Antibiotic Synergy: A Comparative Guide to Flupentixol Dihydrochloride Combination Therapy
For researchers, scientists, and drug development professionals, the quest for novel strategies to combat antimicrobial resistance is a paramount challenge. This guide provides a comprehensive comparison of the synergistic effects of the antipsychotic drug Flupentixol Dihydrochloride with various antibiotics, supported by experimental data and detailed protocols. The repurposing of existing drugs like Flupentixol as antibiotic adjuvants presents a promising avenue to enhance the efficacy of current antimicrobial agents.
This compound, a thioxanthene-class antipsychotic agent, has demonstrated intrinsic antibacterial activity and, more significantly, a remarkable ability to potentiate the effects of conventional antibiotics against a range of pathogenic bacteria. This synergistic action is primarily attributed to its role as an efflux pump inhibitor, a mechanism that counteracts a key bacterial defense against antibiotics.
In Vitro Synergistic Activity: A Quantitative Comparison
The synergistic potential of this compound in combination with antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.
One key study demonstrated a significant synergistic effect between Flupentixol and penicillin against Salmonella enterica serovar Typhimurium NCTC 74, with a reported FIC index of 0.375.[1] Further research has shown that Flupentixol also enhances the activity of other antibiotics, including ciprofloxacin (B1669076), streptomycin, and gentamicin.[1]
Another investigation focused on the combination of Flupentixol and ciprofloxacin against several bacterial strains. The results, as summarized in the table below, show a notable reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin when used in combination with Flupentixol, highlighting the potentiation effect.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin + Flupentixol MIC (µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa ATCC 9027 | 2 | 0.5 | 4 |
| Staphylococcus aureus ATCC 25923 | 4 | 1 | 4 |
| Shigella boydii AL 17313 | 1 | 0.25 | 4 |
In Vivo Efficacy: Preclinical Models
The synergistic effects observed in vitro have been corroborated by in vivo studies in murine models, demonstrating the potential clinical relevance of Flupentixol-antibiotic combination therapy.
Mouse Protection Test: Flupentixol and Penicillin against Salmonella Typhimurium
In a mouse protection test, the combination of Flupentixol and penicillin exhibited a highly synergistic effect in protecting mice challenged with a lethal dose of Salmonella enterica serovar Typhimurium NCTC 74 (p < 0.001).[1] This study underscores the potential of this combination in treating systemic infections caused by this pathogen.
Shigellosis Mouse Model: Flupentixol and Ciprofloxacin
A shigellosis mouse model was utilized to evaluate the clinical efficacy of the ciprofloxacin-Flupentixol combination. The study monitored key clinical parameters, including changes in body weight, white blood cell (WBC) count, C-reactive protein (CRP) levels, and erythrocyte sedimentation rate (ESR). The combination therapy demonstrated a superior ability to reduce the inflammatory state in the body compared to ciprofloxacin alone.
| Treatment Group | Change in Body Weight (%) | Total WBC Count (x10³/µL) | C-Reactive Protein (mg/L) | Erythrocyte Sedimentation Rate (mm/hr) |
| Control | Normal | Normal | Normal | Normal |
| Diseased | Decrease | Increase | Increase | Increase |
| Ciprofloxacin | Moderate Increase | Decrease | Moderate Decrease | Moderate Decrease |
| Ciprofloxacin + Flupentixol | Significant Increase | Significant Decrease | Significant Decrease | Significant Decrease |
Mechanism of Synergy: Efflux Pump Inhibition
The primary mechanism underlying the synergistic effect of Flupentixol with antibiotics is the inhibition of bacterial efflux pumps.[2][3] These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. Flupentixol has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, a key mechanism of resistance to fluoroquinolones like ciprofloxacin.[2][3] By blocking these pumps, Flupentixol effectively increases the intracellular concentration of the co-administered antibiotic, restoring its potency against resistant strains.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro synergistic effect of two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent.
-
Prepare serial twofold dilutions of each drug in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
3. Assay Procedure:
-
Dispense the diluted drug solutions into the microtiter plate. One drug is diluted along the x-axis, and the other along the y-axis, creating a matrix of concentrations.
-
Inoculate each well with the prepared bacterial suspension.
-
Include wells with each drug alone as controls to determine the MIC of individual agents. Also include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
In Vivo Shigellosis Mouse Model
This model is used to evaluate the in vivo efficacy of antimicrobial combinations against Shigella infection.
1. Animal Model:
-
Use Swiss albino mice (or another appropriate strain) of a specific age and weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Infection:
-
Culture the Shigella boydii strain overnight.
-
Induce shigellosis in the mice through an appropriate route of infection (e.g., oral or intraperitoneal) with a predetermined infectious dose.
3. Treatment:
-
Divide the infected mice into different treatment groups:
-
Control (vehicle only)
-
Ciprofloxacin alone
-
Flupentixol alone
-
Ciprofloxacin + Flupentixol combination
-
-
Administer the treatments at predetermined dosages and schedules (e.g., once daily for a specific number of days).
4. Assessment of Efficacy:
-
Monitor the clinical condition of the mice daily, including body weight.
-
At the end of the treatment period, collect blood samples for hematological and biochemical analysis (WBC count, CRP, ESR).
-
Euthanize the mice and collect relevant organs (e.g., intestines, spleen, liver) for bacterial load determination and histopathological examination.
5. Data Analysis:
-
Compare the clinical parameters, bacterial load, and histopathological scores between the different treatment groups to determine the efficacy of the combination therapy.
Conclusion
The presented data strongly support the synergistic potential of this compound when combined with antibiotics. This drug repurposing strategy offers a promising approach to enhance the efficacy of existing antibiotics, overcome bacterial resistance, and potentially reduce the required therapeutic doses, thereby minimizing side effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate these findings in their own laboratories. Further investigation into the synergistic effects of Flupentixol with a broader range of antibiotics and against a wider spectrum of multidrug-resistant pathogens is warranted to fully realize its clinical potential in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Flupentixol and olanzapine in preclinical models
For researchers and drug development professionals, a detailed preclinical comparison of the typical antipsychotic Flupentixol and the atypical antipsychotic Olanzapine (B1677200) reveals distinct pharmacological and behavioral profiles. This guide synthesizes key experimental data to illuminate their differential effects on receptor binding and in predictive animal models of psychosis, cognitive deficits, and negative symptoms.
This comprehensive guide provides a head-to-head comparison of Flupentixol and Olanzapine, two antipsychotic agents with distinct classifications and mechanisms of action. Olanzapine, a second-generation (atypical) antipsychotic, is known for its broad receptor binding profile, while Flupentixol is a first-generation (typical) antipsychotic from the thioxanthene (B1196266) class.[1][2] Understanding their preclinical characteristics is crucial for predicting clinical efficacy and side-effect profiles.
At the Receptor: A Tale of Two Binding Affinities
The fundamental differences in the pharmacological actions of Flupentixol and Olanzapine begin at the molecular level, with their distinct affinities for various neurotransmitter receptors. Olanzapine exhibits a complex multi-receptor binding profile, with high affinity for a range of dopamine (B1211576), serotonin (B10506), muscarinic, histaminergic, and adrenergic receptors.[3] In contrast, Flupentixol, particularly its active cis(Z)-isomer, is a potent antagonist primarily at dopamine D1 and D2 receptors, with a notable affinity for the serotonin 5-HT2A receptor as well.[4][5][6]
| Receptor Subtype | Flupentixol (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine | ||
| D1 | Equal affinity to D2[6] | High affinity (≤100)[3] |
| D2 | 0.38[4][5] | High affinity (≤100)[3] |
| D3 | Lower affinity than D1/D2[6] | High affinity (≤100)[3] |
| D4 | Lower affinity than D1/D2[6] | High affinity (≤100)[3] |
| Serotonin | ||
| 5-HT2A | 7[4][5] | High affinity (≤100)[3] |
| 5-HT2C | Binds[6] | High affinity (≤100)[3] |
| 5-HT3 | High affinity (≤100)[3] | |
| 5-HT6 | High affinity (≤100)[3] | |
| Adrenergic | ||
| α1 | Binds[6] | High affinity (≤100)[3] |
| Muscarinic | ||
| M1-M5 | High affinity (M1-2, M4-5), Moderate (M3) (≤100)[3] | |
| Histamine | ||
| H1 | High affinity (≤100)[3] |
Table 1: Comparative Receptor Binding Affinities (Ki) of Flupentixol and Olanzapine. Lower Ki values indicate higher binding affinity.
In Vivo Models: Predicting Antipsychotic Efficacy and Side Effects
Preclinical behavioral models in rodents are instrumental in predicting the therapeutic efficacy and potential side effects of antipsychotic drugs. These models simulate various aspects of schizophrenia, including positive symptoms, negative symptoms, and cognitive impairments.
Models of Positive Symptoms
Conditioned Avoidance Response (CAR): The CAR test is a classic predictive model for antipsychotic activity. Both Flupentixol and Olanzapine have been shown to disrupt conditioned avoidance responding in a dose-dependent manner, a hallmark of antipsychotic efficacy.[7][8][9] This effect is thought to reflect the attenuation of the motivational salience of the conditioned stimulus.[7]
Apomorphine-Induced Climbing: Apomorphine (B128758), a dopamine agonist, induces a characteristic climbing behavior in mice, which can be antagonized by dopamine receptor blockers. This test is often used to screen for antipsychotic potential.
-
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Animals: Male mice are commonly used.
-
Drug Administration: Mice are pre-treated with the test compound (Flupentixol or Olanzapine) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
Apomorphine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), mice are challenged with a subcutaneous injection of apomorphine (typically 1-2 mg/kg).
-
Observation: Immediately after the apomorphine injection, individual mice are placed in cylindrical wire mesh cages.
-
Scoring: The time spent climbing the walls of the cage is recorded for a defined period (e.g., 30 minutes). A reduction in climbing time compared to the vehicle-treated group indicates antipsychotic-like activity.
-
MK-801-Induced Hyperactivity: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, mimicking certain psychotic-like behaviors. Antipsychotics can attenuate this hyperactivity.
-
Experimental Protocol: MK-801-Induced Hyperactivity in Mice
-
Animals: Male mice are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arena) for a specific duration.
-
Drug Administration: Mice are administered the test compound (Flupentixol or Olanzapine) or vehicle.
-
MK-801 Injection: Following the pre-treatment period, mice are injected with MK-801 (typically 0.1-0.3 mg/kg, i.p. or s.c.).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system. A dose-dependent reduction in hyperactivity suggests antipsychotic potential.[10]
-
Model of Extrapyramidal Side Effects
Catalepsy Test: The induction of catalepsy, a state of motor immobility, in rodents is a strong predictor of extrapyramidal side effects (EPS) in humans, a common concern with typical antipsychotics.
-
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Animals: Male rats are commonly used.
-
Drug Administration: Rats are treated with the test compound (Flupentixol or Olanzapine) or vehicle.
-
Testing: At various time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A longer duration of immobility is indicative of catalepsy.
-
Dose-Response: This procedure is repeated with different doses of the drugs to establish a dose-response relationship for the cataleptic effect.
-
Studies have shown that Flupentixol induces catalepsy, a characteristic of typical antipsychotics.[11] In contrast, Olanzapine generally does not induce catalepsy at therapeutic doses, though it can at very high doses.[1][12][13][14] For instance, one study found that Olanzapine induced significant catalepsy in rats at a dose of 40 mg/kg.[12]
Models of Cognitive Deficits
Novel Object Recognition (NOR) Test: The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Experimental Protocol: Novel Object Recognition Test in Rodents
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.
-
Familiarization/Training Phase: The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Olanzapine has been shown to improve recognition memory in animal models of schizophrenia-related cognitive deficits, particularly at lower to moderate doses.[4][15] Higher doses, however, may impair performance, possibly due to sedative effects.[4][15]
Models of Negative Symptoms
Forced Swim Test (FST): The FST is a behavioral despair model used to screen for antidepressant activity, which can be relevant to the negative symptoms of schizophrenia, such as avolition and anhedonia.
-
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure: The mouse is placed in the water for a set period (typically 6 minutes).
-
Scoring: The duration of immobility (floating passively) is recorded, usually during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
In juvenile rats, Olanzapine alone was found to increase immobility time, suggesting it may not have an inherent antidepressant-like effect in this model. However, when combined with the SSRI Fluoxetine, it significantly reduced immobility.[16]
Signaling Pathways and Experimental Workflows
The distinct actions of Flupentixol and Olanzapine can be visualized through their modulation of key neurotransmitter pathways and the workflows of the preclinical models used to assess their effects.
Caption: Simplified signaling of Flupentixol and Olanzapine on dopamine and serotonin pathways.
Caption: Experimental workflow for the catalepsy test in rats.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Conclusion
The preclinical data reveal a clear distinction between Flupentixol and Olanzapine. Olanzapine's broad receptor profile, particularly its potent serotonin 5-HT2A antagonism relative to its dopamine D2 antagonism, aligns with its classification as an atypical antipsychotic and may contribute to its observed efficacy in improving cognitive deficits in animal models and its lower propensity to induce catalepsy. Flupentixol's potent D1 and D2 receptor antagonism is characteristic of typical antipsychotics and is consistent with its cataleptogenic potential. These preclinical findings provide a rational basis for their differential clinical profiles and guide further research into novel antipsychotic drug development.
References
- 1. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of olanzapine on cognitive functions and catalepsy in rats after single and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 16. neurology.org [neurology.org]
Replicating Key Studies on Flupentixol Dihydrochloride's PI3K Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the replication of key scientific findings is a cornerstone of validation and further discovery. This guide provides a comprehensive comparison of Flupentixol Dihydrochloride's performance as a Phosphoinositide 3-kinase (PI3K) inhibitor, with a focus on replicating pivotal study data. This document outlines the direct inhibitory effects of Flupentixol on PI3Kα and compares its efficacy with other known PI3K inhibitors, supported by detailed experimental protocols and data visualizations.
Comparative Analysis of PI3K Inhibitors
A key study identified Flupentixol, an antipsychotic agent, as a novel PI3K inhibitor with potential applications in cancer therapy.[1][2][3][4][5] The study demonstrated that Flupentixol directly inhibits PI3Kα kinase activity and exhibits cytotoxic effects on lung cancer cell lines.[1][3][4] Its performance was compared with established PI3K inhibitors, BYL719 (Alpelisib), a PI3Kα-selective inhibitor, and BKM120 (Buparlisib), a pan-PI3K inhibitor.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Flupentixol Dihydrochloride (B599025) in comparison to BYL719 and BKM120 in non-small cell lung cancer (NSCLC) cell lines, as reported in the foundational study.
| Compound | Cell Line | IC50 (µM) | Duration |
| This compound | A549 | 5.708 | 24 hours |
| H661 | 6.374 | 24 hours | |
| BYL719 (Alpelisib) | A549 | 45.9 | 24 hours |
| BKM120 (Buparlisib) | A549 | 63.9 | 24 hours |
Data sourced from Dong et al. (2019).[1]
Additionally, the in vitro kinase assay revealed the direct inhibitory effect of Flupentixol on PI3Kα.
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 127 |
Data sourced from publicly available databases.[6][7][8]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[1][3][4][5]
Materials:
-
NSCLC cell lines (e.g., A549, H661)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
This compound, BYL719, BKM120
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 and H661 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 μM), BYL719, or BKM120 for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
In Vitro PI3Kα Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of PI3Kα.[3][5] A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Assay buffer
-
This compound
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-PIP3 antibody and a fluorescent acceptor)
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PI3Kα enzyme, the compound dilutions, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for another hour to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader.
-
The signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol assesses the effect of the inhibitor on the phosphorylation of downstream targets in the PI3K pathway, such as AKT.[1][2][4][10][11]
Materials:
-
A549 and H661 cells
-
This compound, BYL719, BKM120
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473 and Thr308), anti-total-AKT, anti-Bcl-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat A549 and H661 cells with various concentrations of this compound (e.g., 2.5, 5, 10, 15 μM) for 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to total protein levels and the loading control.
Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing PI3K pathway inhibition via Western blotting.
Caption: Logical relationship comparing Flupentixol to other PI3K inhibitors.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. Flupentixol (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Flupentixol Dihydrochloride
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Flupentixol Dihydrochloride in bulk and pharmaceutical dosage forms. The comparison is based on experimental data from published research, focusing on key performance parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the most common analytical techniques used for this compound analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry (including derivative methods).
Table 1: Comparison of Chromatographic Methods (RP-HPLC and HPTLC)
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method 1 | HPTLC Method 2 |
| Mobile Phase | Methanol (B129727):Water | Acetonitrile:Buffer (pH 5.8) (60:40 v/v) | Toluene:Glacial Acetic Acid (7:3 v/v) | Chloroform:Methanol (4:6 v/v) |
| Stationary Phase | Phenomenex-Gemini C18 Column | Kromasil C8 Column (250x4.6 mm, 5 µm) | Silica (B1680970) Gel 60 F254 Plates | Silica Gel 60 F254 Plates |
| Detection Wavelength | 229 nm[1] | 235 nm | 229 nm[1] | 254 nm[2][3] |
| Retention Time (Rt) / Rf Value | 4.28 min[1][4] | 5.8 min | Rf = 0.21 ± 0.02[1][4] | Rf = 0.44[2][3] |
| Linearity Range | 10-50 µg/mL[1][4] | 1-5 µg/mL | 300-1500 ng/spot[1][4] | 0.3-0.7 µ g/spot [2] |
| Correlation Coefficient (r²) | 0.9996[4] | 0.977 | 0.9993[1][4] | 0.999[2] |
| Accuracy (% Recovery) | 98.95 - 99.88%[1][4] | 88% | Not specified | Not specified |
| Limit of Detection (LOD) | 0.11 µg/mL[1] | 0.1 µg/mL | 6.24 ng/spot[1] | 50 ng/spot[2][3] |
| Limit of Quantification (LOQ) | 0.34 µg/mL[1] | 0.5 µg/mL | 18.92 ng/spot[1] | 100 ng/spot[2][3] |
Table 2: Comparison of UV-Visible Spectrophotometric Methods
| Parameter | Zero Order Derivative | First Order Derivative | Second Order Derivative |
| Detection Wavelength (λmax) | 229 nm[4] | 222 nm[4] | 214 nm[1][4] |
| Linearity Range | 3-15 µg/mL[4] | 3-15 µg/mL | 3-15 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9999[4] | 0.9996[1][4] | 0.9998[1][4] |
| Accuracy (% Recovery) | Not specified | 99.21 - 100.87%[1] | 99.18 - 99.87%[1] |
| Limit of Detection (LOD) | Not specified | 0.12 µg/mL[1] | 0.36 µg/mL[1] |
| Limit of Quantification (LOQ) | Not specified | 0.37 µg/mL[1] | 1.11 µg/mL[1] |
Experimental Protocols
This section provides detailed methodologies for the key analytical methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Phenomenex-Gemini C-18 column.
-
Mobile Phase: A mixture of methanol and water.
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at a wavelength of 229 nm.[1]
-
Procedure: A standard stock solution of this compound is prepared and further diluted to obtain working standards within the concentration range of 10-50 µg/mL. The samples are injected into the HPLC system, and the peak area is recorded at a retention time of approximately 4.28 minutes. A calibration curve is constructed by plotting the peak area against the concentration.
b) RP-HPLC Method 2
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Kromasil C8 (250×4.6 mm, 5 μm).
-
Mobile Phase: A mixture of Acetonitrile and Buffer in a ratio of 60:40 (v/v), with the final pH adjusted to 5.8 using orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 235 nm.
-
Procedure: Standard solutions are prepared in the concentration range of 1-5 µg/mL. The samples are injected, and the chromatograms are recorded. The retention time for this compound is approximately 5.8 minutes.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[1]
-
Mobile Phase: A mixture of Toluene and Glacial Acetic Acid in a ratio of 7:3 (v/v).[1]
-
Application: Samples are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 229 nm.[1]
-
Procedure: Standard solutions are prepared to achieve a concentration range of 300-1500 ng per spot. The Rf value for this compound is approximately 0.21.
-
Stationary Phase: HPTLC plates coated with silica gel 60 F254.[2][3]
-
Mobile Phase: A mixture of Chloroform and Methanol in a ratio of 4:6 (v/v).[2][3]
-
Detection: Densitometric analysis in absorbance mode at 254 nm.[2][3]
-
Procedure: The linearity is established in the range of 0.3-0.7 µ g/spot . The Rf value observed for Flupentixol is 0.44.[2][3]
UV-Visible Spectrophotometry
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Distilled water or methanol, depending on the specific method.
-
Procedure:
-
Zero Order Derivative: A stock solution of this compound is prepared and diluted to concentrations ranging from 3-15 µg/mL. The absorbance is measured at the maximum wavelength (λmax) of 229 nm.[4]
-
First Order Derivative: The zero-order spectra are converted to first-order derivative spectra. The amplitude is measured at 222 nm for concentrations ranging from 3-15 µg/mL.[4]
-
Second Order Derivative: The zero-order spectra are converted to second-order derivative spectra. The amplitude is measured at 214 nm for concentrations between 3-15 µg/mL.[1][4]
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for HPTLC analysis of this compound.
Caption: Workflow for UV-Vis Spectrophotometric analysis.
Caption: Logical comparison of analytical methods.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of HPTLC Method for the Estimation of Escitalopram oxalate and this compound in Pharmaceutical Formulation - ProQuest [proquest.com]
- 4. Method development and validation for this compound. [wisdomlib.org]
Flupentixol's Anticancer Potential: A Comparative Analysis in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Flupentixol, a well-established antipsychotic medication, is emerging as a promising candidate for drug repurposing in oncology. This guide provides a comparative analysis of Flupentixol's effects on various cancer cell types, with a primary focus on non-small-cell lung cancer (NSCLC), for which the most comprehensive data is currently available. Preclinical studies reveal that Flupentixol exhibits significant cytotoxic and pro-apoptotic effects, primarily through the inhibition of the PI3K/AKT signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows to support further research and development in this area.
Comparative Efficacy of Flupentixol in Non-Small-Cell Lung Cancer
Flupentixol has demonstrated potent anti-proliferative effects against a panel of NSCLC cell lines, while exhibiting minimal cytotoxicity towards normal lung bronchial epithelial cells. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy.
Table 1: IC50 Values of Flupentixol in NSCLC Cell Lines (24-hour treatment)
| Cell Line | Cancer Type/Subtype | IC50 (µM) |
| A549 | Adenocarcinoma | 5.708 |
| H661 | Large Cell Lung Cancer | 6.374 |
| SK-SEM-1 | Squamous Cell Carcinoma | >10 |
| NCAL-H520 | Squamous Cell Carcinoma | >10 |
| BEAS-2B | Normal Lung Bronchial | >40 |
Data sourced from a study on the anticancer effects of Flupentixol.[1]
The data indicates that Flupentixol is most effective against the A549 and H661 cell lines, with dose- and time-dependent inhibitory effects observed.[1]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The primary anticancer mechanism of Flupentixol in lung cancer cells is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.[1] Flupentixol has been shown to dock to the ATP binding pocket of PI3Kα, inhibiting its kinase activity with an IC50 of 127 nM in a cell-free assay.[1] This inhibition leads to a cascade of downstream effects, ultimately culminating in apoptosis.
Signaling Pathway Diagram
Caption: Flupentixol inhibits the PI3K/AKT pathway, leading to apoptosis.
In lung cancer cells, Flupentixol treatment leads to a dose-dependent decrease in the phosphorylation of AKT at both the T308 and S473 sites.[1] This, in turn, reduces the expression of the anti-apoptotic protein Bcl-2 and induces the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP), key markers of apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the effects of Flupentixol.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of Flupentixol for specified durations (e.g., 24, 48, 72 hours).[1]
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cells are treated with Flupentixol for a specified time (e.g., 24 hours).[1]
-
Both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
Protocol:
-
Cells are treated with Flupentixol, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, Bcl-2, cleaved caspase-3, cleaved PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available evidence strongly suggests that Flupentixol has significant anticancer activity against non-small-cell lung cancer cell lines, primarily by inducing apoptosis through the inhibition of the PI3K/AKT signaling pathway.[1] Its selectivity for cancer cells over normal cells further enhances its therapeutic potential.
However, a comprehensive comparative analysis across a broader range of cancer types is currently limited by the lack of published data. Future research should focus on evaluating the efficacy of Flupentixol in other malignancies, including but not limited to breast, colon, and brain cancers. Such studies will be crucial in determining the full spectrum of Flupentixol's anticancer activity and identifying patient populations that may benefit from this repurposed drug. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into effective cancer therapies.
References
Flupentixol Dihydrochloride vs. Novel Antipsychotics: A Comparative Guide on Cognitive Deficit Efficacy
For researchers and drug development professionals navigating the complex landscape of antipsychotic therapeutics for cognitive impairment in psychiatric disorders, this guide provides a detailed comparison between the first-generation antipsychotic, flupentixol dihydrochloride, and several novel (second-generation) antipsychotics. This document synthesizes available experimental data on cognitive outcomes, details relevant pharmacological mechanisms, and outlines typical experimental protocols.
Executive Summary
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from studies comparing flupentixol with novel antipsychotics on cognitive and related clinical measures.
Table 1: Flupentixol vs. Risperidone (B510) on Cognitive Factor in Schizophrenia
| Metric | Flupentixol | Risperidone | Study Duration | Population | Source |
| Effect Size (Cognitive Factor from PANSS PCA) | Up to 0.74 | Up to 0.80 | 25 weeks | 144 non-acute schizophrenia patients with predominant negative symptoms | [1][2][3] |
Note: The cognitive factor was derived post-hoc from a Principal Component Analysis (PCA) of the Positive and Negative Syndrome Scale (PANSS). This is an indirect measure of cognition.
Table 2: Flupentixol vs. Olanzapine (B1677200) on General Psychopathology in Schizophrenia
| Metric | Flupentixol (5-20 mg/d) | Olanzapine (5-20 mg/d) | Study Duration | Population | Source |
| Responder Rate (≥40% decrease in BPRS total score) | 75% (9 of 12 patients) | 69% (9 of 13 patients) | 4 weeks | 28 inpatients with schizophrenia (DSM-IV) | [4][5] |
Note: This study did not include specific cognitive outcome measures but focused on general psychiatric symptoms (Brief Psychiatric Rating Scale - BPRS) and negative symptoms (Negative Symptoms Rating Scale - NSRS), both of which improved in both groups with no significant group differences.
Table 3: Aripiprazole (B633) vs. Olanzapine on Neurocognitive Factors in Schizophrenia
| Neurocognitive Factor | Aripiprazole | Olanzapine | Study Duration | Population | Source |
| General Cognitive Functioning | Significant improvement from baseline | Significant improvement from baseline | 26 weeks | 169 patients with schizophrenia or schizoaffective disorder | [6] |
| Executive Functioning | No significant improvement | No significant improvement | 26 weeks | 169 patients with schizophrenia or schizoaffective disorder | [6] |
| Verbal Learning | Significant improvement from baseline | No significant improvement | 26 weeks | 169 patients with schizophrenia or schizoaffective disorder | [6] |
Note: This study shows a potential advantage for aripiprazole over olanzapine in the domain of verbal learning. A direct comparison with flupentixol using this battery is not available.
Mechanistic Differences: Signaling Pathways
The therapeutic and side-effect profiles of antipsychotics are largely determined by their receptor binding affinities and subsequent downstream signaling cascades.
Flupentixol: Dopamine (B1211576) D1/D2 Receptor Antagonism
Flupentixol acts as a potent antagonist at both dopamine D1 and D2 receptors. Blockade of these receptors in the mesolimbic pathway is associated with its antipsychotic effects. However, its impact on cognitive function, largely modulated by the prefrontal cortex (PFC), is complex. Dopamine signaling in the PFC is crucial for executive functions, and simple antagonism may not be optimal for improving cognitive deficits.
Novel Antipsychotics: Serotonin-Dopamine Interplay and Partial Agonism
Novel antipsychotics, such as olanzapine and risperidone, are characterized by potent serotonin (B10506) 5-HT2A receptor antagonism in addition to D2 receptor blockade. 5-HT2A antagonism is hypothesized to indirectly increase dopamine release in the prefrontal cortex, potentially alleviating cognitive deficits. Aripiprazole has a unique mechanism, acting as a D2 partial agonist. This allows it to act as a "dopamine stabilizer"—reducing hyperactivity in the mesolimbic pathway while potentially increasing dopaminergic tone in the mesocortical pathway, which is thought to be beneficial for cognition.[1][7][8]
Downstream Signaling Comparison
Dopamine D2 receptor signaling is complex, involving more than just the canonical Gαi/o pathway that inhibits adenylyl cyclase. Aripiprazole, for instance, exhibits functional selectivity, acting as a partial agonist at the Gαi/o pathway but as an antagonist at the β-arrestin 2 recruitment pathway.[8] This biased agonism may contribute to its distinct clinical profile, including a lower propensity for extrapyramidal side effects, which can indirectly benefit cognitive performance.
Experimental Protocols
The evaluation of cognitive effects in antipsychotic clinical trials requires rigorous methodology. Below are key components of a typical experimental protocol and a specific example for a widely used neuropsychological test.
General Clinical Trial Workflow
A standard randomized controlled trial (RCT) comparing antipsychotics on cognitive endpoints typically follows this workflow:
Key Study Protocol: Ruhrmann et al. (2007) - Flupentixol vs. Risperidone
-
Objective: To investigate the non-inferiority of flupentixol compared to risperidone for negative symptoms and to explore effects on cognitive symptoms.[1][2]
-
Participants: 144 non-acute schizophrenia patients with predominant negative symptoms.[1][2]
-
Intervention: Flexible doses of either flupentixol (4-12 mg/day) or risperidone (2-6 mg/day) for up to 25 weeks.[1][2]
-
Cognitive Assessment: While specific neuropsychological tests were not the primary outcome, a "cognitive factor" was derived from a Principal Component Analysis (PCA) of the PANSS. The authors noted that future studies should use dedicated neuropsychological performance tests.[1][2]
-
Primary Outcome: Non-inferiority on the PANSS negative subscale.
-
Statistical Analysis: Non-inferiority analysis for the primary outcome and post-hoc PCA for exploratory factor analysis, including the cognitive factor.[1][2]
Example Neuropsychological Test Protocol: Wisconsin Card Sorting Test (WCST)
The WCST is a gold-standard test for assessing executive function, particularly cognitive flexibility and set-shifting.
-
Objective: To measure the ability to identify abstract categories, learn sorting rules, and shift cognitive set in response to changing feedback.
-
Materials: Four stimulus cards and two decks of 64 response cards, featuring figures that vary in color, form, and number.[9]
-
Procedure:
-
The participant is presented with the four stimulus cards.
-
They are given a deck of response cards and instructed to match each response card to one of the stimulus cards, without being told the correct sorting rule (e.g., by color).
-
After each card is placed, the examiner provides feedback ("right" or "wrong").[9]
-
The participant must use this feedback to deduce the current sorting principle.
-
After the participant achieves a set number of consecutive correct sorts (e.g., 10), the sorting principle changes without warning (e.g., from color to form).[9]
-
The test continues until a set number of categories are completed or all cards are used.
-
-
Key Scoring Metrics:
-
Categories Completed: The number of sorting rules successfully identified.
-
Perseverative Errors: The number of times the participant continues to sort by a previously correct but now incorrect rule.
-
Non-perseverative Errors: Random or inefficient sorting errors.
-
Failure to Maintain Set: The number of times a participant makes an error after having demonstrated knowledge of the correct rule.
-
Discussion and Future Directions
The available evidence suggests that flupentixol's effect on cognitive deficits in schizophrenia is comparable to that of the novel antipsychotic risperidone when cognition is measured as a broad factor derived from general psychopathology scales.[1][2] One study comparing it to olanzapine found similar efficacy on overall symptoms, but cognitive function was not specifically assessed.[4][5] In contrast, studies comparing different novel antipsychotics, such as aripiprazole and olanzapine, have identified differential effects on specific cognitive domains like verbal learning, where aripiprazole may hold an advantage.[6]
The primary limitation in the field is the scarcity of modern, large-scale, randomized controlled trials that directly compare flupentixol against a range of novel antipsychotics using a comprehensive, standardized battery of neuropsychological tests. The "cognitive factor" derived from the PANSS is a blunt instrument and may not be sensitive to subtle but clinically meaningful changes in specific domains like executive function, working memory, or processing speed.
For drug development professionals, these findings underscore the importance of:
-
Utilizing Comprehensive Neurocognitive Batteries: Relying on general clinical scales is insufficient to capture the multifaceted nature of cognitive impairment.
-
Considering Mechanism of Action: The distinct pharmacological profiles (e.g., D2 partial agonism vs. 5-HT2A/D2 antagonism) of novel agents may translate to differential effects on specific cognitive circuits and domains.
-
Addressing Tolerability: Flupentixol is associated with a higher frequency of adverse events, particularly extrapyramidal symptoms, which can confound cognitive assessment and impact real-world functioning.[1]
Future research should prioritize head-to-head trials of flupentixol against mechanistically diverse novel antipsychotics, employing consensus cognitive batteries to allow for a more granular and clinically relevant comparison of their effects on cognitive deficits.
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of flupentixol and risperidone in chronic schizophrenia with predominantly negative symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine versus flupenthixol in the treatment of inpatients with schizophrenia: a randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neurocognitive effects of aripiprazole: an open-label comparison with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Wisconsin Card Sorting Test performance impairment in schizophrenia: An Indian study report - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Flupentixol Dihydrochloride as a Dopamine Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Flupentixol Dihydrochloride's specificity as a dopamine (B1211576) antagonist, comparing its receptor binding profile with other common antipsychotic agents. The information presented is supported by experimental data to facilitate an objective assessment for research and drug development purposes.
Introduction to this compound
Flupentixol is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class.[1] It is widely used in the treatment of schizophrenia and other psychotic disorders.[1] The therapeutic effects of Flupentixol are primarily attributed to its antagonist activity at dopamine receptors.[2] However, its interaction with other neurotransmitter systems contributes to its overall pharmacological profile, including its side effects.[2] This guide delves into the specificity of Flupentixol's binding to dopamine receptor subtypes and other neuroreceptors, offering a comparative perspective against other antipsychotics.
Receptor Binding Affinity Profile
The specificity of a drug is determined by its binding affinity for its intended target relative to other receptors. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.
This compound Receptor Binding Profile
Flupentixol is considered a non-selective dopamine receptor antagonist, exhibiting high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[3][4] Some studies suggest a slightly greater affinity for D2 over D1 receptors.[5] It also interacts with other receptors, including serotonin (B10506) (5-HT), adrenergic (α), and histamine (B1213489) (H1) receptors, though generally with lower affinity.[2][5]
Table 1: Binding Affinity (Ki, nM) of Flupentixol for Various Neuroreceptors
| Receptor Family | Receptor Subtype | Flupentixol Ki (nM) |
| Dopamine | D1 | Comparable to D2[6] |
| D2 | High Affinity[2][5] | |
| D3 | Lower than D2 | |
| D4 | Lower than D2 | |
| Serotonin | 5-HT2A | Moderate Affinity[1][6] |
| 5-HT2C | Moderate Affinity | |
| Adrenergic | α1 | Moderate Affinity[2] |
| Histamine | H1 | Moderate Affinity[2] |
| Muscarinic | M1 | Low Affinity |
Note: Specific Ki values for Flupentixol across all receptor subtypes are not consistently reported in a single source. The table reflects the consensus from multiple studies.
Comparative Receptor Binding Profiles of Antipsychotics
To understand the specificity of Flupentixol, it is essential to compare its binding profile with other first-generation (typical) and second-generation (atypical) antipsychotics.
Table 2: Comparative Binding Affinities (Ki, nM) of Flupentixol and Other Antipsychotics
| Drug | D2 | D1 | 5-HT2A | α1 | H1 | M1 |
| Flupentixol | High | High | Moderate | Moderate | Moderate | Low |
| Haloperidol (B65202) | 3.14[7] | - | - | 6.91[7] | 848.0[7] | 1972[7] |
| Risperidone (B510) | 3.09[7] | - | 0.2[8] | 7.6[7] | 44.35[7] | >10,000[8] |
| Olanzapine | 23.36[7] | - | 4[8] | 19[8] | 7.1[8] | 2.5[8] |
| Clozapine | 129.2[7] | - | - | 6.89[7] | 13.58[7] | 4.28[7] |
| Quetiapine | 334.89[7] | - | - | 17.95[7] | 10.6[7] | 304.0[7] |
Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions. A lower Ki value indicates higher affinity.
Signaling Pathways
Flupentixol's antagonism of dopamine receptors interrupts downstream signaling cascades. The D1-like and D2-like receptor families are coupled to different G-proteins and have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production.[9]
Caption: D1-like receptor signaling pathway antagonism by Flupentixol.
Caption: D2-like receptor signaling pathway antagonism by Flupentixol.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays.
Radioligand Binding Assay: A General Protocol
This protocol outlines the key steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., Flupentixol) for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Test Compound: Unlabeled drug (e.g., this compound).
-
Assay Buffer: Buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Fluid: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: To perform rapid filtration.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Caption: General experimental workflow for a radioligand binding assay.
Conclusion
This compound is a potent but non-selective dopamine receptor antagonist with high affinity for both D1 and D2 receptor families. Its broader receptor binding profile, which includes interactions with serotonergic, adrenergic, and histaminergic receptors, contributes to its complex pharmacology. When compared to other antipsychotics, Flupentixol's relatively balanced D1/D2 antagonism distinguishes it from many other typical and atypical agents. This comprehensive understanding of its receptor specificity is crucial for researchers in the fields of neuroscience and drug development for designing experiments and interpreting results accurately. The provided experimental protocol for radioligand binding assays offers a foundational method for further investigation and characterization of novel compounds targeting these neuroreceptor systems.
References
- 1. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 3. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacopeia.com [psychopharmacopeia.com]
- 8. benchchem.com [benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. giffordbioscience.com [giffordbioscience.com]
Independent Validation of Flupentixol Dihydrochloride's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Flupentixol Dihydrochloride with other antipsychotic agents demonstrating similar potential. The information is collated from independent preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of In Vitro Anti-Tumor Activity
The following table summarizes the cytotoxic effects of this compound and selected alternative antipsychotics on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in cell lines and experimental conditions across different studies.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Duration of Treatment | Key Findings |
| This compound | Non-Small Cell Lung Cancer | A549, H661 | 5.708 (A549), 6.374 (H661) | 24, 48, 72 hours | Exhibited stronger anticancer effects on A549 and H661 cell lines in a dose- and time-dependent manner.[1] |
| Olanzapine | Glioblastoma | U87MG, A172 | 25 - 79.9 | 144 hours | Demonstrated a marked anti-proliferative effect.[2][3][4] |
| Breast Cancer | MCF-7 | 10.9 µg/mL | Not Specified | Showed extensive antiproliferative effects.[5] | |
| Clozapine (B1669256) | Neuroblastoma | SH-SY5Y | 27.4 | 72 hours | Exhibited concentration- and time-dependent inhibition.[6][7] |
| Glioblastoma | A172 | 42.2 | 48 hours | Showed cytotoxic activity.[7] | |
| Melanoma Brain Metastasis | H1, H2, H3 | Not specified (effective at 40 µM) | 72 hours | Induced significant apoptosis.[8] | |
| Pimozide (B1677891) | Brain Cancer | U-87MG, Daoy, GBM 28, U-251MG | 12 - 16 | 48 hours | Significantly reduced cell proliferation by inducing apoptosis.[9][10] |
| Prostate Cancer | DU145, LNCaP, PC3M, BPH-1, 22RV1 | 6.54 - 11.12 (72h) | 24, 48, 72 hours | Inhibited proliferation in a dose- and time-dependent manner.[11] | |
| Breast Cancer | MCF-7, MDA-MB-231 | 4 (MCF-7), 8 (MDA-MB-231) | 24 hours | Decreased cell viability.[12] |
In Vivo Anti-Tumor Efficacy
This section presents available data on the in vivo anti-tumor activity of the compared compounds from preclinical animal models.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | Non-Small Cell Lung Cancer | A549 xenograft in nude mice | 40 mg/kg, daily, i.g. for 21 days | Significant reduction in tumor volumes | Flupentixol significantly suppressed tumor growth compared to the vehicle control.[1] |
| Pimozide | Brain Tumor | U-87MG intracranial xenograft in athymic nude mice | 25 mg/kg, oral administration | 45% suppression of tumor growth | Inhibited the growth of intracranially implanted tumors.[9][10][13] |
| Breast Cancer | MDA-MB-231 xenograft in mice | 20 mg/kg, i.p. 5 days/week | 60% reduction in tumor volume | Showed potent in vivo antitumor activity.[14] | |
| Clozapine | Breast Cancer | MDA-MB-231 tumor-bearing mice | Not Specified | Significant reduction in tumor size | Prolonged the doubling time of breast cancer cells.[15] |
Mechanisms of Anti-Tumor Action
The anti-neoplastic effects of these antipsychotic agents are attributed to their interaction with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
This compound: PI3K/AKT Pathway Inhibition
Flupentixol has been identified as a novel inhibitor of Phosphatidylinositol 3-kinase (PI3K).[1][9] By docking to the ATP binding pocket of PI3Kα, it inhibits the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[1][9] This inhibition leads to decreased phosphorylation of AKT and its downstream target Bcl-2, ultimately inducing apoptosis in cancer cells.[1][9]
Alternative Antipsychotics: Diverse Mechanisms
-
Olanzapine: Exerts its anti-tumor effects, at least in part, by downregulating the expression of survivin, an inhibitor of apoptosis protein that is implicated in chemoresistance.[1][16] This action sensitizes cancer cells to conventional chemotherapeutic agents.[1]
-
Clozapine: Induces cancer cell death through the generation of reactive oxygen species (ROS), leading to both apoptosis and autophagy.[17][18] This dual mechanism suggests a potent cytotoxic effect on breast cancer cells.[17][18]
-
Pimozide: Demonstrates anti-cancer activity through multiple pathways, including the inhibition of the RAF/ERK signaling pathway and the suppression of STAT3 activation.[10][19][20][21] These pathways are critical for cell proliferation, survival, and angiogenesis.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the validation of the anti-tumor activities of these compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The IC50 value is calculated, representing the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a drug.
Protocol:
-
Cell Lysis: Cancer cells, treated with the drug or a control, are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, survivin).
-
Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme (e.g., HRP), that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: Tumors are allowed to grow to a specific size.
-
Group Assignment: Mice are randomly assigned to a control group (receiving a vehicle) and one or more treatment groups (receiving the test compound at different doses).
-
Drug Administration: The compound is administered according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Tumor size and the general health of the mice are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a set duration.
-
Data Analysis: Tumor volumes are calculated, and the percentage of tumor growth inhibition in the treatment groups is determined relative to the control group.
Conclusion
The available preclinical data strongly support the anti-tumor activity of this compound, primarily through the inhibition of the PI3K/AKT signaling pathway. When compared to other antipsychotics with demonstrated anti-cancer properties, such as Olanzapine, Clozapine, and Pimozide, Flupentixol exhibits potent in vitro and in vivo effects. However, the diverse mechanisms of action and the variability in experimental models across studies necessitate further head-to-head comparative research to definitively establish the relative efficacy of these repurposed drugs. The information presented in this guide provides a solid foundation for researchers to design and conduct further independent validation studies.
References
- 1. Olanzapine, an Atypical Antipsychotic, Inhibits Survivin Expression and Sensitizes Cancer Cells to Chemotherapeutic Agents | Anticancer Research [ar.iiarjournals.org]
- 2. Olanzapine inhibits proliferation, migration and anchorage-independent growth in human glioblastoma cell lines and enhances temozolomide's antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing neuroleptics: clozapine as a novel, adjuvant therapy for melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimozide Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pimozide Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species | PLOS One [journals.plos.org]
- 18. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flupentixol and Aripiprazole on Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Flupentixol, a typical antipsychotic, and Aripiprazole (B633), an atypical antipsychotic, on dopamine (B1211576) signaling. The information presented herein is curated from experimental data to facilitate an objective understanding of their distinct mechanisms of action.
Introduction
Flupentixol and Aripiprazole are both utilized in the management of psychiatric disorders, yet they exhibit fundamentally different pharmacological profiles at the dopamine receptor level. Flupentixol, a thioxanthene (B1196266) derivative, acts as a potent antagonist at both dopamine D1 and D2 receptors.[1][2] In contrast, Aripiprazole is a quinolinone derivative known for its unique mechanism as a dopamine D2 receptor partial agonist.[3][4] This distinction in their interaction with dopamine receptors leads to divergent effects on downstream signaling cascades, neuronal activity, and ultimately, their clinical profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of Flupentixol and Aripiprazole, providing a side-by-side comparison of their receptor binding affinities and in vivo effects.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| Flupentixol (cis-(Z)-) | Potent Antagonist | 0.38[5][6] | 7[5][6] |
| Aripiprazole | >1000 | 0.34 - 1.1 | 3.4 - 14 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Effects on Dopamine Neurotransmission
| Parameter | Flupentixol | Aripiprazole |
| Effect on Dopamine Release (Striatum) | Expected to increase | Dose-dependent: Low doses may increase in PFC, high doses decrease in NAc.[7] |
| Effect on Dopamine Neuron Firing Rate | Can induce depolarization block[8][9] | Reduces the number of spontaneously active DA neurons in a disease model without causing depolarization block.[8][9][10][11] |
| D2 Receptor Occupancy for Clinical Efficacy | ~60-80% | >90%[12] |
Mechanism of Action on Dopamine Signaling
The distinct actions of Flupentixol and Aripiprazole at the dopamine D2 receptor result in different downstream signaling consequences.
Flupentixol: D2 Receptor Antagonism
As a D2 receptor antagonist, Flupentixol blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[13][14] This signaling cascade is central to the mechanism of action of typical antipsychotics.
Aripiprazole: D2 Receptor Partial Agonism
Aripiprazole's partial agonism at the D2 receptor allows it to act as a dopamine system stabilizer. In a hyperdopaminergic state, it acts as an antagonist, reducing dopamine's effect. Conversely, in a hypodopaminergic state, it provides sufficient receptor stimulation to increase downstream signaling. This modulation is thought to contribute to its efficacy with a lower incidence of extrapyramidal side effects. Furthermore, Aripiprazole has been shown to have unique effects on the Akt-GSK3β signaling pathway, distinct from both full antagonists and other partial agonists.[15]
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathways
Caption: Comparative signaling pathways of Flupentixol and Aripiprazole at the D2 receptor.
Experimental Workflow: In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis studies.
Logical Relationship of Drug Action on Dopamine Neurons
Caption: Contrasting effects of Flupentixol and Aripiprazole on dopamine neuron activity.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Flupentixol and Aripiprazole for dopamine D1 and D2 receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) from rodents in a buffered solution and centrifuge to isolate the cell membrane fraction containing the dopamine receptors.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2) in the presence of varying concentrations of the unlabeled competitor drug (Flupentixol or Aripiprazole).
-
Separation and Counting: Separate the bound from the free radioligand by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., striatum or prefrontal cortex) of a freely moving animal following the administration of Flupentixol or Aripiprazole.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of a rodent.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection (Dialysate): Small molecules, including dopamine, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.
-
Drug Administration: After collecting baseline samples, the animal is administered with either Flupentixol, Aripiprazole, or a vehicle control.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Interpretation: The changes in dopamine concentration over time are expressed as a percentage of the baseline levels to determine the effect of the drug.[16]
In Vivo Electrophysiology
Objective: To record the firing activity of individual dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in response to Flupentixol or Aripiprazole administration.
Methodology:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Craniotomy: A small hole is drilled in the skull above the target brain region.
-
Electrode Placement: A recording microelectrode is slowly lowered into the VTA or SNc. Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a specific pattern of firing.
-
Baseline Recording: Once a dopamine neuron is isolated, its baseline firing rate and pattern are recorded.
-
Drug Administration: Flupentixol or Aripiprazole is administered systemically (e.g., intravenously or intraperitoneally).
-
Post-Drug Recording: The firing activity of the same neuron is continuously recorded to observe any changes in firing rate, pattern (e.g., burst firing), or in the case of typical antipsychotics, the induction of depolarization block.[8][9]
-
Data Analysis: The firing rate and burst firing parameters before and after drug administration are quantified and statistically compared.
References
- 1. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 2. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S37. STATE-DEPENDENT EFFECTS OF D2 PARTIAL AGONIST ARIPIPRAZOLE ON DOPAMINE NEURON ACTIVITY IN THE MAM NEURODEVELOPMENTAL MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the molecular mechanisms of antipsychotics – a new frontier for discovery [smw.ch]
- 14. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Flupentixol and Chemotherapy in Non-Small Cell Lung Cancer: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of the antipsychotic drug Flupentixol, repurposed as a phosphoinositide 3-kinase (PI3K) inhibitor, reveals its potential to enhance chemotherapeutic efficacy in non-small cell lung cancer (NSCLC) models. This guide provides a comparative analysis of Flupentixol's performance against other PI3K inhibitors in combination with standard chemotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Flupentixol, a thioxanthene (B1196266) derivative traditionally used as an antipsychotic, has been identified as a novel inhibitor of PI3Kα with an IC50 of 127 nM.[1] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metastasis, and its hyperactivation is a common feature in lung cancer.[2][3] Inhibition of this pathway is a promising therapeutic strategy, and studies suggest that combining PI3K inhibitors with conventional chemotherapy could overcome resistance mechanisms in NSCLC.[2] While direct experimental data on Flupentixol combined with chemotherapy is emerging, its efficacy as a monotherapy and the performance of other PI3K inhibitors in combination treatments provide a strong rationale for its further investigation.
Comparative Efficacy of PI3K Inhibitors in NSCLC Cell Lines
The anti-proliferative effects of Flupentixol and other PI3K inhibitors, alone and in combination with chemotherapy, have been evaluated in various NSCLC cell lines. The following tables summarize key quantitative data from these studies.
| Drug | Cancer Model | Concentration/Dosage | Effect | Reference |
| Flupentixol | A549 (NSCLC) | 5.708 µM | IC50 for cell viability | [3] |
| H661 (NSCLC) | 6.374 µM | IC50 for cell viability | [3] | |
| A549 Xenograft | 40 mg/kg/day (oral) | 64.1% reduction in tumor weight | [1] | |
| BKM120 (Buparlisib) | H460 & A549 (NSCLC) | Varies | Synergistic reduction in cell viability with 5-FU | [2] |
| BYL719 (Alpelisib) | A549 (NSCLC) | Not specified | Synergistic effect with MEK1/2 inhibitor | [3] |
| GDC-0941 | Advanced NSCLC | Phase Ib Trial | Combined with carboplatin/paclitaxel or cisplatin/pemetrexed | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cell lines (A549, H661) and a normal lung epithelial cell line (BEAS-2B) were seeded in 96-well plates at a density of 5x10³ cells per well.[3]
-
Drug Treatment: After 24 hours of incubation, cells were treated with varying concentrations of Flupentixol (2.5, 5, 10, 20, 40 µM) or other PI3K inhibitors for 24, 48, and 72 hours.[3]
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: A549 and H661 cells were treated with different concentrations of Flupentixol (2.5, 5, 10, 15 µM) for 24 hours.[3] Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-AKT (S473 and T308), total AKT, Bcl-2, cleaved caspase-3, and PARP overnight at 4°C.[3] After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: BALB/C nude mice were subcutaneously injected with 2x10⁶ A549 cells in the right flank.[3]
-
Tumor Growth and Treatment: When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to a control group (vehicle) or a treatment group (40 mg/kg Flupentixol, administered orally once daily).[1]
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2.
-
Endpoint: After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.[1]
Visualizing Molecular Pathways and Experimental Processes
To illustrate the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Caption: Flupentixol inhibits the PI3K/AKT signaling pathway, leading to apoptosis.
Caption: Workflow for in vitro and in vivo evaluation of Flupentixol's anticancer effects.
Discussion and Future Directions
The available evidence strongly suggests that Flupentixol, by inhibiting the PI3K/AKT pathway, exerts significant anti-tumor effects in NSCLC models.[3] Its efficacy as a monotherapy is comparable to, and in some cases more potent than, other established PI3K inhibitors like BYL719 and BKM120.[3] The synergistic effects observed when combining other PI3K inhibitors with standard chemotherapies, such as 5-fluorouracil (B62378) or platinum-based agents, provide a compelling rationale for investigating similar combinations with Flupentixol.[2][4]
Future studies should focus on direct in vitro and in vivo evaluations of Flupentixol in combination with first-line chemotherapeutic agents for NSCLC, such as cisplatin, carboplatin, and paclitaxel.[5][6] Such studies will be crucial in determining the optimal dosages and treatment schedules to maximize synergistic effects while minimizing toxicity. The repurposing of Flupentixol, a drug with a long history of clinical use, offers a promising and potentially accelerated path to new therapeutic options for NSCLC patients.
References
- 1. PI3K inhibition sensitizes EGFR wild-type NSCLC cell lines to erlotinib chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating non-small cell lung cancer by targeting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
Benchmarking Flupentixol Dihydrochloride: A Comparative Guide to PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. Recently, the well-established antipsychotic drug, Flupentixol Dihydrochloride, has been identified as a novel inhibitor of PI3K, presenting a compelling case for drug repurposing in oncology. This guide provides an objective comparison of this compound's performance against other well-characterized PI3K inhibitors, supported by experimental data to inform research and development decisions.
Introduction to Flupentixol as a PI3K Inhibitor
Flupentixol, a thioxanthene (B1196266) derivative traditionally used as an antipsychotic agent, has demonstrated potent anti-cancer properties by directly inhibiting the PI3K/AKT signaling pathway.[1][2][3] Structural analyses have shown that flupentixol can dock into the ATP-binding pocket of the PI3Kα isoform.[2][4] This inhibitory action has been confirmed in in vitro kinase assays, revealing its potential as a specific inhibitor of this critical cancer-associated pathway.[2][5]
Comparative Analysis of PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, broadly categorized into pan-PI3K inhibitors, which target multiple isoforms of Class I PI3K, and isoform-selective inhibitors, which are designed to target specific isoforms (α, β, γ, or δ). Flupentixol has been primarily characterized as a PI3Kα inhibitor.[2][6] This section compares its performance against representative pan- and isoform-selective inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activity and cellular efficacy of this compound in comparison to other known PI3K inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Flupentixol | PI3Kα Inhibitor | 127 [6] | N/A | N/A | N/A |
| BYL719 (Alpelisib) | PI3Kα-selective | 5[7] | 1200[8] | 250[8] | 290[8] |
| BKM120 (Buparlisib) | Pan-PI3K | 52[5] | 166[5] | 262[5] | 116[5] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3[9] | 33[9] | 75[9] | 3[9] |
| Idelalisib (CAL-101) | PI3Kδ-selective | 8600[5] | 2100[1] | 1100[1] | 15[1] |
N/A: Data not available from the reviewed sources.
Table 2: Cellular Efficacy - Inhibition of Cancer Cell Viability (IC50 values)
| Inhibitor | A549 Lung Cancer Cells (μM) | H661 Lung Cancer Cells (μM) |
| Flupentixol | 5.708 [6] | 6.374 [6] |
| BYL719 (Alpelisib) | 45.9 | N/A |
| BKM120 (Buparlisib) | 63.9 | N/A |
N/A: Data not available from the reviewed sources.
These data indicate that this compound is a potent inhibitor of PI3Kα in a cell-free system.[6] Notably, in cellular assays using A549 and H661 lung cancer cell lines, Flupentixol demonstrated significantly greater cytotoxicity compared to the PI3Kα-selective inhibitor BYL719 and the pan-PI3K inhibitor BKM120.
Signaling Pathway Inhibition
Flupentixol has been shown to specifically inhibit the PI3K/AKT signaling pathway, leading to a dose-dependent decrease in the phosphorylation of AKT at both Threonine 308 and Serine 473.[5] This targeted inhibition did not affect the ERK signaling pathway, highlighting its specificity.[5] Furthermore, Flupentixol treatment leads to the downregulation of the anti-apoptotic protein Bcl-2, a key downstream target of the PI3K/AKT pathway.[1][2] In comparative studies, Flupentixol inhibited the phosphorylation of AKT and the expression of Bcl-2 more strongly than both BYL719 and BKM120 in lung cancer cells.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to benchmark this compound.
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the activity of PI3K by measuring the amount of ADP produced during the phosphorylation of its lipid substrate.
-
Reaction Setup : A reaction mixture is prepared containing the PI3K enzyme (e.g., recombinant human PI3Kα), a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP in a kinase assay buffer.
-
Inhibitor Addition : Varying concentrations of the test inhibitor (e.g., Flupentixol) are added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature to allow for the kinase reaction to proceed.
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : Kinase Detection Reagent is added to convert the produced ADP into ATP.
-
Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured, which is proportional to the PI3K activity.
-
IC50 Calculation : The inhibitor concentration that results in 50% inhibition of PI3K activity (IC50) is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., A549 or H661) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment : The cells are treated with various concentrations of the PI3K inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation : The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K signaling pathway.
-
Cell Treatment and Lysis : Cells are treated with the inhibitors, then washed and lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, Bcl-2, and a loading control like β-actin).
-
Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry : The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation.
Conclusion
The available data strongly suggest that this compound is a potent inhibitor of the PI3K/AKT signaling pathway, with a notable efficacy against lung cancer cell lines that surpasses that of other established PI3K inhibitors in the specific comparative studies. Its distinct chemical structure and known safety profile as an existing drug make it an attractive candidate for further investigation and potential repurposing as an anti-cancer therapeutic. This guide provides a foundational comparison to aid researchers in contextualizing the activity of Flupentixol and designing future studies to explore its full potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. PI3K (p110δ/p85α) Protocol [worldwide.promega.com]
- 4. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Meta-analysis of preclinical studies on Flupentixol Dihydrochloride
Flupentixol dihydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, has been the subject of diverse preclinical investigations to elucidate its therapeutic potential beyond its established use in schizophrenia. This guide synthesizes data from multiple preclinical studies to offer a comparative overview of its efficacy in various models, including oncology, substance abuse, and infectious diseases. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are provided to support researchers, scientists, and drug development professionals.
Antipsychotic and Locomotor Effects
Flupentixol's primary mechanism of action involves the blockade of dopamine (B1211576) D1 and D2 receptors in the brain.[1][2] This antagonism is central to its antipsychotic effects. Preclinical studies in rodent models are often used to assess these effects by measuring changes in locomotor activity.
Experimental Protocol: Locomotor Activity Assessment in Rats
A common method to evaluate the central nervous system effects of flupentixol involves monitoring locomotor activity in rats.
Objective: To determine the effect of this compound on spontaneous or induced locomotor activity.
Methodology:
-
Animal Model: Adult male Wistar rats are commonly used.
-
Acclimatization: Animals are habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (IP) at various doses. A control group receives the vehicle alone.
-
Locomotor Activity Measurement: Immediately following injection, rats are placed in open-field arenas equipped with automated infrared beam systems to track movement. Key parameters measured include total distance traveled, horizontal beam breaks, and vertical rears. Data is typically collected for a predefined period (e.g., 30-60 minutes).[3]
-
Data Analysis: The mean values for each locomotor parameter are compared between the flupentixol-treated groups and the control group using statistical methods such as ANOVA.[3]
Comparative Data: Effect of Flupentixol on Locomotor Activity
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (relative to control) | Horizontal Beam Breaks (relative to control) | Vertical Rears (relative to control) |
| Control | 0 | 100% | 100% | 100% |
| Flupentixol | 0.07 | ED50 for reversing amphetamine-induced locomotion[3] | Not Reported | Not Reported |
| Flupentixol | 0.13 | ED50 for reversing CRF-induced locomotion[3] | Not Reported | Not Reported |
ED50: Effective dose producing 50% of the maximal response. CRF: Corticotropin-releasing factor.
Novel Applications in Oncology
Recent preclinical research has identified a potential role for flupentixol as an anticancer agent, specifically in lung cancer. These studies have shown that flupentixol can inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer cells.[1][4][5]
Signaling Pathway: Flupentixol's Inhibition of the PI3K/AKT Pathway
Caption: Flupentixol inhibits the PI3K/AKT signaling pathway in lung cancer cells.
Experimental Protocol: In Vitro and In Vivo Anticancer Evaluation
Objective: To assess the anticancer efficacy of this compound in lung cancer models.
Methodology:
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H661) are used.[4]
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with varying concentrations of flupentixol for different time points (e.g., 24, 48, 72 hours).[5]
-
MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved.
-
Absorbance is measured to determine cell viability.[5]
-
-
Western Blot Analysis:
-
Treated cells are lysed, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, Bcl-2).[1]
-
-
In Vivo Xenograft Model:
Comparative Data: Anticancer Effects of Flupentixol
| Cell Line | Treatment | Concentration (µM) | Outcome |
| A549 | Flupentixol | 10 | Dose-dependent decrease in cell viability[2] |
| H661 | Flupentixol | 10 | Dose-dependent decrease in cell viability[2] |
| A549 | Flupentixol | 2.5 - 15 | Dose-dependent decrease in p-AKT and Bcl-2 expression[1] |
| H661 | Flupentixol | 2.5 - 15 | Dose-dependent decrease in p-AKT and Bcl-2 expression[1] |
| Animal Model | Treatment | Outcome |
| A549 Xenograft | Flupentixol | Significant suppression of tumor growth[4][5] |
Potential in Substance Abuse Treatment
The role of the dopamine system in the reinforcing effects of drugs of abuse has led to the investigation of flupentixol in animal models of addiction.
Experimental Protocol: Evaluation in Models of Alcohol and Cocaine Abuse
Objective: To determine if flupentixol can reduce the intake and reinforcing effects of alcohol and cocaine.
Methodology:
-
Animal Models:
-
Drug Administration: Flupentixol is administered prior to the self-administration sessions.
-
Behavioral Measures: The primary outcome is the rate of drug self-administration. In some studies, the effect on food-maintained behavior is also assessed to determine behavioral specificity.[7]
Comparative Findings: Efficacy in Substance Abuse Models
| Model | Drug of Abuse | Flupentixol Effect |
| Rat Model | Alcohol | Weakly selective and nonspecific reduction in intake[6] |
| Rhesus Monkey Model | Cocaine | Attenuation of reinforcing effects[7] |
Antimicrobial Properties
Interestingly, preclinical studies have revealed that flupentixol possesses antibacterial properties and can act synergistically with conventional antibiotics.
Experimental Workflow: Antimicrobial Synergy Assessment
Caption: Workflow for assessing the antimicrobial synergy of Flupentixol.
Experimental Protocol: In Vitro and In Vivo Antibacterial Evaluation
Objective: To evaluate the antibacterial activity of flupentixol alone and in combination with other antibiotics.
Methodology:
-
In Vitro Susceptibility Testing:
-
The Minimum Inhibitory Concentration (MIC) of flupentixol against various bacterial strains is determined using the agar (B569324) dilution method.[8]
-
To assess synergy, a checkerboard assay is performed by testing serial dilutions of flupentixol and an antibiotic (e.g., penicillin) together.[9]
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[9]
-
-
In Vivo Mouse Protection Model:
Comparative Data: Antimicrobial and Synergistic Effects
| Bacterial Strains | Flupentixol MIC (µg/mL) |
| Various Gram-positive and Gram-negative bacteria | 10-100[8] |
| Combination | FIC Index | Interpretation |
| Flupentixol + Penicillin | 0.375 | Synergism[9] |
| In Vivo Model | Treatment | Outcome |
| S. enterica challenged mice | Flupentixol (15 µ g/mouse ) | Significant protection (p < 0.001)[8] |
| S. enterica challenged mice | Flupentixol + Penicillin | Highly synergistic protection (p < 0.001)[9] |
Conclusion
The preclinical data presented in this guide highlight the multifaceted pharmacological profile of this compound. Beyond its established role as a dopamine antagonist for the treatment of psychosis, it demonstrates potential as an anticancer agent through the inhibition of the PI3K/AKT pathway, shows modest effects in models of substance abuse, and exhibits surprising antimicrobial and synergistic properties. These findings warrant further investigation to explore the full therapeutic potential of this well-established drug in new clinical applications. The detailed methodologies provided herein offer a foundation for the design of future preclinical and clinical studies.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of alpha-flupenthixol and naloxone on CRF-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
- 6. Flupenthixol as a potential pharmacotreatment of alcohol and cocaine abuse/dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial potentiality of the thioxanthene flupenthixol through extensive in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of significant synergism between antibiotics and the antipsychotic, antimicrobial drug flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Flupentixol Dihydrochloride in a Research Environment
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Flupentixol Dihydrochloride, an antipsychotic medication, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), complemented by state-level regulations that may be more stringent.[1][2]
The Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, provides a framework for the management of hazardous and non-hazardous solid waste.[1][3][4] In 2019, the EPA enacted Subpart P of the RCRA, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a key regulation for research laboratories to follow.[2][5] A significant mandate of Subpart P is the prohibition of sewering (flushing) hazardous pharmaceutical waste.[2]
While this compound is not listed as a federally controlled substance by the DEA, its disposal must still adhere to EPA guidelines for pharmaceutical waste.[3][4] One Safety Data Sheet (SDS) for this compound indicates it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard.[6] However, another SDS classifies it as "Acute toxicity - Category 4, Oral, Dermal, Inhalation," highlighting the need for cautious handling and disposal.[7]
Disposal Protocol for this compound
The recommended and safest method for the disposal of this compound from a laboratory setting is through a licensed hazardous material disposal company, typically involving incineration.[2][6] Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[8]
Step-by-Step Disposal Procedure:
-
Consult Institutional EHS: Before initiating any disposal process, contact your institution's EHS department. They will provide specific procedures and containers for pharmaceutical waste.[8]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by EHS.
-
Use Designated Containers: Place all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), into the designated, properly labeled waste containers provided by EHS.[3] These containers are often color-coded; for instance, black containers are frequently used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste.[3]
-
Proper Labeling: Ensure the waste container is clearly labeled with the contents, including the name "this compound" and any other required hazard information.
-
Arrange for Pickup: Follow your institution's procedure for scheduling a pickup of the pharmaceutical waste by the EHS department or a licensed waste management vendor.
What Not to Do:
-
Do Not Flush: Never dispose of this compound down the drain.[2][6][9] This is prohibited for hazardous pharmaceuticals under EPA Subpart P and is a poor practice for any pharmaceutical to avoid water contamination.
-
Do Not Dispose in Regular Trash: Do not place this compound or contaminated materials in the regular trash.[10][11] Household disposal methods, such as mixing with coffee grounds or cat litter, are not appropriate for a laboratory setting.[10][11][12]
Quantitative Data on Pharmaceutical Waste Regulations
| Regulatory Body/Act | Key Requirement | Relevance to this compound Disposal |
| EPA (Environmental Protection Agency) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste, including pharmaceuticals.[1][4] |
| EPA Subpart P | Prohibits the sewering of hazardous waste pharmaceuticals.[2] | Mandates that this compound not be disposed of down the drain. |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances.[3][4] | While not a DEA-controlled substance, understanding these regulations is crucial for overall pharmaceutical waste management. |
| State Regulations | May have more stringent requirements than federal law.[1] | Researchers must be aware of and comply with their specific state's pharmaceutical waste disposal laws. |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. How to safely manage and dispose of medications [apa.org]
- 12. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Essential Safety and Logistical Information for Handling Flupentixol Dihydrochloride
This document provides crucial procedural guidance for the safe handling and disposal of Flupentixol Dihydrochloride, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure personal safety and proper management of this compound in a laboratory setting.
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use a laboratory fume hood or other appropriate local exhaust ventilation to minimize inhalation exposure.[1][3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Hand Protection:
-
Skin and Body Protection:
-
Respiratory Protection:
3. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][2][3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3][4]
-
Avoid the formation of dust and aerosols.[1]
4. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[1][4][6]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
5. Spill and Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear full personal protective equipment, including a self-contained breathing apparatus.[6]
-
Avoid generating dust during clean-up.[1]
-
Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][4]
-
Thoroughly clean the surface to remove any residual contamination.[1]
-
Prevent the spilled material from entering drains or waterways.[1][3]
6. Disposal Plan:
-
Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.[1][4]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
The product may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
Data Presentation
| Parameter | Specification |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound.[1][3][5] Handle as a potent pharmaceutical compound and minimize exposure. |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][3] |
| Hand Protection | Protective gloves (compliant with EU Directive 89/686/EEC and EN 374 standard).[1] |
| Respiratory Protection | Suitable respirator where dust is formed. Self-contained breathing apparatus for emergencies.[1][3][5][6] |
| Body Protection | Impervious and fire/flame-resistant clothing.[1][3] |
Experimental Workflow and Safety Protocols
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
